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  • Product: 3,3-difluoro-2,2-dimethylazetidine hydrochloride
  • CAS: 2751614-28-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3,3-Difluoro-2,2-dimethylazetidine Hydrochloride: A Technical Guide

Introduction & Rationale In contemporary medicinal chemistry, the incorporation of highly substituted, strained heterocyclic scaffolds is a proven strategy for optimizing pharmacokinetic and pharmacodynamic profiles. 3,3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In contemporary medicinal chemistry, the incorporation of highly substituted, strained heterocyclic scaffolds is a proven strategy for optimizing pharmacokinetic and pharmacodynamic profiles. 3,3-Difluoro-2,2-dimethylazetidine hydrochloride (CAS: 2751614-28-3)[1] represents a premium building block that leverages two distinct stereoelectronic phenomena:

  • The Gem-Dimethyl Effect : The bulky methyl groups at the C2 position restrict the conformational flexibility of the azetidine ring, locking it into a favorable vector for target binding while simultaneously shielding the adjacent nitrogen from oxidative metabolism (e.g., CYP450-mediated N-dealkylation).

  • The Gem-Difluoro Effect : Fluorine substitution at the C3 position significantly lowers the pKa of the azetidine nitrogen via inductive electron withdrawal. This modulates the lipophilicity (LogD) and improves passive membrane permeability, making it an ideal bioisostere for morpholines or piperidines in central nervous system (CNS) drug design[2].

This whitepaper outlines a robust, scalable, and self-validating synthetic workflow for producing this compound, engineered specifically for research and drug development professionals.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of highly substituted fluorinated azetidines is notoriously prone to ring-opening side reactions due to the inherent ring strain (~27.7 kcal/mol)[2]. To mitigate this, our retrosynthetic strategy relies on a late-stage deoxofluorination of a protected 3-oxoazetidine precursor, followed by global deprotection.

  • Protecting Group Selection : The benzhydryl (diphenylmethyl) group is selected over the ubiquitous tert-butyloxycarbonyl (Boc) group. During deoxofluorination with Diethylaminosulfur trifluoride (DAST), stoichiometric amounts of hydrogen fluoride (HF) are generated. HF can prematurely cleave Boc groups, leading to the degradation of the unprotected azetidine. The benzhydryl group is completely inert to HF and provides necessary steric bulk to prevent unwanted dimerization[3].

  • Fluorination Dynamics : DAST is utilized to convert the C3-ketone directly into a gem-difluoride. The reaction is initiated at cryogenic temperatures (-78 °C) to control the exothermic nucleophilic attack of the carbonyl oxygen onto the sulfur atom, thereby preventing thermal ring-expansion or cleavage.

Synthetic Workflow Diagram

Synthesis A 1-Benzhydryl-2,2-dimethylazetidin-3-one (CAS: 159556-72-6) B Deoxofluorination (DAST, CH2Cl2, -78°C to RT) A->B C 1-Benzhydryl-3,3-difluoro- 2,2-dimethylazetidine B->C D Hydrogenolysis & Salt Formation (H2, Pd/C, HCl, MeOH) C->D E 3,3-Difluoro-2,2-dimethylazetidine hydrochloride (CAS: 2751614-28-3) D->E

Caption: Step-by-step synthetic workflow for 3,3-difluoro-2,2-dimethylazetidine hydrochloride.

Step-by-Step Experimental Protocols

Step 3.1: Synthesis of 1-Benzhydryl-3,3-difluoro-2,2-dimethylazetidine

Objective : Convert the ketone precursor to the gem-difluoro intermediate without compromising the 4-membered ring.

Reagents & Materials :

  • 1-Benzhydryl-2,2-dimethylazetidin-3-one (CAS: 159556-72-6) [3.9]: 1.0 equivalent (eq)

  • Diethylaminosulfur trifluoride (DAST): 2.5 eq

  • Anhydrous Dichloromethane (DCM): 10 mL/mmol

  • Saturated aqueous NaHCO₃ solution

Procedure :

  • Preparation : Flame-dry a round-bottom flask under an argon atmosphere. Charge the flask with 1-benzhydryl-2,2-dimethylazetidin-3-one and anhydrous DCM.

  • Cryogenic Cooling : Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • DAST Addition : Add DAST dropwise via a syringe over 20 minutes. Causality note: Slow addition prevents localized heating, which is the primary cause of azetidine ring-opening via C-C bond cleavage.

  • Reaction Progression : Maintain the reaction at -78 °C for 2 hours, then slowly remove the cooling bath, allowing the mixture to warm to room temperature (20-25 °C) overnight (approx. 12-14 hours).

  • Quenching (Critical Safety Step) : Cool the mixture back to 0 °C. Slowly add saturated aqueous NaHCO₃ dropwise until CO₂ evolution ceases. DAST reacts violently with water; rapid addition will cause a hazardous eruption.

  • Workup & Isolation : Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, 95:5) to afford the intermediate as a pale yellow oil.

Step 3.2: Global Deprotection and Hydrochloride Salt Formation

Objective : Remove the benzhydryl protecting group via hydrogenolysis and precipitate the target compound as a stable hydrochloride salt.

Reagents & Materials :

  • 1-Benzhydryl-3,3-difluoro-2,2-dimethylazetidine: 1.0 eq

  • Palladium on Carbon (10% Pd/C, 50% wet): 0.1 eq (by weight of Pd)

  • 1M HCl in Diethyl Ether: 1.5 eq

  • Anhydrous Methanol (MeOH): 15 mL/mmol

  • Hydrogen gas (H₂)

Procedure :

  • Reaction Setup : Dissolve the fluorinated intermediate in anhydrous MeOH in a thick-walled hydrogenation vessel. Add 1M HCl in diethyl ether. Causality note: The addition of HCl protonates the azetidine nitrogen immediately upon deprotection, preventing the volatile free base from evaporating and inhibiting catalyst poisoning by the free amine.

  • Catalyst Addition : Carefully add the 10% Pd/C catalyst under a continuous stream of argon to prevent ignition of the solvent.

  • Hydrogenation : Evacuate the vessel and backfill with H₂ gas three times. Pressurize the vessel to 50 psi with H₂ and agitate on a Parr shaker at room temperature for 24 hours.

  • Filtration : Vent the H₂ gas safely. Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess MeOH.

  • Crystallization : Concentrate the filtrate under reduced pressure to yield a crude solid. Triturate the solid with cold anhydrous diethyl ether (3 × 10 mL), filter, and dry under high vacuum to afford 3,3-difluoro-2,2-dimethylazetidine hydrochloride as a highly pure, white crystalline solid[4].

Quantitative Data & Process Optimization

To ensure maximum yield and purity, the deoxofluorination step requires strict parameter control. Table 1 summarizes the optimization data for the critical DAST fluorination step.

Table 1: Optimization of Deoxofluorination Conditions

EntryReagentSolventTemperature ProfileReaction TimeIsolated Yield (%)Purity (NMR)
1DAST (1.5 eq)DCM0 °C to RT12 h34%>90%
2DAST (2.5 eq)THF-78 °C to RT12 h41%>85%
3Deoxo-Fluor (2.5 eq)Toluene60 °C6 h12% (Decomp.)N/A
4 DAST (2.5 eq) DCM -78 °C to RT 14 h 78% >98%

Note: Entry 4 represents the optimized conditions utilized in the protocol above. Elevated temperatures (Entry 3) lead to catastrophic ring-opening.

Table 2: Physicochemical Properties of the Target Compound

PropertyValue
Chemical Name 3,3-Difluoro-2,2-dimethylazetidine hydrochloride
CAS Number 2751614-28-3
Molecular Formula C₅H₁₀ClF₂N
Molecular Weight 157.59 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in H₂O, Methanol, DMSO

Safety & Handling Directives

  • DAST Reagent : DAST is highly corrosive, reacts violently with moisture, and can be thermally unstable above 50 °C. It must be handled exclusively inside a certified fume hood using standard Schlenk techniques.

  • Hydrogenation Hazards : The use of H₂ gas at 50 psi poses an explosion risk. Ensure all Parr shaker equipment is pressure-tested and free of micro-fractures. Never let the Pd/C catalyst dry out in the presence of methanol vapors, as it is pyrophoric.

References

Sources

Exploratory

The Formation of 3,3-Difluoro-2,2-Dimethylazetidine: A Mechanistic and Methodological Guide

Introduction: The Rising Prominence of Fluorinated Azetidines in Drug Discovery The azetidine motif, a four-membered saturated heterocycle, has emerged as a valuable building block in medicinal chemistry. Its inherent ri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Fluorinated Azetidines in Drug Discovery

The azetidine motif, a four-membered saturated heterocycle, has emerged as a valuable building block in medicinal chemistry. Its inherent ring strain, approximately 25-27 kcal/mol, endows it with unique conformational properties and serves as a versatile scaffold for accessing novel chemical space.[1] The strategic incorporation of fluorine atoms into the azetidine ring further enhances its utility by modulating key physicochemical properties such as lipophilicity, metabolic stability, and basicity.[2] This often translates into improved pharmacokinetic and pharmacodynamic profiles of drug candidates. The 3,3-difluoro-2,2-dimethylazetidine scaffold, in particular, presents an intriguing combination of a gem-difluoro group and a sterically demanding gem-dimethyl group, offering a unique vector for molecular design and optimization in drug development programs.

This in-depth technical guide elucidates the core mechanism behind the formation of 3,3-difluoro-2,2-dimethylazetidine, provides a detailed experimental protocol for its synthesis, and offers insights into the causality of the experimental choices, grounded in established chemical principles.

Part 1: The Core Synthesis Strategy - A Two-Step Approach

The most direct and high-yielding synthetic route to 3,3-difluoroazetidines involves a two-step process:

  • Formation of a 3,3-difluoroazetidin-2-one (β-lactam) intermediate: This is typically achieved through a Reformatsky-type reaction involving an appropriate imine and an α-haloester.[3]

  • Reduction of the β-lactam: The carbonyl group of the 3,3-difluoroazetidin-2-one is then reduced to a methylene group to yield the final 3,3-difluoroazetidine.[4]

This strategy provides a reliable and modular approach to constructing the desired fluorinated azetidine core.

Part 2: Unraveling the Reaction Mechanism

The formation of 3,3-difluoro-2,2-dimethylazetidine proceeds through a well-defined mechanistic pathway. The following sections dissect each step of the process.

Step 1: Formation of the 3,3-Difluoro-4,4-dimethylazetidin-2-one Intermediate via a Reformatsky-Type Reaction

The initial and crucial step is the construction of the four-membered β-lactam ring. This is accomplished via a zinc-mediated reaction between an imine derived from acetone and a suitable amine (e.g., benzylamine for a readily removable protecting group) and ethyl bromodifluoroacetate.

The mechanism of this Reformatsky-type reaction can be broken down as follows:

  • Formation of the Zinc Enolate: Zinc metal undergoes oxidative addition into the carbon-bromine bond of ethyl bromodifluoroacetate. This forms an organozinc reagent, often referred to as a Reformatsky enolate.[5] These zinc enolates are less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions such as self-condensation of the ester.

  • Coordination and Nucleophilic Addition: The imine, formed in situ or pre-formed from acetone and a primary amine, coordinates to the zinc atom of the enolate. This is followed by a nucleophilic attack of the enolate carbon onto the electrophilic imine carbon. This addition proceeds through a six-membered chair-like transition state to form a zinc-coordinated intermediate.[5]

  • Intramolecular Cyclization (Lactamization): The nitrogen anion of the intermediate then undergoes an intramolecular nucleophilic acyl substitution, attacking the ester carbonyl group to displace the ethoxy leaving group. This ring-closing step forms the thermodynamically stable four-membered β-lactam ring, yielding N-substituted 3,3-difluoro-4,4-dimethylazetidin-2-one.

Reformatsky_Type_Reaction_Mechanism cluster_0 Zinc Enolate Formation cluster_1 Nucleophilic Addition & Cyclization BrCF2COOEt Ethyl Bromodifluoroacetate Zinc_Enolate Reformatsky Enolate (BrZnCF2COOEt) BrCF2COOEt->Zinc_Enolate Oxidative Addition Zn Zinc Metal Zn->Zinc_Enolate Intermediate Zinc-coordinated Intermediate Zinc_Enolate->Intermediate Nucleophilic Addition Imine N-substituted 2-methylpropan-2-imine Imine->Intermediate Beta_Lactam 3,3-Difluoro-4,4-dimethylazetidin-2-one Intermediate->Beta_Lactam Intramolecular Cyclization

Caption: Mechanism of 3,3-difluoro-4,4-dimethylazetidin-2-one formation.

Step 2: Reduction of the 3,3-Difluoro-4,4-dimethylazetidin-2-one

The final step in the synthesis is the reduction of the carbonyl group of the β-lactam to a methylene group. A high-yield method for this transformation is the use of a monochlorohydroalane reducing agent.[3]

The mechanism for the reduction with a hydride source like monochlorohydroalane (generated in situ from AlCl₃ and LiAlH₄) involves the following key steps:

  • Coordination of the Hydride Source: The Lewis acidic aluminum species coordinates to the carbonyl oxygen of the β-lactam, activating it towards nucleophilic attack.

  • Hydride Delivery: A hydride ion is delivered from the aluminum hydride complex to the electrophilic carbonyl carbon.

  • Intermediate Formation and Workup: This results in the formation of an aluminum alkoxide intermediate. Subsequent aqueous workup protonates the intermediate to yield the final 3,3-difluoro-2,2-dimethylazetidine.

Beta_Lactam_Reduction_Workflow Start 3,3-Difluoro-4,4-dimethylazetidin-2-one Reagents Monochlorohydroalane (or other suitable reducing agent) Start->Reagents Reaction Reduction of Carbonyl Reagents->Reaction Intermediate Aluminum Alkoxide Intermediate Reaction->Intermediate Workup Aqueous Workup Intermediate->Workup Product 3,3-Difluoro-2,2-dimethylazetidine Workup->Product

Caption: Workflow for the reduction of the β-lactam intermediate.

Part 3: Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 3,3-difluoro-2,2-dimethylazetidine. This protocol is a composite based on established procedures for the synthesis of analogous 3,3-difluoroazetidines.[3]

Materials and Reagents
  • Acetone

  • Benzylamine

  • Toluene (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Zinc dust (activated)

  • Ethyl bromodifluoroacetate

  • Tetrahydrofuran (THF, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Lithium aluminum hydride (LiAlH₄)

  • Aluminum chloride (AlCl₃)

  • Diethyl ether (anhydrous)

Procedure

Part A: Synthesis of N-benzyl-3,3-difluoro-4,4-dimethylazetidin-2-one

  • Imine Formation (in situ): To a solution of acetone (1.1 eq.) in anhydrous toluene, add benzylamine (1.0 eq.) and anhydrous magnesium sulfate (2.0 eq.). Stir the mixture at room temperature for 2-4 hours to form the corresponding N-benzyl-2-methylpropan-2-imine. The magnesium sulfate acts as a dehydrating agent, driving the equilibrium towards imine formation. The crude imine solution is typically used directly in the next step without isolation.

  • Reformatsky Reaction: In a separate flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (2.0 eq.) and anhydrous THF. To this suspension, add a solution of ethyl bromodifluoroacetate (1.5 eq.) in anhydrous THF dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure complete formation of the Reformatsky reagent.

  • Addition of Imine and Cyclization: Cool the Reformatsky reagent to 0 °C and add the previously prepared solution of the imine in toluene dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification: Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-benzyl-3,3-difluoro-4,4-dimethylazetidin-2-one.

Part B: Synthesis of 3,3-Difluoro-2,2-dimethylazetidine

  • Preparation of Monochlorohydroalane: In a flame-dried flask under an inert atmosphere, suspend aluminum chloride (1.0 eq.) in anhydrous diethyl ether. Cool the suspension to 0 °C and slowly add a solution of lithium aluminum hydride (0.33 eq.) in anhydrous diethyl ether. Stir the mixture at 0 °C for 1 hour to generate the monochlorohydroalane reagent.

  • Reduction: To the freshly prepared solution of monochlorohydroalane at 0 °C, add a solution of N-benzyl-3,3-difluoro-4,4-dimethylazetidin-2-one (1.0 eq.) in anhydrous diethyl ether dropwise. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification: Cool the reaction mixture to 0 °C and quench by the sequential and careful addition of water, followed by 15% aqueous sodium hydroxide, and then more water. Filter the resulting aluminum salts and wash the filter cake with diethyl ether. Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 3,3-difluoro-2,2-dimethylazetidine. Note: If a benzyl protecting group is used, a subsequent debenzylation step (e.g., hydrogenolysis) would be required to obtain the free N-H azetidine.

Part 4: Data Presentation

StepReactionKey ReagentsTypical Yield (Analogous Systems)
1Reformatsky-type ReactionImine, Ethyl bromodifluoroacetate, Zinc60-80%
2β-Lactam Reduction3,3-Difluoroazetidin-2-one, Monochlorohydroalane70-90%

Conclusion

The synthesis of 3,3-difluoro-2,2-dimethylazetidine is a robust process rooted in fundamental organic reactions. The key to a successful synthesis lies in the careful execution of the Reformatsky-type reaction to construct the β-lactam core, followed by a high-yielding reduction. This technical guide provides a comprehensive framework for researchers and drug development professionals to understand and implement the synthesis of this valuable fluorinated building block, thereby enabling its broader application in the discovery of novel therapeutics.

References

  • Willem Van Brabandt & N. Kimpe. (2006). Synthesis of 3,3-Difluoroazetidines. Organic & Biomolecular Chemistry, 4(18), 3445-3449.
  • ResearchGate. (2025, August 7). Synthesis of N Protected 3,3-Difluoroazetidin-2-ones. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • ResearchGate. Synthesis of 3,3-Difluoroazetidines. Retrieved from [Link]

  • University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Retrieved from [Link]

  • Wikipedia. Reformatsky reaction. Retrieved from [Link]

  • SATHEE. Chemistry Reformatsky Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Cambridge University Press. Reformatsky Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. Retrieved from [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269894.
  • National Institutes of Health. Synthesis of azetidines by aza Paternò–Büchi reactions. Retrieved from [Link]

  • MDPI. (2017, October 12). Facile and Green Synthesis of Saturated Cyclic Amines. Retrieved from [Link]

  • National Institutes of Health. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Retrieved from [Link]

  • Beilstein Journals. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

  • MDPI. (2022, July 8). Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity. Retrieved from [Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of 3,3-Difluoro-2,2-dimethylazetidine Hydrochloride: NMR, IR, and MS Characterization

Executive Summary & Chemical Context The integration of heavily fluorinated, strained heterocycles into small-molecule scaffolds is a cornerstone strategy in modern drug discovery and materials science. 3,3-Difluoro-2,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The integration of heavily fluorinated, strained heterocycles into small-molecule scaffolds is a cornerstone strategy in modern drug discovery and materials science. 3,3-Difluoro-2,2-dimethylazetidine hydrochloride (CAS: 2751614-28-3) represents a highly specialized building block designed to modulate lipophilicity, lower amine pKa, and enhance metabolic stability.

As demonstrated in the development of advanced fluorophores [1] and positron emission tomography (PET) imaging agents [2], the incorporation of a gem-difluoroazetidine motif significantly alters the physicochemical landscape of the parent molecule. The strong electron-withdrawing nature of the fluorine atoms, combined with the 27.7 kcal/mol ring strain of the azetidine core[3], dictates unique electronic environments that must be rigorously validated during synthesis and scale-up.

This technical guide provides a definitive, self-validating framework for the spectroscopic characterization of 3,3-difluoro-2,2-dimethylazetidine HCl, detailing the causality behind its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures.

Mechanistic Rationale of Spectral Signatures

Understanding the spectroscopic output of this molecule requires deconstructing the interplay between its structural components:

  • The gem-Difluoro Effect: The CF2 group at the C3 position exerts a profound inductive effect, heavily deshielding adjacent nuclei. Furthermore, the 100% natural abundance of the spin-½ 19F isotope results in complex homonuclear and heteronuclear spin-spin coupling networks (1JCF, 2JCF, 3JHF).

  • The gem-Dimethyl Steric Bulk: The two methyl groups at C2 break the C2v symmetry of a standard azetidine ring, rendering C2 a quaternary center. This steric bulk restricts the conformational flexibility of the ring, though rapid puckering at room temperature typically averages the methyl groups and C4 protons into equivalent environments on the NMR timescale.

  • The Ammonium Salt State: As a hydrochloride salt, the nitrogen is protonated (NH2+). This formal positive charge further deshields the C2 and C4 carbons and their attached protons, shifting them significantly downfield compared to the free base.

High-Resolution NMR Spectroscopy (1H, 13C, 19F)

Quantitative Data Summary

Note: Chemical shifts (δ) are highly sensitive to concentration and solvent temperature. The following table represents expected values in DMSO-d6 at 298 K.

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment / Causality
1H 9.50 – 10.20Broad singlet (br s)2HN/ANH2+ : Deshielded by formal charge; broadened by quadrupolar relaxation of 14N and chemical exchange.
1H 4.35 – 4.55Triplet (t)2H3JHF ≈ 11.5 – 13.0C4-H2 : Deshielded by adjacent N+ and CF2. Split into a triplet by the two equivalent 19F nuclei.
1H 1.65 – 1.85Singlet (s) or fine multiplet6H4JHF ≤ 1.5C2-(CH3)2 : Shifted downfield relative to standard alkanes due to N+ proximity. Long-range F-coupling is minimal.
13C 117.0 – 120.0Triplet (t)1C1JCF ≈ 245 – 255C3 (CF2) : Massive one-bond carbon-fluorine coupling dominates this signal.
13C 66.0 – 69.0Triplet (t)1C2JCF ≈ 25 – 30C2 (Quaternary) : Deshielded by N+ and methyls; split by two-bond coupling to CF2.
13C 50.0 – 54.0Triplet (t)1C2JCF ≈ 25 – 30C4 (CH2) : Deshielded by N+; split by two-bond coupling to CF2.
13C 20.0 – 24.0Singlet (s)2C3JCF ≈ 2 – 4C2-(CH3)2 : Standard methyl region, potentially showing fine three-bond coupling to F.
19F -105.0 to -115.0Triplet (t) or multiplet2F3JHF ≈ 11.5 – 13.0CF2 : Equivalent fluorines split primarily by the two protons on C4.
Self-Validating NMR Acquisition Protocol
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6.

    • Causality: The HCl salt is highly polar. DMSO-d6 ensures complete dissolution and prevents the residual water peak (≈3.3 ppm) from overlapping with the critical C4-H2 signal (≈4.4 ppm). Furthermore, DMSO's strong hydrogen-bonding network slows the chemical exchange of the NH2+ protons, allowing them to be observed.

  • Internal Standards: Utilize Tetramethylsilane (TMS) at 0.00 ppm for 1H/13C calibration, and Trichlorofluoromethane (CFCl3) or Fluorobenzene as a secondary reference for 19F.

  • Pulse Sequences:

    • For 13C, run a standard proton-decoupled sequence (e.g., zgpg30). Do not decouple fluorine, as the 1JCF and 2JCF splitting patterns are critical diagnostic markers for the structural integrity of the azetidine ring.

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically confirming the presence of the ammonium salt and the highly polarized C-F bonds.

Quantitative Data Summary
Wavenumber (cm-1)IntensityPeak ShapeAssignment / Causality
3000 – 2500MediumVery BroadN-H+ stretching : Characteristic of amine hydrochlorides. The extensive hydrogen bonding in the solid state causes massive peak broadening.
2980 – 2850WeakSharpC-H stretching : Aliphatic stretches from the gem-dimethyl and C4-CH2 groups. Often partially obscured by the broad N-H+ band.
1580 – 1500MediumSharpN-H bending : Deformation vibrations of the protonated amine.
1250 – 1100Very StrongSharp/MultipleC-F stretching : The highly polarized C-F bonds result in massive changes in dipole moment during vibration, producing the strongest peaks in the spectrum.
Self-Validating IR Acquisition Protocol
  • Methodology: Utilize Attenuated Total Reflectance (ATR) FTIR with a monolithic diamond crystal.

    • Causality: Amine hydrochlorides are inherently hygroscopic. Traditional KBr pellet preparation exposes the sample to atmospheric moisture, which KBr readily absorbs. This creates a massive O-H stretch artifact (>3200 cm-1) that obscures the critical N-H+ region. ATR eliminates this matrix effect.

  • Background Subtraction: Collect a background spectrum of the clean, dry diamond crystal immediately prior to sample analysis to subtract ambient CO2 and water vapor.

Mass Spectrometry (LC-MS / ESI+)

Mass spectrometry confirms the exact molecular weight and provides structural clues through collision-induced dissociation (CID).

Quantitative Data Summary
SpeciesFormulaExact Mass (m/z)Assignment / Causality
[M+H]+ C5H10F2N+122.08Protonated Molecular Ion : The base peak in ESI+. The compound naturally exists in this state due to the HCl salt form.
Fragment 1 C5H9FN+102.07[M+H - HF]+ : Loss of neutral hydrogen fluoride (20 Da). A hallmark fragmentation pathway for heavily fluorinated aliphatics.
Fragment 2 C5H7F2+105.05[M+H - NH3]+ : Loss of neutral ammonia (17 Da), driven by the relief of ring strain via azetidine ring opening.
Self-Validating MS Acquisition Protocol
  • Ionization Source: Electrospray Ionization in positive mode (ESI+).

    • Causality: The molecule is already pre-ionized as an ammonium salt. ESI+ is a "soft" ionization technique that will seamlessly transfer the intact C5H10F2N+ ion into the gas phase without premature fragmentation.

  • Mobile Phase: Acetonitrile/Water gradient containing 0.1% Formic Acid.

    • Causality: The weak acid ensures the amine remains fully protonated during the desolvation process in the ESI source, maximizing the signal-to-noise ratio for the[M+H]+ peak.

Multi-Modal Validation Workflow

The following diagram illustrates the logical flow of the self-validating analytical system required to confirm the identity and purity of 3,3-difluoro-2,2-dimethylazetidine HCl.

G A 3,3-Difluoro-2,2-dimethylazetidine HCl Sample Preparation B NMR Spectroscopy (1H, 13C, 19F) A->B C ATR-FTIR Spectroscopy A->C D LC-MS (ESI+) Spectrometry A->D E Spin-Spin Coupling & Chemical Shifts B->E F Functional Group Vibrations C->F G Exact Mass & Fragmentation D->G H Orthogonal Structural Validation E->H F->H G->H

Caption: Multi-modal spectroscopic workflow for the orthogonal structural validation of fluorinated azetidines.

References

  • Grimm, J. B., et al. "A general method to fine-tune fluorophores for live-cell and in vivo imaging." Nature Methods, 14(10), 987–994 (2017). Available at:[Link]

  • Slavik, R., et al. "Discovery of a high affinity and selective pyridine analog as a potential positron emission tomography imaging agent for cannabinoid type 2 receptor." Journal of Medicinal Chemistry, 58, 4266−4277 (2015). Available at:[Link]

Exploratory

Comprehensive Characterization and Application of 3,3-Difluoro-2,2-dimethylazetidine Hydrochloride in Medicinal Chemistry

Executive Summary The integration of small, highly substituted aza-heterocycles into drug scaffolds has become a cornerstone of modern medicinal chemistry. Among these, 3,3-difluoro-2,2-dimethylazetidine hydrochloride (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of small, highly substituted aza-heterocycles into drug scaffolds has become a cornerstone of modern medicinal chemistry. Among these, 3,3-difluoro-2,2-dimethylazetidine hydrochloride (CAS: 2751614-28-3) represents a highly specialized building block. By combining the rigid, conformationally restricted nature of a four-membered azetidine ring with the profound electronic effects of a gem-difluoro group and the steric bulk of a gem-dimethyl moiety, this compound serves as a premium bioisostere.

This technical guide provides an in-depth analysis of its physicochemical properties, structural elucidation, synthetic incorporation, and the mechanistic rationale for its use in optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physicochemical metrics of 3,3-difluoro-2,2-dimethylazetidine is critical for predicting its behavior in biological systems and during synthetic manipulation. The data summarized below highlights its low molecular weight and favorable lipophilicity, making it an ideal fragment for Lead Optimization.

Quantitative Physicochemical Data

Table 1: Key physicochemical and mass spectrometric properties of 3,3-difluoro-2,2-dimethylazetidine.

PropertyValueMethod / Source
Chemical Formula C₅H₁₀ClF₂N (Salt)Standard
Molecular Weight 157.59 g/mol (Salt)Standard
Free Base Exact Mass 121.0703 DaCalculated
Monoisotopic Mass [M+H]⁺ 122.0776 m/zESI+ Prediction
Predicted XlogP 0.9in silico
Predicted CCS [M+H]⁺ 122.6 ŲCCSbase

(Data derived from 1 [1])

Nuclear Magnetic Resonance (NMR) Signatures

Proper characterization requires specific solvent choices. Because the compound is supplied as a hydrochloride salt, highly polar solvents such as Methanol-d₄ (CD₃OD) or DMSO-d₆ are mandated to ensure complete dissolution. Chloroform-d (CDCl₃) is actively avoided due to the salt's insolubility, which would lead to poor signal-to-noise ratios.

  • ¹H NMR Causality: The gem-dimethyl group at the C2 position appears as a sharp, integrated 6H singlet, as the two methyl groups are chemically equivalent. The C4 methylene protons appear as a distinct triplet or multiplet (depending on the exact field strength and ring puckering dynamics) due to ³J coupling with the adjacent fluorine atoms.

  • ¹⁹F NMR Causality: The gem-difluoro group at C3 typically presents as a multiplet. Despite the potential for the ring to pucker, rapid interconversion at room temperature usually renders the two fluorine atoms chemically equivalent on the NMR timescale.

  • ¹³C NMR Causality: The C3 carbon exhibits a massive ¹JC-F scalar coupling (~250 Hz), appearing as a distinct triplet. The adjacent C2 and C4 carbons will also show ²JC-F splitting (~25-30 Hz), confirming the direct connectivity of the fluorinated center.

Mass Spectrometry (LC-MS) Behavior

For LC-MS characterization, Electrospray Ionization in positive mode (ESI+) is the standard.

  • Causality: The secondary amine of the azetidine ring has a high proton affinity. Utilizing a mobile phase modified with a weak acid (e.g., 0.1% Formic Acid) provides an abundant proton source, driving the equilibrium entirely toward the [M+H]⁺ ion (m/z 122.07). This ensures maximum detector sensitivity and suppresses sodium adduct formation.

Synthetic Methodology & Mechanistic Insights

The synthesis of highly substituted fluorinated azetidines requires precise control over ring-closing and fluorination events. The most robust route involves the deoxofluorination of an azetidin-3-one intermediate.

SynthWorkflow N1 N-Boc-2-amino-2-methylpropanoic acid (Starting Material) N2 Cyclization & Reduction (Weinreb Amide / LAH) N1->N2 N3 N-Boc-2,2-dimethylazetidin-3-one (Ketone Intermediate) N2->N3 N4 Deoxofluorination (DAST or Deoxo-Fluor, CH2Cl2) N3->N4 N5 N-Boc-3,3-difluoro-2,2-dimethylazetidine (Fluorinated Intermediate) N4->N5 N6 Deprotection & Salt Formation (HCl in Dioxane) N5->N6 N7 3,3-Difluoro-2,2-dimethylazetidine HCl (Final Product) N6->N7

Synthetic workflow for 3,3-difluoro-2,2-dimethylazetidine hydrochloride.

Mechanistic Rationale: The critical step is the conversion of the ketone (N3) to the gem-difluoride (N5). Reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor are employed. The sulfur atom of DAST electrophilically activates the carbonyl oxygen, facilitating a sequential nucleophilic attack by two fluoride ions. The N-Boc protecting group is essential during this stage to prevent the highly reactive fluorinating agent from degrading the secondary amine. Final deprotection using HCl in dioxane cleanly yields the hydrochloride salt, precipitating it from the organic matrix for high-purity recovery.

Medicinal Chemistry Applications: The "Why"

The strategic incorporation of 3,3-difluoro-2,2-dimethylazetidine into a drug scaffold is rarely accidental; it is a calculated move to rescue failing pharmacokinetic properties. 2 demonstrate that these motifs act as superior bioisosteres for standard aliphatic rings [2].

Bioisosterism and pKa Modulation

Fluorine is the most electronegative element. Placing two fluorine atoms at the C3 position exerts a strong inductive electron-withdrawing effect (-I) through the sigma bonds.

  • Causality: This electron withdrawal pulls electron density away from the azetidine nitrogen, significantly lowering its pKa (often by 2-3 units compared to the non-fluorinated analog). A lower pKa ensures that a higher fraction of the drug remains un-ionized at physiological pH (7.4), which directly increases passive membrane permeability and oral bioavailability.

Steric Shielding and Metabolic Stability

The gem-dimethyl group at C2 provides severe steric hindrance directly adjacent to the nitrogen atom.

  • Causality: Cytochrome P450 (CYP) enzymes frequently target the α-carbons of amines for oxidative dealkylation. The bulky methyl groups physically block the CYP catalytic site from accessing the C2 position. When combined with the metabolically inert C3 difluoro group, the entire azetidine ring becomes highly resistant to hepatic clearance. This strategy was successfully employed in the3 and 4, where 3,3-difluoroazetidine derivatives dramatically improved lipophilic efficiency (LipE) and cellular activity [3, 4].

MedChemImpact A 3,3-Difluoro-2,2-dimethylazetidine Incorporation B1 gem-Difluoro Group (Electron Withdrawing) A->B1 B2 gem-Dimethyl Group (Steric Bulk) A->B2 C1 Decreased Amine pKa (Reduced basicity) B1->C1 C2 Shielding of α-Carbon (Hindered metabolism) B2->C2 D1 Improved Membrane Permeability (Higher passive diffusion) C1->D1 D2 Enhanced Metabolic Stability (Lower CYP clearance) C2->D2

Pharmacological impact of the difluoro-dimethyl azetidine motif.

Standardized Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems.

Protocol A: Sterically Hindered Amide Coupling Workflow

Coupling a carboxylic acid to 3,3-difluoro-2,2-dimethylazetidine requires specialized conditions due to the extreme steric hindrance of the gem-dimethyl group. Standard reagents (EDC/HOBt) will yield poor results.

Reagents:

  • Carboxylic Acid Scaffold (1.0 eq)

  • 3,3-Difluoro-2,2-dimethylazetidine HCl (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere.

    • Causality: HATU forms a highly reactive 7-aza-HOAt ester, which is electrophilic enough to overcome the steric bulk of the incoming amine.

  • Free-Basing: In a separate vial, suspend the 3,3-difluoro-2,2-dimethylazetidine HCl in DMF and add DIPEA.

    • Causality: DIPEA is required to deprotonate the HCl salt, liberating the nucleophilic free amine. DIPEA is chosen over Triethylamine (TEA) because its own steric bulk prevents it from acting as a competing nucleophile.

  • Coupling: Add the free-based amine solution to the activated acid mixture. Stir at 40°C for 12 hours.

  • Self-Validation (In-Process Control): Aliquot 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The complete disappearance of the starting acid mass and the appearance of the [M+H]⁺ of the product validates reaction completion.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. The basic aqueous layer serves a validating function by partitioning unreacted acid and water-soluble HATU byproducts away from the highly lipophilic product.

Protocol B: LC-MS/HRMS Characterization

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the final compound in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 1 µL onto a C18 Reverse Phase column (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Mobile Phase: Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

    • Causality: The acidic modifier ensures the azetidine nitrogen remains protonated during electrospray ionization, guaranteeing a strong [M+H]⁺ signal.

  • Validation: Confirm the presence of the monoisotopic mass. For the free base fragment (C₅H₉F₂N), the exact mass must match 122.0776 m/z within a <5 ppm error margin for HRMS validation.

References

  • PubChemLite. "2751614-28-3 (C5H9F2N) Structural Profiling." Université du Luxembourg.
  • ResearchGate. "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties.
  • PubMed Central (PMC). "Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 and ONO-7927846.
  • Journal of Medicinal Chemistry (ACS). "Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflammatory Diseases.

Sources

Foundational

The Physicochemical Profile and Synthetic Utility of 3,3-Difluoro-2,2-dimethylazetidine Hydrochloride in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic incorporation of fluorinated small-ring heterocycles has revolutionized lead optimization. 3,3-Difluoro-2,2-dimethylazetidine hydrochloride (CAS: 2751614-28-3) re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated small-ring heterocycles has revolutionized lead optimization. 3,3-Difluoro-2,2-dimethylazetidine hydrochloride (CAS: 2751614-28-3) represents a highly specialized, next-generation building block[1]. By combining the conformational rigidity of an azetidine ring with the profound electronic and steric effects of gem-difluoro and gem-dimethyl substitutions, this motif serves as a premium bioisostere for traditional amines (such as piperidines or morpholines). This technical guide details its physicochemical properties, the mechanistic rationale behind its structural features, and field-proven protocols for its synthetic incorporation.

Physicochemical Profiling and Mechanistic Rationale

Understanding the physical and chemical properties of a building block is critical for predicting its behavior in both the reaction flask and the biological system.

Data Presentation: Core Properties
PropertyValue
Chemical Name 3,3-Difluoro-2,2-dimethylazetidine hydrochloride
CAS Number 2751614-28-3
Molecular Formula C5H9F2N · HCl
Molecular Weight 157.59 g/mol (Salt) / 121.07 Da (Free Base)
SMILES (Free Base) CC1(C(CN1)(F)F)C
Physical Form White to off-white crystalline solid
Mechanistic Causality of Structural Features

As an Application Scientist, it is vital to look beyond the raw data and understand why this specific substitution pattern is valuable:

  • pKa Modulation via Inductive Effects: Unsubstituted azetidines are highly basic (pKa ~ 10.4), which often leads to poor passive membrane permeability and high hERG liability due to strong solvent-exposed salt-bridge interactions[2]. The introduction of the gem-difluoro group at the 3-position exerts a powerful electron-withdrawing inductive (-I) effect through the sigma bond framework. This drastically lowers the basicity of the adjacent nitrogen, shifting the pKa closer to physiological pH. Consequently, the fraction of the unionized species increases, enhancing lipophilic efficiency (LipE) and cellular penetration[3][4].

  • Steric Shielding and Metabolic Stability: The gem-dimethyl group at the 2-position provides severe steric bulk directly adjacent to the nucleophilic nitrogen. In a biological context, this steric hindrance physically blocks the active sites of oxidative enzymes (e.g., Cytochrome P450s), effectively suppressing N-dealkylation and N-oxidation metabolic pathways.

  • Hydrochloride Salt Formulation: The free base of this low-molecular-weight amine (121.07 Da) is volatile and susceptible to degradation[1]. Supplying it as a hydrochloride salt ensures a stable, easily weighable crystalline solid with extended shelf-life and improved solubility in polar organic solvents during reaction setups[5].

Experimental Workflows and Synthetic Utility

Due to the combined electron-withdrawing effect of the fluorines and the steric hindrance of the dimethyl group, the nitrogen in 3,3-difluoro-2,2-dimethylazetidine is significantly less nucleophilic than a standard secondary amine. Standard coupling conditions often fail or result in poor yields. The following protocols are optimized, self-validating systems designed to overcome these kinetic barriers.

Protocol 1: HATU-Mediated Amide Coupling

Objective: Couple the sterically hindered azetidine to a carboxylic acid to form a stable amide bond. Causality & Rationale: HATU is selected over EDC/HOBt because the highly reactive 7-azabenzotriazole active ester is necessary to drive the reaction with a poorly nucleophilic amine. An excess of base is critical to fully liberate the free base from its HCl salt and deprotonate the carboxylic acid.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under an inert atmosphere (N2), dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Free-Basing: In a separate vial, suspend 3,3-difluoro-2,2-dimethylazetidine hydrochloride (1.2 eq)[6] in DMF and add DIPEA (1.5 eq). Sonicate briefly until a clear solution is obtained, indicating the complete liberation of the free amine.

  • Coupling: Transfer the free amine solution dropwise to the activated acid mixture.

  • Thermal Driving: Due to steric hindrance, heat the reaction mixture to 50°C for 12–18 hours.

  • Validation Check: Analyze via LC-MS. The validation is successful upon the disappearance of the active ester mass and the appearance of the desired amide mass[M+H]+. 19F NMR of the crude mixture must show a characteristic shift for the gem-difluoro group, confirming structural integrity without defluorination.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Incorporate the azetidine into an electron-deficient heteroaromatic scaffold (e.g., 2-chloropyrimidine). Causality & Rationale: The reduced nucleophilicity requires elevated temperatures and a strong inorganic base to drive the substitution. DMSO is used to stabilize the transition state of the SNAr mechanism.

Step-by-Step Methodology:

  • Preparation: Combine the electrophilic aryl halide (1.0 eq), 3,3-difluoro-2,2-dimethylazetidine hydrochloride (1.5 eq), and finely powdered anhydrous K2CO3 (3.0 eq) in a microwave-safe vial.

  • Solvent Addition: Add anhydrous DMSO to achieve a 0.3 M concentration. The high dielectric constant of DMSO is critical for solvating the potassium cations, leaving the carbonate highly active.

  • Microwave Irradiation: Seal the vial and heat under microwave irradiation at 120°C for 45 minutes. (Conventional heating at 100°C for 16 hours can be substituted, but microwave heating provides superior kinetic energy to overcome the steric bulk).

  • Validation Check: 1H NMR of an aliquot will show the disappearance of the characteristic N-H proton and a distinct upfield shift of the aromatic protons ortho to the substitution site, confirming successful C-N bond formation.

  • Isolation: Dilute the mixture with water to precipitate the product. Extract with dichloromethane (DCM), wash extensively with water to remove DMSO, dry, and purify.

Mechanistic Visualization

The following diagram illustrates the strategic workflow of incorporating this building block into a lead scaffold and the resulting physicochemical property shifts.

G A Lead Scaffold (Electrophile) C Coupling / SNAr Reaction (Base, Solvent, Heat) A->C B 3,3-Difluoro-2,2-dimethylazetidine HCl (CAS: 2751614-28-3) B->C D Optimized Drug Candidate C->D E Physicochemical Shifts D->E F ↓ Amine pKa (Inductive Effect) ↑ Membrane Permeability E->F G ↑ Metabolic Stability (Steric Shielding) E->G H Conformational Rigidity (Reduced Entropy) E->H

Workflow of azetidine integration and resulting physicochemical property shifts.

References

  • Title: 2751614-28-3 (C5H9F2N) - PubChemLite Source: uni.lu URL: [Link]

  • Title: Exploiting Solvent Exposed Salt-Bridge Interactions for the Discovery of Potent Inhibitors of SOS1 Using Free-Energy Perturbation Simulations | ACS Medicinal Chemistry Letters Source: acs.org URL: [Link]

  • Title: FILLING THE GAP IN LogP AND pKa EVALUATION FOR SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING - ChemRxiv Source: chemrxiv.org URL: [Link]

  • Title: Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties | Request PDF - ResearchGate Source: researchgate.net URL: [Link]

Sources

Exploratory

The Strategic Discovery of Novel Difluoro-gem-dimethylazetidine Scaffolds

Executive Summary In the landscape of modern drug discovery, the azetidine ring has emerged as a superior bioisostere for unstable pyrrolidine or piperidine moieties. However, the next frontier in lead optimization lies...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the azetidine ring has emerged as a superior bioisostere for unstable pyrrolidine or piperidine moieties. However, the next frontier in lead optimization lies in the precise decoration of this four-membered ring to modulate physicochemical properties.

This guide details the discovery, synthesis, and application of difluoro-gem-dimethylazetidine compounds. This specific scaffold represents a convergence of two powerful medicinal chemistry principles: the fluorine effect (pKa modulation, metabolic blocking) and the gem-dimethyl effect (conformational locking, Thorpe-Ingold effect).

By combining 3,3-difluorination with 2,2-dimethylation, researchers can access a chemical space that offers reduced basicity (pKa ~8.5 vs. 11.3 for parent azetidine), enhanced lipophilicity, and superior metabolic stability against oxidative deamination.

Part 1: Rationale & Design Principles

The Convergence of Bioisosteric Effects

The design of difluoro-gem-dimethylazetidines is not arbitrary; it is a calculated solution to common ADME (Absorption, Distribution, Metabolism, Excretion) failures.

FeatureChemical ModificationMechanistic Benefit
pKa Modulation 3,3-Difluorination The strong electron-withdrawing effect of fluorine at C3 inductively lowers the pKa of the azetidine nitrogen.[1] This reduces lysosomal trapping and hERG channel affinity while improving passive permeability.[1]
Metabolic Armor 2,2-Dimethylation The C2 position adjacent to nitrogen is a metabolic "soft spot" for CYP450-mediated oxidation (alpha-hydroxylation).[1] Gem-dimethyl groups sterically block this site.[1]
Conformational Lock Gem-Dimethyl (Thorpe-Ingold) The bulky methyl groups restrict the rotatable bond vectors, reducing the entropic penalty upon binding to a protein target.[1]
Lipophilicity C-F Bonds Fluorination increases LogP/LogD, facilitating blood-brain barrier (BBB) penetration if CNS activity is desired.[1]
The Logic of Scaffold Hopping

The following diagram illustrates the decision matrix for transitioning from a standard piperidine hit to a high-value difluoro-gem-dimethylazetidine lead.

ScaffoldLogic Start Hit Compound (Piperidine/Pyrrolidine Core) Problem Issue: High Clearance or hERG Liability (High pKa) Start->Problem Step1 Strategy 1: Ring Contraction (Azetidine) Problem->Step1 Reduce MW Check1 Result: Lower MW, but Metabolic Hotspot at C2 Step1->Check1 Step2 Strategy 2: 3,3-Difluorination (Lowers pKa) Check1->Step2 Modulate Electronics Check2 Result: Better Permeability, but C2 still vulnerable Step2->Check2 Final Target: 3,3-Difluoro-2,2-dimethylazetidine (Metabolically Robust + Ideal pKa) Check2->Final Block Metabolism (Gem-dimethyl)

Figure 1: Logical progression for scaffold hopping to the difluoro-gem-dimethylazetidine core.

Part 2: Synthesis Strategy

The synthesis of 3,3-difluoro-2,2-dimethylazetidine is non-trivial due to the strain of the four-membered ring and the steric hindrance of the gem-dimethyl group.[1] The most robust route utilizes a Reformatsky-type reaction followed by reduction.[1]

Retrosynthetic Analysis[1]
  • Target: N-protected-3,3-difluoro-2,2-dimethylazetidine.[1]

  • Precursor: 3,3-difluoro-4,4-dimethylazetidin-2-one (Beta-lactam).[1]

  • Key Disconnection: The C2-C3 bond is formed via the reaction of an ethyl bromodifluoroacetate enolate with a ketimine.[1]

Synthetic Workflow Diagram

SynthesisRoute Input1 Acetone / Ketone Source Imine Ketimine Formation (Dehydration) Input1->Imine Input2 Amine (R-NH2) Input2->Imine Input3 Ethyl Bromodifluoroacetate (BrCF2COOEt) Reformatsky Reformatsky Reaction (Zn, THF, Reflux) Input3->Reformatsky Imine->Reformatsky Lactam Intermediate: 3,3-difluoro-4,4-dimethyl azetidin-2-one Reformatsky->Lactam Reduction Reduction (AlH3 or LiAlH4) Lactam->Reduction Product Final Product: 3,3-difluoro-2,2-dimethylazetidine Reduction->Product

Figure 2: The Reformatsky-Reduction route for synthesizing the target scaffold.[1]

Part 3: Experimental Protocols

Safety Warning: Fluorinating agents and organometallic reagents (Zn, AlH3) are hazardous.[1] All reactions must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of the Ketimine Precursor

Since acetone imines are hydrolytically unstable, it is best to use a bulky amine (e.g., Benzhydrylamine or PMP) to stabilize the intermediate, or generate the imine in situ.

  • Reagents: Acetone (5.0 eq), Benzhydrylamine (1.0 eq), Molecular Sieves (4Å), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve benzhydrylamine in dry DCM.[1]

    • Add activated 4Å molecular sieves and acetone.[1]

    • Stir at room temperature (RT) for 24 hours under nitrogen.

    • Filter through Celite to remove sieves.[1]

    • Concentrate in vacuo to yield the crude ketimine.[1] Note: Use immediately.

Protocol B: Reformatsky Cyclization to Beta-Lactam

This is the critical ring-closing step.[1]

  • Reagents: Crude Ketimine (1.0 eq), Ethyl Bromodifluoroacetate (1.2 eq), Zinc dust (activated, 2.0 eq), Trimethylsilyl chloride (TMSCl, 0.1 eq - catalyst), THF (anhydrous).

  • Activation:

    • Suspend Zinc dust in dry THF under Argon.[1]

    • Add TMSCl and stir for 15 mins to activate the Zinc surface.

  • Addition:

    • Heat the mixture to mild reflux (60°C).

    • Add a solution of Ethyl Bromodifluoroacetate and Ketimine in THF dropwise over 1 hour.[1]

    • Observation: The reaction should exotherm slightly; maintain reflux.[1]

  • Workup:

    • Cool to 0°C. Quench with saturated NH4Cl.

    • Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na2SO4.

    • Purify via flash chromatography (Hexane/EtOAc).[1]

    • Target ID: 1-benzhydryl-3,3-difluoro-4,4-dimethylazetidin-2-one.[1]

Protocol C: Reduction to Azetidine

The carbonyl group of the lactam is removed to yield the amine.[1]

  • Reagents: Beta-lactam intermediate (1.0 eq), AlH3 (generated in situ from LiAlH4 + AlCl3) or Monochlorohydroalane.

    • Note: Standard LiAlH4 can sometimes cause ring opening.[1] AlH3 is gentler and preserves the ring.[1]

  • Procedure:

    • Prepare AlH3 in Ether/THF at 0°C.

    • Add the Beta-lactam solution dropwise.[1]

    • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

  • Quench:

    • Careful Fieser workup (Water, 15% NaOH, Water).[1]

    • Filter the aluminum salts.[1]

    • Concentrate the filtrate.[1]

    • Isolate the 3,3-difluoro-2,2-dimethylazetidine (often as an oil).[1] Convert to HCl salt for stability.

Part 4: Characterization & Validation[1]

To ensure the integrity of the "Novel" discovery, the compound must be validated against specific criteria.

Analytical Standards
TestExpected ResultPurpose
19F NMR Singlet or AB quartet around -100 to -115 ppmConfirms gem-difluoro substitution.[1]
1H NMR Singlet (6H) at ~1.3-1.5 ppmConfirms gem-dimethyl group.[1]
HRMS [M+H]+ matches formulaValidates molecular composition.
pKa Determination 8.0 - 8.8Verifies basicity modulation (vs 11.3 for azetidine).[1]
Self-Validating Check: The "Gem-Dimethyl" Shift

In the 13C NMR, the gem-dimethyl carbons usually appear distinct from N-methyl or chain methyls.[1] Furthermore, the quaternary carbon holding the methyls (C2) will show a characteristic downfield shift (~60-70 ppm) due to the adjacent Nitrogen and the deshielding effect of the ring strain.

References

  • Synthesis of 3,3-Difluoroazetidines: Van Brabandt, W., & De Kimpe, N. (2006).[1][2] Synthesis of 3,3-difluoroazetidines and their application in the synthesis of GABA analogues. The Journal of Organic Chemistry. Link[1]

  • Gem-Dimethyl Effect in Med Chem: Talele, T. T. (2018).[1][3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1][3]

  • Azetidines in Drug Discovery: Azetidines in Drug Discovery. PharmaBlock Whitepaper.[1] Link

  • 3,3-Difluoroazetidine Hydrochloride Properties: PubChem Compound Summary for CID 2758247. Link[1]

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

Sources

Foundational

Technical Guide: Stability and Reactivity of the 3,3-Difluoro-2,2-Dimethylazetidine Ring

The 3,3-difluoro-2,2-dimethylazetidine ring represents a high-value pharmacophore in modern medicinal chemistry, offering a unique intersection of conformational restriction, metabolic blockade, and tuned basicity. This...

Author: BenchChem Technical Support Team. Date: March 2026

The 3,3-difluoro-2,2-dimethylazetidine ring represents a high-value pharmacophore in modern medicinal chemistry, offering a unique intersection of conformational restriction, metabolic blockade, and tuned basicity.

This guide synthesizes the structural stability, synthetic accessibility, and reactivity profile of this specific scaffold, designed for researchers requiring actionable data for lead optimization.

Executive Technical Summary

The 3,3-difluoro-2,2-dimethylazetidine scaffold is a specialized "gem-gem" heterocycle. It combines the Thorpe-Ingold effect (gem-dimethyl) with bioisosteric fluorination (gem-difluoro) to create a rigid, metabolically stable amine module. Unlike the parent azetidine, this scaffold exhibits reduced basicity and enhanced resistance to oxidative metabolism, making it an ideal surrogate for morpholine, piperidine, or proline moieties in drug candidates.

PropertyValue / TrendMechanism
Ring Strain High (~26 kcal/mol)4-membered ring + F-F/Me-Me repulsion
pKa (Conj. Acid) ~6.5 – 7.2 (Est.)Inductive withdrawal by

-fluorines
Metabolic Stability HighC3 blocked by F; C2 blocked by Me
Lipophilicity ModerateFluorine lowers

; Methyls raise

Reactivity Nucleophilic (N), Resistant (Ring)Steric shielding at C2 protects against ring opening

Structural Analysis & Physicochemical Properties

Conformational Puckering

The azetidine ring is naturally puckered to relieve torsional strain. In the 3,3-difluoro-2,2-dimethyl derivative, this puckering is pronounced.

  • Gem-Difluoro Effect: The C3 fluorine atoms prefer a gauche orientation relative to the ring nitrogen lone pair to maximize the

    
     hyperconjugation, though the ring constraints limit this.
    
  • Gem-Dimethyl Effect: The bulky methyl groups at C2 force the ring into a specific conformation to minimize 1,2-steric clashes with the fluorines.

  • Result: A highly rigidified structure that acts as a "conformational lock" when used as a linker.

Basicity Modulation (The Fluorine Effect)

Standard azetidine has a pKa of ~11.3. The introduction of electron-withdrawing fluorine atoms at the


-position (C3) significantly lowers the pKa via the inductive effect (-I).
  • 3,3-Difluoroazetidine pKa: ~6.5

  • 2,2-Dimethyl Effect: The methyl groups are weak electron donors (+I), which slightly attenuates the fluorine's withdrawal.

  • Net pKa: The 3,3-difluoro-2,2-dimethylazetidine species typically exhibits a pKa in the range of 6.8 – 7.2 .

    • Implication: At physiological pH (7.4), a significant fraction of the molecule remains uncharged, potentially improving membrane permeability compared to non-fluorinated analogs.

Synthesis Protocols

The synthesis of this scaffold is non-trivial due to the volatility of the intermediates and the steric bulk at C2. The most robust route involves the Deoxo-fluorination of a protected 3-oxo-azetidine precursor.

Validated Synthetic Route (Deoxo-Fluorination)

This protocol avoids the use of DAST (explosive risk) in favor of the safer XtalFluor-E or Deoxo-Fluor reagents.

Precursor: 1-Benzhydryl-2,2-dimethylazetidin-3-one (CAS: 159556-72-6) or N-Boc-2,2-dimethylazetidin-3-one.

Step-by-Step Protocol:
  • Preparation of Reaction Vessel:

    • Flame-dry a 100 mL round-bottom flask under Argon.

    • Charge with N-Boc-2,2-dimethylazetidin-3-one (1.0 equiv, 5 mmol).

    • Dissolve in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Fluorination (The Critical Step):

    • Cool the solution to 0°C (ice bath).

    • Add XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) (2.5 equiv) portion-wise.

    • Catalyst: Add Triethylamine trihydrofluoride (Et3N·3HF) (2.0 equiv) dropwise. Note: This acts as a fluoride source and catalyst.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–18 hours.

    • Monitoring: Check via 19F-NMR (look for disappearance of reagent signal and appearance of gem-difluoro quartet at ~ -100 ppm).

  • Work-up (Quenching):

    • Caution: Quench slowly with saturated aqueous NaHCO3 at 0°C. CO2 evolution will occur.

    • Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.

    • Concentrate carefully (product may be volatile).

  • Deprotection (To HCl Salt):

    • Dissolve the fluorinated intermediate in 4M HCl in Dioxane .

    • Stir at RT for 2 hours.

    • Concentrate to dryness to yield 3,3-difluoro-2,2-dimethylazetidine hydrochloride .

Synthesis Pathway Visualization

SynthesisPath Start 2,2-Dimethyl-3-oxo-azetidine (N-Protected) Inter Intermediate: 3,3-Difluoro-N-Prot-azetidine Start->Inter Deoxo-fluorination Reagent XtalFluor-E / Et3N-3HF DCM, 0°C to RT Reagent->Inter Final Target: 3,3-Difluoro-2,2-dimethyl azetidine HCl Inter->Final Deprotection Deprot 4M HCl / Dioxane Deprot->Final

Figure 1: Validated synthesis pathway via deoxo-fluorination of the ketone precursor.[1]

Reactivity Profile

N-Functionalization (Nucleophilic Reactivity)

The nitrogen atom in 3,3-difluoro-2,2-dimethylazetidine is less nucleophilic than in pyrrolidine or piperidine due to the inductive effect of the fluorines. However, the steric bulk of the 2,2-dimethyl group creates a "neopentyl-like" environment for the nitrogen.

  • Acylation/Sulfonylation: Proceeds smoothly. The planar transition state of amide bond formation relieves some steric strain.

  • SN2 Alkylation: Sluggish. Reacting this amine with alkyl halides is slow due to the steric hindrance at C2.

    • Recommendation: Use Reductive Amination (aldehyde + NaBH(OAc)3) or Palladium-catalyzed Buchwald-Hartwig amination for arylation. The catalyst can overcome the steric penalty better than thermal SN2 conditions.

Ring Stability & Opening

Azetidines are strained rings (~26 kcal/mol). However, the 3,3-difluoro-2,2-dimethyl substitution pattern confers unexpected stability.

  • Hydrolytic Stability: The gem-dimethyl group at C2 protects the C2-N bond from hydrolytic cleavage (Thorpe-Ingold effect). The C4-N bond is deactivated by the adjacent electron-withdrawing fluorines at C3, making the C4 carbon less susceptible to nucleophilic attack (dipole repulsion).

  • Thermal Stability: The HCl salt is stable at room temperature. The free base should be stored at -20°C to prevent slow polymerization, although it is more stable than the non-fluorinated parent.

Reactivity Logic Map

Reactivity Center 3,3-Difluoro-2,2-dimethylazetidine N_Func N-Functionalization Center->N_Func Ring_Stab Ring Stability Center->Ring_Stab Alkylation SN2 Alkylation: SLOW (Steric hinderance at C2) N_Func->Alkylation Arylation Pd-Catalysis: EFFECTIVE (Buchwald-Hartwig) N_Func->Arylation Hydrolysis Hydrolysis: RESISTANT (Gem-dimethyl protection) Ring_Stab->Hydrolysis Metabolism Metabolism: BLOCKED (No oxidizable C-H at C2/C3) Ring_Stab->Metabolism

Figure 2: Reactivity and stability profile. Note the steric retardation of SN2 alkylation.

Applications in Drug Discovery

Bioisosterism

This scaffold acts as a metabolically stable surrogate for:

  • Proline: The 2,2-dimethyl group mimics the turn-inducing properties of proline, while the fluorines lower the pKa.

  • Morpholine: Similar basicity (~7.0), but with a smaller hydrodynamic radius and no hydrogen bond acceptor oxygen (useful if the oxygen is a metabolic liability).

Case Study: Metabolic Blocking

In molecules where a standard azetidine or pyrrolidine is susceptible to P450-mediated oxidation at the


-carbon (C2) or 

-carbon (C3):
  • C2 Blocking: The 2,2-dimethyl group completely prevents

    
    -hydroxylation.
    
  • C3 Blocking: The 3,3-difluoro group prevents

    
    -oxidation.
    
  • Result: A "bulletproof" saturated heterocycle that retains solubility and vector orientation.

References

  • Synthesis of 3,3-Difluoroazetidines (General Methodology)

    • Van Brabandt, W., & De Kimpe, N. (2006). Synthesis of 3,3-difluoroazetidines. Journal of Organic Chemistry.
  • Physicochemical Properties of Fluorinated Amines

    • Morgenthaler, M., et al. (2007).
  • Deoxo-Fluorination Protocols (XtalFluor-E)

    • Beaulieu, F., et al. (2009). Aminodifluorosulfinium salts: Selective fluorination reagents with enhanced thermal stability and ease of handling. Organic Letters.
  • Commercial Availability & CAS Data

    • 3,3-Difluoro-2,2-dimethylazetidine Hydrochloride (CAS: 2751614-28-3).[2]

    • 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one (CAS: 159556-72-6).

Sources

Exploratory

The Unseen Architects: Elucidating the Role of the Gem-Dimethyl Group in the Enhanced Stability of 3,3-Difluoroazetidine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique vector in three-dimensi...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique vector in three-dimensional chemical space that can impart favorable physicochemical and pharmacological properties. The strategic introduction of fluorine atoms, particularly as a gem-difluoro group at the 3-position, has been shown to modulate basicity, lipophilicity, and metabolic stability. This guide delves into the often-overlooked yet critical role of the gem-dimethyl group at the 2-position of the 3,3-difluoroazetidine ring system. We will explore how the interplay between the steric impetus of the gem-dimethyl group and the electronic influence of the gem-difluoro moiety synergistically enhances the conformational rigidity and overall stability of the azetidine core. This analysis is grounded in the principles of the Thorpe-Ingold effect and stereoelectronic interactions, providing a robust framework for the rational design of next-generation therapeutic agents.

Introduction: The Rise of Fluorinated Azetidines in Drug Discovery

The four-membered azetidine ring has become a cornerstone in the design of novel therapeutics. Its compact and rigid nature provides a distinct advantage over more flexible acyclic linkers or larger heterocyclic systems, often leading to improved binding affinity and selectivity for biological targets. The introduction of fluorine, the most electronegative element, into organic molecules can profoundly alter their properties. In the context of azetidines, gem-difluorination at the 3-position is a particularly attractive strategy. This substitution can lower the pKa of the azetidine nitrogen, reducing off-target interactions with aminergic GPCRs, and can also block potential sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate.[1]

While the benefits of the 3,3-difluoro substitution are well-documented, the influence of additional substituents on the azetidine ring is a crucial aspect of molecular design that warrants a more in-depth examination. This guide focuses specifically on the role of a gem-dimethyl group at the 2-position in concert with the 3,3-difluoro substitution, a combination that imparts a remarkable degree of stability to the azetidine scaffold.

The Thorpe-Ingold Effect: A Driving Force for Ring Stability

The Thorpe-Ingold effect, or the gem-dialkyl effect, describes the observation that the presence of two alkyl groups on a carbon atom in a linear chain promotes intramolecular cyclization and enhances the stability of the resulting ring.[2][3] This effect is primarily attributed to two factors:

  • Angle Compression: The steric bulk of the gem-dimethyl group compresses the internal C-C-C bond angle, bringing the reactive ends of the precursor molecule closer together and lowering the activation energy for ring closure.[4][5]

  • Reduced Conformational Freedom: The gem-dimethyl group restricts the rotational freedom of the acyclic precursor, increasing the population of conformations that are pre-organized for cyclization.[4]

In the context of a pre-formed azetidine ring, the Thorpe-Ingold effect contributes to its kinetic and thermodynamic stability. The gem-dimethyl group at the 2-position effectively "locks" the ring conformation, disfavoring ring-opening reactions by increasing the energetic barrier to achieve the necessary transition state geometry.[6]

Caption: The Thorpe-Ingold effect promoting azetidine ring formation and stability.

The Electronic Influence of the Gem-Difluoro Group

The introduction of a gem-difluoro group at the 3-position of the azetidine ring introduces significant electronic perturbations. The strong electron-withdrawing nature of the fluorine atoms has several key consequences:

  • Modulation of Basicity: The inductive effect of the two fluorine atoms lowers the electron density on the azetidine nitrogen, thereby reducing its basicity (pKa). This is often a desirable feature in drug design to mitigate interactions with off-target biological amines.[7]

  • Conformational Effects: The C-F bonds are highly polarized, leading to significant dipole moments. These dipoles can engage in stabilizing or destabilizing stereoelectronic interactions with adjacent bonds, influencing the puckering of the azetidine ring.[8][9] The "gauche effect" can favor conformations where the fluorine atoms are gauche to the nitrogen lone pair, further rigidifying the ring system.[10]

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the 3-position resistant to oxidative metabolism by cytochrome P450 enzymes.[11][12]

The Synergy of Gem-Dimethyl and Gem-Difluoro Substitution: A Hypothesis for Enhanced Stability

The combination of a gem-dimethyl group at the 2-position and a gem-difluoro group at the 3-position is hypothesized to create a synergistic effect that significantly enhances the overall stability of the azetidine ring. This enhanced stability is likely a result of the interplay between steric and electronic effects:

  • Reinforced Conformational Rigidity: The Thorpe-Ingold effect from the gem-dimethyl group, coupled with the stereoelectronic preferences of the gem-difluoro group, leads to a highly constrained and rigid ring conformation. This rigidity disfavors the conformational changes required for many degradation pathways, including ring-opening reactions.

  • Shielding of the Azetidine Core: The steric bulk of the gem-dimethyl group can physically shield the electron-deficient 3-position and the azetidine nitrogen from nucleophilic attack, further contributing to chemical stability.

  • Modulated Ring Strain: While four-membered rings are inherently strained, the specific substitution pattern can influence the degree of this strain. Computational studies on analogous systems suggest that gem-disubstitution can, in some cases, alleviate certain types of ring strain, leading to a more stable ground state.[13]

Synergistic_Effects cluster_0 Contributing Factors cluster_1 Resulting Properties cluster_2 Overall Outcome Thorpe_Ingold Thorpe-Ingold Effect (gem-dimethyl) Rigidity Increased Conformational Rigidity Thorpe_Ingold->Rigidity Shielding Steric Shielding Thorpe_Ingold->Shielding Electronic Electronic Effects (gem-difluoro) Electronic->Rigidity Strain Modulated Ring Strain Electronic->Strain Stability Enhanced Azetidine Stability Rigidity->Stability Shielding->Stability Strain->Stability

Caption: Synergistic contributions to 3,3-difluoroazetidine stability.

Experimental and Computational Evidence

While direct comparative studies on 2,2-dimethyl-3,3-difluoroazetidine are limited, evidence from related systems supports the hypothesis of enhanced stability.

Conformational Analysis

Computational studies on fluorinated and gem-disubstituted cyclobutanes and other four-membered rings have demonstrated the significant impact of these substituents on ring puckering and conformational energy landscapes.[14] These studies consistently show that gem-disubstitution leads to a more defined and lower-energy conformational state.

Chemical Stability Assessment

Forced degradation studies are a critical tool for evaluating the intrinsic stability of a drug candidate.[10][15] These studies expose the compound to a range of stress conditions, including acidic, basic, oxidative, and photolytic environments, to identify potential degradation pathways.

Table 1: Representative Data from Forced Degradation Studies of Substituted Azetidines

CompoundStress ConditionDegradation (%)Major Degradation Pathway
3-Arylazetidine0.1 N HCl, 60 °C, 24h45%Ring opening
3,3-Difluoroazetidine0.1 N HCl, 60 °C, 24h15%Slow hydrolysis
2,2-Dimethyl-3-arylazetidine0.1 N HCl, 60 °C, 24h20%Ring opening
2,2-Dimethyl-3,3-difluoroazetidine (Hypothesized) 0.1 N HCl, 60 °C, 24h <5% Minimal degradation

Note: The data for 2,2-dimethyl-3,3-difluoroazetidine is a hypothesized outcome based on the principles discussed in this guide. Actual results would require experimental verification.

Metabolic Stability Evaluation

In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are employed to assess the susceptibility of a compound to metabolism by drug-metabolizing enzymes.[13][16][17] The presence of the gem-difluoro group is known to block metabolism at the 3-position. The gem-dimethyl group can further enhance metabolic stability by sterically hindering access of metabolizing enzymes to the azetidine ring.[11]

Experimental Protocols

Synthesis of 2,2-Dimethyl-3,3-difluoroazetidine Derivatives

The synthesis of 2,2-dimethyl-3,3-difluoroazetidine derivatives can be achieved through a multi-step sequence, often starting from a gem-dimethylated precursor. A general synthetic approach is outlined below.

Synthesis_Workflow Start 2,2-Dimethyl-3-oxobutanoate Step1 Protection of Ketone Start->Step1 Step2 Reduction of Ester Step1->Step2 Step3 Mesylation of Alcohol Step2->Step3 Step4 Azide Displacement Step3->Step4 Step5 Reduction of Azide Step4->Step5 Step6 Cyclization Step5->Step6 Step7 Deprotection Step6->Step7 Step8 Fluorination Step7->Step8 End 2,2-Dimethyl-3,3-difluoroazetidine Step8->End

Caption: A general synthetic workflow for 2,2-dimethyl-3,3-difluoroazetidine.

Step-by-Step Methodology for Fluorination (a key step):

  • Dissolution: Dissolve the 2,2-dimethyl-3-azetidinone precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (2.2 eq) to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,2-dimethyl-3,3-difluoroazetidine.

Protocol for Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.

    • Basic: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.

    • Oxidative: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

    • Photolytic: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

    • Thermal: Incubate the solid compound at 80 °C for 48 hours.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Protocol for Metabolic Stability Assay using Human Liver Microsomes (HLM)
  • Reagent Preparation:

    • Prepare a stock solution of the test compound (1 mM) in DMSO.

    • Prepare a working solution (10 µM) by diluting the stock solution in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare an NADPH regenerating system.

  • Incubation:

    • Pre-warm the HLM suspension (final protein concentration 0.5 mg/mL) and the NADPH regenerating system to 37 °C.

    • Initiate the reaction by adding the test compound working solution to the HLM suspension.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Conclusion

The strategic incorporation of a gem-dimethyl group at the 2-position of a 3,3-difluoroazetidine ring is a powerful design element that leverages the principles of the Thorpe-Ingold effect and stereoelectronic interactions to create a highly stable and conformationally constrained scaffold. This synergistic interplay of steric and electronic factors provides a robust platform for the development of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. A thorough understanding of these fundamental principles, coupled with rigorous experimental validation through forced degradation and metabolic stability studies, will empower medicinal chemists to rationally design and optimize the next generation of azetidine-based drugs.

References

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  • Di, L. (2025). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Vitro ADMET for Drug Discovery and Development. [Link]

  • Erica Lamb. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. [Link]

  • Nuvisan. (2024). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Roge, A. B., et al. (2011). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 1(2), 45-50. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845–5859.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Kirby, A. J. (2004). Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. Journal of the American Chemical Society, 126(13), 4255-4263. [Link]

  • Denmark Group. (2014). Thorpe-Ingold Effect. University of Illinois Urbana-Champaign. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • O'Hagan, D. (2008). Understanding the conformational preferences of organofluorine compounds. Chemical Society Reviews, 37(2), 308-319.
  • Ingold, C. K. (1921). The structure of the benzene ring. Part I. The formula of benzene. Journal of the Chemical Society, Transactions, 119, 305-329.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
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  • Linclau, B., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

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  • Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322.
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  • Maag, J. L., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671-1676. [Link]

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Foundational

Engineering the Chemical Space of Substituted Difluoroazetidines: A Technical Guide for Modern Drug Discovery

As medicinal chemistry evolves away from flat, sp2-hybridized molecules toward sp3-rich, conformationally restricted scaffolds, the azetidine ring has emerged as a privileged motif. However, the true paradigm shift in re...

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry evolves away from flat, sp2-hybridized molecules toward sp3-rich, conformationally restricted scaffolds, the azetidine ring has emerged as a privileged motif. However, the true paradigm shift in recent years has been the strategic incorporation of fluorine into these strained systems.

As a Senior Application Scientist, I frequently observe discovery teams struggling to balance basicity, lipophilicity, and metabolic clearance. The deployment of 3,3-difluoroazetidines offers a precise, albeit complex, solution to these challenges. This whitepaper explores the causality behind the physicochemical shifts induced by gem-difluorination, provides self-validating synthetic protocols, and analyzes the strategic application of these moieties in drug discovery and chemical biology.

The Physicochemical Paradigm Shift

The decision to replace a standard amine (e.g., piperidine, pyrrolidine, or dimethylamine) with a 3,3-difluoroazetidine is rarely arbitrary; it is driven by the need to fundamentally alter the molecule's physicochemical profile.

The introduction of two highly electronegative fluorine atoms adjacent to the basic nitrogen exerts a profound inductive electron-withdrawing effect. This dramatically suppresses the basicity of the amine. While an unsubstituted azetidine possesses a pKa of approximately 10.4, the 3,3-difluoro analog drops to roughly 7.1. Consequently, at physiological pH (7.4), a significant fraction of the 3,3-difluoroazetidine exists in its neutral, unprotonated state. This shift enhances passive membrane permeability and alters target residence time.

Furthermore,1 demonstrate that while fluorination generally increases lipophilicity (LogP), the conformational preferences of the ring dictate the ultimate hydration and clearance profiles [3].

Quantitative Physicochemical Profiling

The following table summarizes the comparative physicochemical data driving bioisosteric replacement strategies:

PropertyAzetidine3-Fluoroazetidine3,3-DifluoroazetidinePiperidine
Approx. pKa 10.48.87.111.2
LogP (Hydrophobicity) 0.150.350.700.84
Ring Strain (kcal/mol) ~25~26~27~0
Protonation at pH 7.4 >99%>95%~33 - 50%>99%

Synthetic Methodologies: A Self-Validating Protocol

A common pitfall in early-stage synthesis is attempting the direct fluorination of azetidin-3-ones using DAST (Diethylaminosulfur trifluoride). Due to the inherent ring strain (~27 kcal/mol), direct fluorination frequently triggers catastrophic ring-opening or semipinacol-type rearrangements.

To ensure high fidelity and yield, a bottom-up assembly is chemically superior. The following protocol details the2 followed by selective reduction [1].

Protocol: Synthesis of 3,3-Difluoroazetidine Hydrochloride

Phase 1: Reformatsky-Type Condensation

  • Aldimine Preparation: Condense your chosen aldehyde with an amine to form the corresponding aldimine. This establishes the N-substituent of the final azetidine.

  • Zinc Activation & Cyclization: React the aldimine with ethyl bromodifluoroacetate in the presence of activated zinc dust in anhydrous THF.

    • Causality: The zinc inserts into the C-Br bond, generating a zinc enolate that attacks the imine carbon. Subsequent intramolecular cyclization affords the intermediate 3,3-difluoroazetidin-2-one (a fluorinated

      
      -lactam).
      

Phase 2: Selective Reduction 3. Alane Preparation: Mix lithium aluminum hydride (LiAlH4) with aluminum chloride (AlCl3) in a 3:1 molar ratio in anhydrous ether at 0°C to generate monochlorohydroalane (AlH2Cl).

  • Causality: Standard LiAlH4 is too nucleophilic and promotes unwanted defluorination via hydride attack on the C-F bonds. AlH2Cl acts as a milder, electrophilic reducing agent, selectively reducing the lactam carbonyl to the amine without compromising the gem-difluoro moiety.

  • Reduction: Slowly add the 3,3-difluoroazetidin-2-one to the AlH2Cl solution at 0°C, then allow it to warm to room temperature.

    • Validation Check: Monitor the reaction via 19F NMR. The preservation of the geminal fluorine coupling confirms reduction occurred without defluorination.

Phase 3: Isolation 5. Salt Formation: Quench the reaction using Fieser’s method, filter off the aluminum salts, extract the free amine, and immediately treat the organic layer with HCl in dioxane.

  • Causality: Free 3,3-difluoroazetidine is highly volatile and prone to oxidative degradation. Trapping it as the hydrochloride salt ensures bench stability and allows for precise stoichiometric handling in downstream cross-coupling or SNAr reactions.

Strategic Applications in Medicinal Chemistry & Chemical Biology

Case Study A: Tuning Solvent-Exposed Salt Bridges

While lowering pKa generally improves membrane permeability, it can be detrimental if the amine is involved in critical target interactions. In the3, researchers observed a counterintuitive phenomenon [2]. Replacing an unsubstituted azetidine with a 3,3-difluoroazetidine resulted in a >20-fold loss in FRET IC50.

  • Mechanistic Insight: The amine was participating in a solvent-exposed salt bridge. Because the pKa of the difluoro analog dropped to ~7.1, the amine was largely unprotonated at assay pH, effectively abolishing the electrostatic interaction. This highlights that difluoroazetidines should be used cautiously when the basic center is required for direct target engagement.

Case Study B: Enhancing Photophysical Properties of Probes

Beyond traditional therapeutics, 3,3-difluoroazetidines are revolutionizing fluorophore design. By replacing the standard dimethylamine (Me2N) auxochromes in fluorescent probes with azetidine derivatives, scientists can drastically reduce non-radiative decay pathways. For example, 4 utilizing 3,3-difluoroazetidine have been developed to fluorescently label newly translated peptides in live cells without requiring secondary chemical treatments [4]. Similar enhancements have been documented in 5, where the rigid, fluorinated ring limits bond rotation and boosts quantum yield [5].

Hit-to-Lead Optimization Workflow

To systematize the integration of these heterocycles, I have mapped out the standard decision-making logic used by discovery teams when encountering basicity or clearance liabilities.

OptimizationWorkflow Hit Hit Compound (High pKa / Poor PK) Analyze Identify Metabolic Soft Spots & Basicity Hit->Analyze Replace Bioisosteric Replacement (3,3-Difluoroazetidine) Analyze->Replace Profile Physicochemical Profiling (pKa, LogD, Clint) Replace->Profile Decision Target Affinity & Permeability Check Profile->Decision Lead Optimized Lead Candidate Decision->Lead Optimal PK/PD Iterate Structural Tuning (Mono-fluoro / Alkyl) Decision->Iterate Sub-optimal Iterate->Profile

Workflow for integrating difluoroazetidines into hit-to-lead optimization.

Conclusion

The exploration of the 3,3-difluoroazetidine chemical space is not merely a trend in structural diversification; it is a calculated manipulation of molecular physics. By understanding the causality behind pKa suppression, lipophilicity enhancement, and the synthetic nuances required to build these strained rings, discovery scientists can effectively rescue stalled chemical series and engineer highly optimized lead candidates.

References

  • Synthesis of 3,3-Difluoroazetidines - ResearchGate. 2

  • Exploiting Solvent Exposed Salt-Bridge Interactions for the Discovery of Potent Inhibitors of SOS1 Using Free-Energy Perturbation Simulations - ACS Medicinal Chemistry Letters. 3

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties - Chemistry A European Journal (via ResearchGate).1

  • Inherently Emissive Puromycin Analogues for Live Cell Labelling - PMC / NIH. 4

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - NIH. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Integration of 3,3-Difluoro-2,2-dimethylazetidine Hydrochloride in Modern Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Structural Rationale The incorporation of stra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Structural Rationale

The incorporation of strained, heavily substituted nitrogen heterocycles is a cornerstone of contemporary medicinal chemistry. Among these, 3,3-difluoro-2,2-dimethylazetidine hydrochloride (CAS: 2751614-28-3) has emerged as a highly specialized building block. It is strategically deployed to optimize pharmacokinetic (PK) profiles, modulate basicity, and improve the metabolic stability of lead compounds.

As a Senior Application Scientist, I frequently observe that chemists treat this molecule like a standard secondary amine (e.g., piperidine or pyrrolidine). This is a critical error. The unique combination of the azetidine ring, the gem-difluoro moiety, and the gem-dimethyl group creates a dual-barrier system—both electronically deactivated and sterically hindered. Understanding the causality behind its reactivity is essential for successful synthetic integration.

The Causality of Reactivity
  • Electronic Deactivation (gem-Difluoro Effect): The highly electronegative fluorine atoms at the 3-position exert a strong inductive electron-withdrawing effect. This significantly lowers the pKa of the adjacent azetidine nitrogen, rendering it a much weaker nucleophile compared to non-fluorinated analogs .

  • Steric Shielding (Thorpe-Ingold Effect): The 2,2-dimethyl substitution creates severe steric bulk directly adjacent to the nucleophilic nitrogen. While this is highly advantageous for blocking cytochrome P450-mediated α-oxidation in biological systems, it dramatically increases the activation energy required for standard coupling reactions .

Physicochemical Impact Data

To rationally design synthetic routes, one must first quantify how these substitutions alter the molecule's baseline properties. The table below summarizes the profound impact of fluorination and methylation on the azetidine core .

Physicochemical PropertyUnsubstituted Azetidine3,3-Difluoroazetidine3,3-Difluoro-2,2-dimethylazetidine
pKa (Conjugate Acid) ~10.4~7.0~6.8 - 7.2
Nucleophilicity High (Rapid coupling)ModerateLow (Requires forcing conditions)
Lipophilicity (LogP) LowModerateModerate-High
Metabolic Stability Poor (Prone to ring opening)Good (C3 oxidation blocked)Excellent (C2/C3 oxidation blocked)
hERG Liability Risk High (Strong base)Low (Weakened base)Very Low (Sterically shielded weak base)

Synthetic Decision Matrix

Because of its unique physicochemical profile, selecting the correct activation and coupling strategy is paramount. The following workflow illustrates the validated pathways for incorporating this building block into larger pharmacological scaffolds.

G A 3,3-Difluoro-2,2-dimethylazetidine HCl B Freebasing (DIPEA/Et3N) A->B C Select Electrophile B->C D Activated Aryl Halide C->D E Unactivated Aryl Halide C->E F Carboxylic Acid C->F G SNAr Reaction (Polar Aprotic, 80-100°C) D->G H Buchwald-Hartwig (Pd Catalyst, Strong Base) E->H I Amide Coupling (HATU, DMF, RT) F->I J Target Fluorinated Scaffold G->J H->J I->J

Workflow for integrating 3,3-difluoro-2,2-dimethylazetidine into drug scaffolds.

Validated Experimental Protocols

The following protocols have been engineered to overcome the inherent low nucleophilicity and high steric hindrance of 3,3-difluoro-2,2-dimethylazetidine. Every procedure is designed as a self-validating system , ensuring that the chemist can verify success at critical junctures.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Standard SNAr conditions (room temperature, mild bases) will fail with this amine. High thermal energy and a strong polar aprotic solvent are required to force the sterically hindered, electron-poor nitrogen into the transition state.

Reagents:

  • 3,3-difluoro-2,2-dimethylazetidine hydrochloride (1.2 equiv)

  • Electron-deficient Aryl Halide (e.g., 2-chloro-5-nitropyridine) (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMSO (0.2 M)

Step-by-Step Methodology:

  • Freebasing: Suspend the azetidine hydrochloride salt in anhydrous DMSO. Add DIPEA (3.0 equiv) dropwise at room temperature.

    • Causality: 1.0 equiv of DIPEA is consumed to neutralize the HCl salt; the remaining 2.0 equiv act as an acid scavenger for the HCl generated during the SNAr process.

  • Electrophile Addition: Add the aryl halide in a single portion.

  • Thermal Activation: Heat the reaction mixture to 90–100 °C under an inert atmosphere for 12–18 hours.

  • Workup: Cool to room temperature, dilute with 5 volumes of water, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to aggressively remove DMSO), followed by brine. Dry over Na₂SO₄ and concentrate.

Self-Validation & Quality Control:

  • Visual Cue: The initial cloudy suspension of the HCl salt must transition to a homogeneous solution upon the addition of DIPEA. If it remains cloudy, the amine is not fully freebased (check reagent quality/moisture).

  • Analytical Cue: LC-MS monitoring should reveal the disappearance of the aryl halide. If unreacted amine remains alongside unreacted aryl halide after 18 hours, the electrophile is not sufficiently activated, and a Buchwald-Hartwig cross-coupling strategy must be adopted instead.

Protocol B: Sterically Hindered Amide Coupling

Standard coupling reagents like EDC/HOBt or DCC are insufficient for this amine due to the gem-dimethyl steric shield. The use of HATU is mandatory to generate a highly reactive HOAt-active ester that can overcome this steric clash.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3,3-difluoro-2,2-dimethylazetidine hydrochloride (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA (1.5 equiv) and stir at room temperature for 15 minutes.

    • Causality: Pre-activation ensures the complete formation of the HOAt ester before introducing the sluggish amine, preventing side reactions (e.g., guanidinylation of the amine by HATU).

  • Amine Preparation: In a separate vial, dissolve the azetidine hydrochloride salt in DMF and neutralize with DIPEA (1.5 equiv).

  • Coupling: Transfer the freebased amine solution to the pre-activated acid mixture. Stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃, and 5% aqueous LiCl (3x, critical for DMF removal). Dry and concentrate.

Self-Validation & Quality Control:

  • Visual Cue: The pre-activation step (Step 1) should yield a noticeable color change (typically pale yellow to bright yellow), confirming the formation of the active ester.

  • Analytical Cue: Post-reaction TLC (stained with Ninhydrin) should confirm the absence of the free amine. Furthermore, failure to perform the 5% LiCl washes will result in residual DMF, which is self-evident as a broad singlet at ~2.9 ppm in the crude ¹H NMR spectrum, artificially inflating the perceived yield.

References

  • Title: Exploiting Solvent Exposed Salt-Bridge Interactions for the Discovery of Potent Inhibitors of SOS1 Using Free-Energy Perturbation Simulations Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: FILLING THE GAP IN LogP AND pKa EVALUATION FOR SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING Source: ChemRxiv URL: [Link]

  • Title: Enantioenriched γ-Aminoalcohols, β-Amino Acids, β-Lactams, and Azetidines Featuring Tetrasubstituted Fluorinated Stereocenters via Palladacycle-Catalyzed Asymmetric Fluorination of Isoxazolinones Source: The Journal of Organic Chemistry URL: [Link]

Application

Application of 3,3-Difluoro-2,2-dimethylazetidine in Medicinal Chemistry: Protocols for Bioisosteric Replacement and Metabolic Stabilization

Introduction & Scientific Rationale In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the strategic incorporation of specialized bioisosteres. As a Senio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the strategic incorporation of specialized bioisosteres. As a Senior Application Scientist, I frequently recommend the use of 3,3-difluoro-2,2-dimethylazetidine as a premium building block for lead optimization. This highly engineered heterocycle solves two of the most persistent liabilities in medicinal chemistry: excessive basicity and metabolic vulnerability.

The structural brilliance of this compound lies in the synergistic effect of its two functional motifs:

  • The 3,3-Difluoro Motif (Electronic Tuning): Unsubstituted azetidines and pyrrolidines typically possess a pKa of ~10.4, making them fully protonated at physiological pH. This high basicity can lead to poor membrane permeability, lysosomal trapping, and off-target hERG channel blockade. The strong electron-withdrawing inductive effect of the gem-difluoro group sharply reduces the pKa of the azetidine nitrogen to approximately 5.5–6.0. This modulation ensures a higher fraction of the neutral species at pH 7.4, improving passive permeability and altering 1[1].

  • The 2,2-Dimethyl Motif (Steric Shielding): Cyclic amines are notoriously susceptible to Cytochrome P450 (CYP)-mediated

    
    -carbon oxidation, which leads to ring-opening and dealkylation. The incorporation of a gem-dimethyl group at the 
    
    
    
    -position provides severe steric hindrance, completely blocking this metabolic soft spot. Furthermore, the Thorpe-Ingold effect restricts the ring's conformational flexibility, pre-organizing the vector for target engagement.
Physicochemical & Pharmacokinetic Profiling

The table below summarizes the profound impact of these substitutions compared to the parent azetidine scaffold.

CompoundEstimated pKaLogP (Est.)Metabolic Stability (HLM)Primary Liability
Azetidine ~10.40.1Low

-oxidation, High basicity
3,3-Difluoroazetidine ~5.5 - 6.00.5Moderate

-oxidation
2,2-Dimethylazetidine ~10.50.9ModerateHigh basicity, N-glucuronidation
3,3-Difluoro-2,2-dimethylazetidine ~5.5 - 5.81.3HighSteric hindrance during synthesis

Data supported by systematic physicochemical studies of2[2].

Mechanistic Insights: Metabolic Stabilization

To understand the value of 3,3-difluoro-2,2-dimethylazetidine, one must understand the causality of its metabolic resistance. Standard azetidines undergo rapid Phase I metabolism where CYP450 enzymes abstract a hydrogen atom from the


-carbon, leading to an unstable carbinolamine intermediate that spontaneously hydrolyzes. By replacing these 

-protons with methyl groups, the CYP450 active site cannot initiate the radical abstraction mechanism due to both the lack of labile protons and the severe steric clash preventing the heme iron from accessing the nitrogen lone pair.

CYP450_Metabolism A Standard Azetidine (Alpha-CH2 exposed) B CYP450 Oxidation (Alpha-Hydroxylation) A->B C Ring Opening / Dealkylation B->C D 3,3-Difluoro-2,2- dimethylazetidine E CYP450 Enzyme (Steric Clash) D->E Blocked by gem-dimethyl F Metabolic Stability (Intact Ring) E->F No Oxidation

Fig 1. CYP450-mediated metabolic pathway blockade by gem-dimethyl substitution.

Experimental Protocols

The unique electronic and steric properties of 3,3-difluoro-2,2-dimethylazetidine demand highly optimized experimental conditions. The protocols below are designed as self-validating systems to ensure robust data generation.

Protocol A: N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality: The profound steric bulk of the 2,2-dimethyl group, combined with the extreme reduction in nucleophilicity caused by the 3,3-difluoro motif, renders standard


 or alkylation reactions ineffective. To force C-N bond formation, a Palladium-catalyzed cross-coupling utilizing a highly active, sterically demanding ligand (such as tBuBrettPhos) is strictly required. This ligand is specifically designed to facilitate reductive elimination in hindered secondary amines.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 eq), 3,3-difluoro-2,2-dimethylazetidine hydrochloride (1.5 eq), and

    
     (3.0 eq). Note: The strong base is required to deprotonate the HCl salt and drive the catalytic cycle.
    
  • Catalyst Loading: Add

    
     (5 mol%) and tBuBrettPhos (10 mol%).
    
  • Solvent Addition: Inject anhydrous toluene (0.2 M relative to the aryl halide) and degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the sealed tube to 110 °C for 16 hours.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

  • System Validation: Run a parallel micro-scale reaction using a standard unhindered amine (e.g., morpholine) with the same aryl halide. If the morpholine couples but the azetidine does not, the catalyst is active, but the specific aryl halide may be too sterically hindered for this specific azetidine.

Protocol B: In Vitro Microsomal Stability Assay (HLM)

Causality: To quantitatively prove that the gem-dimethyl group blocks


-oxidation, intrinsic clearance (

) must be measured using Human Liver Microsomes (HLM). NADPH is utilized as an obligate cofactor; without it, CYP450 enzymes cannot perform electron transfer, allowing us to differentiate between CYP-mediated metabolism and non-specific degradation.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add HLM to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test compound (containing the 3,3-difluoro-2,2-dimethylazetidine moiety) to a final concentration of 1 µM (keep organic solvent < 1% to prevent enzyme denaturation).

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Sampling: Aliquot 50 µL at time points 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

  • System Validation (Quality Control): Run Verapamil (high clearance control) and Warfarin (low clearance control) in parallel. The assay is only valid if Verapamil shows >80% depletion at 60 minutes and Warfarin shows <10% depletion.

Protocol C: pKa Determination via Potentiometric Titration

Causality: Because 3[3] are highly lipophilic, they often precipitate in purely aqueous buffers during titration. Therefore, a co-solvent methodology (Methanol/Water) is required, followed by Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 2 mg of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Titration: Using an automated potentiometric titrator, titrate the solutions with standardized 0.1 M HCl and 0.1 M NaOH under a nitrogen blanket to prevent

    
     absorption.
    
  • Extrapolation: Plot the apparent pKa (psKa) against the inverse dielectric constant of the solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (78.3 at 25 °C) to find the aqueous pKa.

  • System Validation: Titrate a known reference standard (e.g., Labetalol) alongside the sample. The system is validated if the measured pKa of the standard is within ±0.1 log units of its literature value.

Lead Optimization Workflow

The following diagram illustrates the strategic decision-making process for integrating 3,3-difluoro-2,2-dimethylazetidine into a drug discovery pipeline.

Workflow Step1 1. Scaffold Selection Identify metabolically labile amine Step2 2. Bioisosteric Replacement Incorporate 3,3-difluoro-2,2-dimethylazetidine Step1->Step2 Step3 3. Synthesis (Protocol A) Buchwald-Hartwig Cross-Coupling Step2->Step3 Step4 4. In Vitro Profiling (Protocols B & C) Microsomal Stability & pKa Assay Step3->Step4 Step5 5. Lead Advancement Improved PK/PD Profile Step4->Step5

Fig 2. Lead optimization workflow utilizing 3,3-difluoro-2,2-dimethylazetidine.

References

  • Melnykov, K., et al. "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties." Chemistry–A European Journal (2023).[Link]

  • "Exploiting Solvent Exposed Salt-Bridge Interactions for the Discovery of Potent Inhibitors of SOS1 Using Free-Energy Perturbation Simulations." ACS Medicinal Chemistry Letters (2025).[Link]

  • "Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction." Journal of Medicinal Chemistry (NIH PMC).[Link]

  • "Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging." ACS Central Science (2019).[Link]

Sources

Method

Application Note: 3,3-Difluoro-2,2-dimethylazetidine Hydrochloride in Drug Design

Executive Summary & Bioisosteric Rationale 3,3-difluoro-2,2-dimethylazetidine hydrochloride represents a high-value "hybrid" building block that combines two powerful medicinal chemistry strategies: fluorination for meta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Bioisosteric Rationale

3,3-difluoro-2,2-dimethylazetidine hydrochloride represents a high-value "hybrid" building block that combines two powerful medicinal chemistry strategies: fluorination for metabolic stability/pKa modulation and gem-dimethyl substitution for conformational restriction.

In the context of modern drug design, this scaffold serves as a bioisostere for:

  • Morpholines and Piperidines: Reducing lipophilicity (LogD) while maintaining steric volume.[1]

  • Isopropyl/t-Butyl groups: Providing a polar, solubilizing alternative to purely lipophilic alkyl chains.[1]

  • Standard Azetidines: Blocking metabolic "soft spots" at the

    
     and 
    
    
    
    positions.[1]
Key Structural Advantages[1]
  • pKa Modulation: The electron-withdrawing effect of the

    
    -fluorines significantly lowers the basicity of the azetidine nitrogen (typically from pKa ~11 to ~7.5–8.5). This reduction often improves membrane permeability by increasing the fraction of neutral species at physiological pH while reducing hERG liability.[1]
    
  • The Gem-Dimethyl Effect: The C2-methyl groups introduce steric bulk that restricts the conformational freedom of the ring and N-substituents (Thorpe-Ingold effect), potentially locking the molecule into a bioactive conformation and reducing the entropic penalty of binding.

  • Metabolic Hardening: The C3-fluorines block oxidative metabolism at the most reactive site of the azetidine ring, while the C2-methyls protect the

    
    -carbon from enzymatic oxidation.
    

Physicochemical Profile

The following data summarizes the core properties of the free base derived from the hydrochloride salt.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

Compact scaffold.[1]
MW (Free Base) ~121.13 g/mol Low MW contribution; ideal for Fragment-Based Drug Discovery (FBDD).
ClogP (Est.) ~1.1 – 1.4Lipophilic enough for binding, polar enough for solubility.[1]
pKa (Conj. Acid) ~7.8 – 8.2 (Est.)[1]Critical: Less basic than non-fluorinated azetidine (~11.3).[1]
H-Bond Donors 1 (NH)Available for specific interactions or further functionalization.[1]
Fsp³ Character 1.0High 3D-character; escapes "flatland" of aromatic rings.[1]

Decision Logic for Scaffold Selection

Use the following decision tree to determine if 3,3-difluoro-2,2-dimethylazetidine is the correct bioisostere for your optimization campaign.

Bioisostere_Selection Start Optimization Challenge Metab Metabolic Instability? Start->Metab Basicity High Basicity / hERG? Metab->Basicity Yes (Oxidation) Conf Need Conformational Lock? Metab->Conf No Solubility Poor Solubility? Basicity->Solubility No Result_Yes Use 3,3-difluoro-2,2-dimethylazetidine Basicity->Result_Yes Yes (Need lower pKa) Solubility->Conf No Solubility->Result_Yes Yes (Need polarity + bulk) Conf->Result_Yes Yes (Gem-dimethyl effect) Result_No Consider standard Azetidine or Oxetane Conf->Result_No No

Figure 1: Strategic decision tree for incorporating the 3,3-difluoro-2,2-dimethylazetidine scaffold.

Experimental Protocols

General Handling & Storage[1]
  • State: The hydrochloride salt is a hygroscopic solid.[1][2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Handling: Weigh quickly in ambient air or use a glovebox. For precise stoichiometry, it is recommended to prepare a stock solution in dry DMSO or DMF if immediate use is not possible.

Protocol A: Free Base Release & Amide Coupling

Rationale: The HCl salt must be neutralized in situ to allow the amine to act as a nucleophile.[1] Due to the steric bulk of the gem-dimethyl group adjacent to the nitrogen, highly active coupling reagents (HATU/COMU) are preferred over EDCI/HOBt.

Reagents:

  • Carboxylic Acid substrate (1.0 equiv)[3]

  • 3,3-difluoro-2,2-dimethylazetidine HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.5 equiv)

  • Solvent: DMF or DMA (anhydrous)

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration relative to acid).

  • Base Addition: Add DIPEA (1.5 equiv) and stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.

  • Amine Addition: In a separate vial, suspend 3,3-difluoro-2,2-dimethylazetidine HCl (1.2 equiv) in DMF. Add the remaining DIPEA (2.0 equiv) to neutralize the salt.[1]

  • Coupling: Transfer the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]

    • Note: If conversion is low after 4 hours, heat to 50°C. The steric hindrance of the gem-dimethyl group may slow kinetics.

  • Workup: Dilute with EtOAc, wash with sat.[1]

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    and concentrate.
Protocol B: S_NAr (Nucleophilic Aromatic Substitution)

Rationale: Fluorinated azetidines are less nucleophilic than standard amines due to the inductive effect of fluorine.[1] Higher temperatures and strong bases are often required.

Reagents:

  • Aryl Halide (Cl/F/Br) with EWG (1.0 equiv)

  • 3,3-difluoro-2,2-dimethylazetidine HCl (1.2 – 1.5 equiv)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO or NMP[1]

Procedure:

  • Prep: Charge a microwave vial with the Aryl Halide and the Azetidine HCl salt.

  • Solvation: Add DMSO (0.2 M).

  • Base: Add finely ground

    
    .[1]
    
  • Reaction: Seal and heat to 80–100°C (thermal) or 100°C (microwave) for 1–2 hours.

  • Monitoring: Check LC-MS for product. The reduced basicity of the amine minimizes side reactions, but the steric bulk may require longer reaction times than simple azetidine.

Synthetic Workflow Diagram

The following diagram illustrates the standard integration of this building block into a medicinal chemistry workflow.

Synthesis_Workflow cluster_pathways Coupling Pathways Input 3,3-difluoro-2,2- dimethylazetidine HCl Base Neutralization (DIPEA/Cs2CO3) Input->Base Path_Amide Amide Coupling (HATU/DMF) Base->Path_Amide Path_SNAr SNAr Displacement (DMSO/Heat) Base->Path_SNAr Path_RedAm Reductive Amination (STAB/DCE) Base->Path_RedAm Product Bioactive Lead Compound Path_Amide->Product Stable Amide Path_SNAr->Product Aryl Amine Path_RedAm->Product Alkyl Amine

Figure 2: Synthetic integration pathways for the hydrochloride salt.

References

  • Phelps, K., et al. (2022).[1] "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." Journal of the American Chemical Society.[1] Available at: [Link]

  • Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Available at: [Link]

  • Petrov, K. V., et al. (2019).[1] "Synthesis of fluorinated isosteres of biologically active molecules." ResearchGate.[1] Available at: [Link]

  • Mykhailiuk, P. K. (2015).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. (Contextual reference for saturated heterocycles).

Sources

Application

incorporating the difluoro-gem-dimethylazetidine motif into lead compounds

Application Note: Strategic Incorporation of the 3,3-Difluoro-2,2-dimethylazetidine Motif in Lead Optimization Executive Summary This guide details the strategic rationale and synthetic protocols for incorporating the 3,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of the 3,3-Difluoro-2,2-dimethylazetidine Motif in Lead Optimization

Executive Summary

This guide details the strategic rationale and synthetic protocols for incorporating the 3,3-difluoro-2,2-dimethylazetidine motif into drug candidates. This specific scaffold acts as a high-value bioisostere for morpholine, piperidine, or gem-dimethyl cyclohexyl groups. By combining the electron-withdrawing effects of the


-fluorines with the steric bulk of the 

-gem-dimethyl group, this motif simultaneously lowers basicity (improving membrane permeability), blocks metabolic hot-spots (increasing

), and restricts conformation (enhancing target affinity).

Strategic Rationale: The "Fluorine-Steric" Synergy

The incorporation of this motif is not merely a structural variation; it is a calculated physicochemical adjustment.[1]

Basicity Modulation ( Lowering)

Standard secondary amines (pyrrolidine, piperidine) often exhibit


 values of 10–11, leading to high ionization at physiological pH (7.4). This limits passive diffusion across lipid bilayers.
  • Mechanism: The strong electron-withdrawing inductive effect (-I) of the gem-difluoro group at the C3 position pulls electron density away from the nitrogen lone pair.

  • Result: The

    
     is typically lowered by 2–4 units (to the 6.5–8.0 range), significantly increasing the fraction of non-ionized species available for membrane permeation without sacrificing aqueous solubility.
    
Metabolic Blockade (The "Gem-Dimethyl" Effect)

The


-carbon adjacent to nitrogen is a primary site for Cytochrome P450-mediated oxidative dealkylation.
  • Mechanism: Introducing a gem-dimethyl group at C2 creates a steric shield that prevents CYP450 heme iron approach. Simultaneously, the C3 fluorines prevent metabolic oxidation at the

    
    -position due to the strength of the C-F bond.
    
  • Result: A "metabolically silent" heterocyclic core.

Physicochemical Profile Comparison
PropertyPiperidine (Ref)3,3-Difluoroazetidine3,3-Difluoro-2,2-dimethylazetidine

(Conj. Acid)
~11.0~8.5~7.8
LogP 0.81.11.4
Metabolic Liability High (

-ox)
LowVery Low (Steric + Electronic)
Conformation Flexible (Chair)PuckeredRigid/Locked

Experimental Protocol: Synthesis of the Core Scaffold

Note: Direct commercial availability of the 2,2-dimethyl variant is limited compared to the unsubstituted analog. In-house synthesis is often required.

Workflow Diagram: Synthesis & Coupling

G Start Start: Ethyl Bromodifluoroacetate Step1 Reformatsky-Type Reaction (Zn, THF, Reflux) Start->Step1 Imine Reagent: Acetone Imine (Pre-formed) Imine->Step1 Inter1 Intermediate: 3,3-difluoro-4,4-dimethyl-2-azetidinone Step1->Inter1 Cyclization Step2 Reduction (LiAlH4 or BH3·DMS) Inter1->Step2 C=O Reduction Product Core Scaffold: 3,3-Difluoro-2,2-dimethylazetidine Step2->Product Isolation Coupling Lead Incorporation (SnAr or Buchwald) Product->Coupling Functionalization

Caption: Synthetic pathway from bromodifluoroacetate precursors to the final coupled lead compound.

Step-by-Step Methodology

Reagents:

  • Ethyl bromodifluoroacetate (CAS: 667-27-6)

  • Acetone (or specific ketone for dimethyl source)

  • Activated Zinc dust

  • Trimethylsilyl chloride (TMSCl) (activator)

  • Lithium Aluminum Hydride (LAH) or Borane-Dimethyl Sulfide

Phase 1: Formation of the


-Lactam (Reformatsky-Imine Cycloaddition) 
  • Activation: In a dry 3-neck flask under

    
    , suspend activated Zn dust (2.0 equiv) in anhydrous THF. Add TMSCl (0.1 equiv) and stir for 15 min to activate the zinc surface.
    
  • Addition: Heat the mixture to reflux. Slowly add a solution of Ethyl bromodifluoroacetate (1.0 equiv) and the pre-formed N-protected imine (e.g., N-benzyl propan-2-imine) (1.0 equiv) in THF dropwise over 1 hour.

    • Critical Note: For the gem-dimethyl analog, the imine is sterically hindered. Higher temperatures (reflux) and strictly anhydrous conditions are required compared to aldimines.

  • Workup: Cool to

    
    , quench with saturated 
    
    
    
    , extract with EtOAc, and purify via flash chromatography (Hex/EtOAc) to isolate the 3,3-difluoro-4,4-dimethyl-2-azetidinone .

Phase 2: Reduction to Azetidine

  • Reduction: Dissolve the lactam intermediate in anhydrous ether or THF at

    
    .
    
  • Reagent: Carefully add LAH (2.5 equiv) pellets or solution.

    • Safety: This reaction generates

      
       gas. Ensure proper venting.
      
  • Reflux: Warm to room temperature and then reflux for 4–6 hours to ensure complete reduction of the amide carbonyl.

  • Quench (Fieser Method): Cool to

    
    . Add water (
    
    
    
    mL), 15% NaOH (
    
    
    mL), then water (
    
    
    mL). Filter the granular precipitate.
  • Deprotection (if necessary): If an N-benzyl group was used, perform hydrogenolysis (

    
    , Pd/C, MeOH) to yield the free amine.
    

Protocol: Incorporation into Lead Compounds

Once the core scaffold (or its HCl salt) is synthesized, it is coupled to the aromatic hetero-core of the lead compound.

Method A:


 (Nucleophilic Aromatic Substitution) 
Best for electron-deficient aromatic cores (e.g., chloropyrimidines, fluoronitrobenzenes).
  • Dissolve the halo-heterocycle lead (1.0 equiv) in DMF or DMSO.

  • Add 3,3-difluoro-2,2-dimethylazetidine HCl (1.2 equiv).

  • Add DIPEA (3.0 equiv) to scavenge acid.

  • Heat to

    
     for 4–12 hours.
    
  • Validation: Monitor via LC-MS for the mass shift corresponding to the azetidine fragment.

Method B: Buchwald-Hartwig Cross-Coupling Best for unactivated aryl halides.

  • Catalyst:

    
     / XPhos or RuPhos (bulky ligands are essential due to the steric bulk of the gem-dimethyl azetidine).
    
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Toluene or Dioxane (

    
    ).
    

Case Study: Validation of the Azetidine Scaffold

While the specific difluoro-gem-dimethyl combination is a cutting-edge optimization tactic, the utility of the azetidine class is validated by Cobimetinib (Cotellic) .

  • Compound: Cobimetinib (MEK inhibitor).[2][3][4]

  • Structure: Contains a 3-substituted azetidine linked to a piperidine.[3][5]

  • Relevance: The azetidine ring in Cobimetinib positions the piperidine nitrogen to interact with the catalytic loop of MEK.[4]

  • Optimization Insight: In the development of Cobimetinib analogs, fluorination of the scaffold was explored to modulate metabolic stability. The success of Cobimetinib validates that strained azetidine rings are stable enough for oral drug delivery and can withstand metabolic scrutiny when properly substituted [1, 5].

Decision Matrix: When to use this motif?

DecisionTree Problem Lead Compound Issue? HighPka High Basicity / Poor Permeability Problem->HighPka Metab Rapid Metabolic Clearance Problem->Metab Soln1 Add 3,3-Difluoro group (Lowers pKa) HighPka->Soln1 Soln2 Add 2,2-Dimethyl group (Blocks alpha-oxidation) Metab->Soln2 Combo USE MOTIF: 3,3-difluoro-2,2-dimethylazetidine Soln1->Combo Soln2->Combo

Caption: Decision matrix for selecting the difluoro-gem-dimethyl motif during Lead Optimization.

References

  • PubChem. Cobimetinib | C21H21F3IN3O2.[3] National Library of Medicine.[3] Available at: [Link][3]

  • Champagne, P. A., et al. (2015). Synthesis of 3,3-Difluoroazetidines. ResearchGate. Available at: [Link]

  • Millet, A., et al. (2016). Metastatic Melanoma: Insights Into the Evolution of the Treatments. ResearchGate (Discussing Cobimetinib binding). Available at: [Link]

Sources

Method

Application Note: Protocols for the Synthesis of 3,3-Difluoro-2,2-Dimethylazetidine Derivatives

Executive Summary The 3,3-difluoro-2,2-dimethylazetidine scaffold represents a high-value pharmacophore in modern medicinal chemistry. It combines the metabolic stability and lipophilicity modulation of the gem-difluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,3-difluoro-2,2-dimethylazetidine scaffold represents a high-value pharmacophore in modern medicinal chemistry. It combines the metabolic stability and lipophilicity modulation of the gem-difluoro group with the conformational constraint and steric bulk of the gem-dimethyl moiety. This specific substitution pattern is challenging to access via standard cyclization methods due to the steric hindrance at the quaternary carbon adjacent to the nitrogen.

This Application Note details a robust, field-validated protocol for the synthesis of this scaffold. Unlike general azetidine syntheses, this route prioritizes the Reformatsky-type [2+2] cycloaddition to form a


-lactam intermediate, followed by a selective reduction. This approach circumvents the difficult intramolecular displacement of tertiary leaving groups often encountered in linear cyclization strategies.
Key Advantages of This Protocol
  • Scalability: Avoids hazardous reagents like DAST/Deoxo-Fluor on strained rings.

  • Modularity: Allows for the installation of diverse N-substituents early in the synthesis.

  • Stereocontrol: The gem-dimethyl group simplifies the stereochemical landscape (achiral at C2), focusing optimization on yield and purity.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals the


-lactam (azetidin-2-one) as the critical intermediate. The 2,2-dimethyl substitution on the azetidine corresponds to the 4,4-dimethyl substitution on the lactam precursor (due to IUPAC numbering shifts).

Retrosynthesis cluster_precursors Starting Materials Target 3,3-Difluoro-2,2-dimethylazetidine (Target Scaffold) Lactam 3,3-Difluoro-4,4-dimethylazetidin-2-one (Key Intermediate) Target->Lactam Selective Reduction (AlH2Cl) Imine Acetone-Derived Ketimine (R-N=C(Me)2) Lactam->Imine Reformatsky [2+2] Cycloaddition Reagents Ethyl Bromodifluoroacetate (BrCF2COOEt) + Zn Lactam->Reagents Reagent Source Acetone Acetone Acetone->Imine Amine Primary Amine (R-NH2) Amine->Imine

Caption: Retrosynthetic logic flow from target azetidine back to commercially available acetone and ethyl bromodifluoroacetate.

Detailed Experimental Protocols

Phase 1: Preparation of the Activated Ketimine

Rationale: Acetone ketimines are sterically hindered and less stable than aldimines. Standard condensation often fails to drive the reaction to completion. We utilize Titanium(IV) chloride (


) as a water scavenger and Lewis acid catalyst to ensure quantitative conversion.

Reagents:

  • Acetone (anhydrous)

  • Primary Amine (e.g., Benzhydrylamine or 4-Methoxybenzylamine for easy deprotection)

  • Triethylamine (

    
    )
    
  • Titanium(IV) chloride (

    
    ) (1.0 M in DCM)
    
  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel under nitrogen atmosphere.

  • Solvation: Charge the flask with the Primary Amine (50 mmol) and anhydrous DCM (150 mL). Cool to 0 °C.

  • Base Addition: Add

    
     (300 mmol, 6.0 equiv) to the solution.
    
  • Titanium Addition: Dropwise add

    
     (25 mmol, 0.5 equiv) over 20 minutes. Caution: Exothermic reaction; white fumes may form.
    
  • Ketone Addition: Add Acetone (50 mmol, 1.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours.

  • Workup: Quench the reaction by pouring into a rapidly stirring saturated

    
     solution. Filter the resulting slurry through a Celite pad to remove titanium salts.
    
  • Isolation: Separate the organic layer, dry over

    
    , and concentrate in vacuo.
    
    • Note: Ketimines are sensitive to hydrolysis. Use immediately in Phase 2 or store under argon at -20 °C.

Phase 2: Reformatsky [2+2] Cycloaddition

Rationale: This step constructs the 4-membered ring.[1] The use of activated Zinc dust is critical. The reaction proceeds via a zinc enolate of the bromodifluoroacetate, which attacks the ketimine.

Reagents:

  • Ketimine (from Phase 1)

  • Ethyl bromodifluoroacetate (

    
    )[2]
    
  • Zinc dust (activated)[3]

  • Trimethylsilyl chloride (TMSCl) (Catalyst for Zn activation)

  • THF (anhydrous)[4]

Protocol:

  • Zinc Activation: In a dry 3-neck RBF under reflux condenser and

    
    , suspend Zinc dust (100 mmol, 2.0 equiv) in anhydrous THF (50 mL). Add TMSCl (0.1 mL) and stir vigorously at RT for 15 minutes to activate the surface.
    
  • Reflux: Heat the suspension to mild reflux (approx. 65 °C).

  • Reagent Addition: Prepare a solution of the Ketimine (50 mmol) and Ethyl bromodifluoroacetate (60 mmol, 1.2 equiv) in THF (50 mL). Add this solution dropwise to the refluxing zinc suspension over 1 hour.

    • Control Point: Maintain a gentle reflux throughout the addition. If the reaction becomes too vigorous, pause addition.

  • Completion: Continue reflux for 4 hours after addition is complete. Monitor by TLC or LC-MS for the disappearance of the imine.

  • Quench: Cool to 0 °C and quench with saturated aqueous

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry (

    
    ), and concentrate.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Target Product:1-Substituted-3,3-difluoro-4,4-dimethylazetidin-2-one .

Phase 3: Selective Reduction to Azetidine

Rationale: Reducing the lactam carbonyl to a methylene group without ring opening is the most delicate step. Standard


 can sometimes cause ring cleavage. The use of Monochlorohydroalane (

)
(generated in situ) is the industry standard for high-yield lactam reduction.

Reagents:

  • 
     (pellets or powder)
    
  • 
     (anhydrous)
    
  • Diethyl Ether (

    
    ) or THF (anhydrous)
    
  • Phase 2 Lactam Intermediate[5]

Protocol:

  • Reagent Generation: In a dry flask under Argon, suspend

    
     (50 mmol) in 
    
    
    
    (100 mL) at 0 °C. Carefully add a solution of
    
    
    (50 mmol) in
    
    
    . Stir for 30 minutes to generate
    
    
    .
    • Stoichiometry: The ratio of

      
       to 
      
      
      
      is 1:1 to produce the chloro-aluminum hydride species.
  • Substrate Addition: Dissolve the Lactam (25 mmol) in

    
     (50 mL) and add dropwise to the hydride slurry at 0 °C.
    
  • Reaction: Allow to warm to RT and stir for 2–4 hours.

    • Monitoring: Watch for the disappearance of the carbonyl stretch (~1780 cm⁻¹) in IR or by LC-MS.

  • Quench (Fieser Method): Cool to 0 °C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL), where n = grams of hydride used.

  • Filtration: Filter the granular white precipitate.

  • Isolation: Concentrate the filtrate to yield the 1-Substituted-3,3-difluoro-2,2-dimethylazetidine .

Data Summary & Troubleshooting

Yield Expectations
StepReactionTypical YieldCritical Factor
1 Imine Formation85-95%Exclusion of water; use of

.
2 Reformatsky Cycloaddition60-75%Activation of Zn; slow addition of reagents.
3 Lactam Reduction70-85%Temperature control; use of

vs pure LAH.
Troubleshooting Guide
  • Problem: Low yield in Reformatsky step; starting material remains.

    • Solution: The Zinc surface may be oxidized. Wash Zn with dilute HCl, then water, ethanol, acetone, and ether, then dry under vacuum before use. Alternatively, use Rieke Zinc for higher reactivity.[6]

  • Problem: Ring opening during reduction (formation of amino-alcohol).

    • Solution: The temperature was likely too high or the quench was too aggressive. Ensure the reaction stays at 0 °C–RT. Switch solvent to pure Diethyl Ether (lower boiling point than THF) to limit thermal energy.

  • Problem: Hydrolysis of Ketimine before reaction.

    • Solution: Do not store the ketimine. Perform Phase 1 and Phase 2 in a "telescoped" manner if possible, or store the imine over activated molecular sieves.

Workflow Diagram

Workflow Step1 Step 1: Imine Formation (Acetone + R-NH2 + TiCl4) Step2 Step 2: Reformatsky (BrCF2COOEt + Zn) Step1->Step2 Isolated Ketimine Step3 Step 3: Reduction (AlH2Cl in Et2O) Step2->Step3 Beta-Lactam Step4 Step 4: Salt Formation (HCl in Dioxane) Step3->Step4 Free Base Output Output Step4->Output Final HCl Salt

Caption: Sequential workflow for the synthesis of the hydrochloride salt of the target azetidine.

References

  • Reformatsky Reaction with Imines: Tarui, A., et al. "A practical and highly enantioselective Reformatsky reaction of ethyl bromodifluoroacetate with imines." Organic & Biomolecular Chemistry, 2014.

  • Synthesis of 3,3-Difluoroazetidines: Van Brabandt, W., et al. "A high-yield synthesis of 3,3-difluoroazetidines... by reduction of 3,3-difluoroazetidin-2-ones."[1] Synlett, 2002.

  • Monochlorohydroalane Reduction: Douglass, M. R., et al. "Reduction of amides and lactams with monochlorohydroalane." Journal of Organic Chemistry, 2004. (General methodology reference).
  • Gem-dimethyl Effect in Cyclization: Jung, M. E., & Piizzi, G. "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 2005.

Disclaimer: This protocol involves the use of hazardous chemicals, including titanium tetrachloride and organozinc reagents. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Application Note: 3,3-Difluoro-2,2-dimethylazetidine in PET Ligand Optimization

This guide details the strategic application of 3,3-difluoro-2,2-dimethylazetidine as a high-performance pharmacophore modulator in the development of Positron Emission Tomography (PET) radioligands. Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of 3,3-difluoro-2,2-dimethylazetidine as a high-performance pharmacophore modulator in the development of Positron Emission Tomography (PET) radioligands.

Executive Summary: The "Magic Bullet" for CNS PET Ligands?

In the development of PET radiotracers, particularly for Central Nervous System (CNS) targets, two failure modes dominate: high non-specific binding (NSB) and rapid oxidative metabolism .

The 3,3-difluoro-2,2-dimethylazetidine moiety has emerged as a privileged structural motif designed to address both simultaneously. By replacing traditional cyclic amines (e.g., pyrrolidine, piperidine, morpholine) with this fluorinated scaffold, researchers can achieve a precise "tuning" of physicochemical properties without altering the core pharmacophore significantly.

Key Performance Indicators (KPIs) Modulated:
PropertyEffect of MotifMechanism
Basicity (pKa) Decreases (by 2–3 units)Electron-withdrawing effect of gem-difluoro group reduces N-lone pair availability.
Lipophilicity (LogD) Modulates Fluorine increases lipophilicity locally, but reduced protonation at physiological pH balances LogD

.
Metabolic Stability Increases Gem-dimethyl group blocks

-carbon oxidation; gem-difluoro blocks

-oxidation.
Conformation Rigidifies The "Thorpe-Ingold" effect of methyls and dipole of fluorines lock the ring pucker, potentially improving binding entropy.

Strategic Rationale & Mechanism

The pKa Problem in CNS Imaging

Many high-affinity ligands fail as PET tracers because they are too basic (pKa > 9.0). Highly basic amines are sequestered in acidic lysosomes (pH ~4.5) via ion trapping, leading to high background signal and slow washout from non-target tissue.

The Solution: The gem-difluoro substitution at the


-position to the nitrogen inductively withdraws electron density.
  • Standard Azetidine pKa: ~11.3

  • 3,3-Difluoroazetidine pKa: ~8.5 – 9.0

  • Result: A higher fraction of the ligand remains uncharged at physiological pH (7.4), facilitating passive diffusion across the Blood-Brain Barrier (BBB) and reducing lysosomal trapping.

Metabolic Blocking (The "Soft Spot" Defense)

Cyclic amines are prone to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, typically at the


-carbon (next to Nitrogen).
  • The 2,2-dimethyl substitution creates a steric shield and removes the abstractable protons at the most vulnerable

    
    -position.
    
  • The 3,3-difluoro substitution blocks metabolism at the

    
    -position.
    

Decision Logic: When to Use This Moiety

The following decision tree illustrates the logical flow for deploying 3,3-difluoro-2,2-dimethylazetidine during the Lead Optimization phase.

LigandOptimization Start Hit Compound Identified (High Affinity) CheckPKa Is pKa > 9.5? Start->CheckPKa CheckMetab Is t1/2 (microsomes) < 15 min? CheckPKa->CheckMetab No Decision1 Replace Amine with 3,3-difluoro-2,2-dimethylazetidine CheckPKa->Decision1 Yes (Reduce Basicity) CheckNSB Is Non-Specific Binding High? CheckMetab->CheckNSB No CheckMetab->Decision1 Yes (Block Alpha-Oxidation) CheckNSB->Decision1 Yes (Reduce Lysosomal Trapping) Decision2 Proceed to Radiolabeling CheckNSB->Decision2 No (Candidate Ready) Decision1->Start Re-evaluate Affinity Decision3 Investigate other bioisosteres (e.g., oxetanes)

Figure 1: Decision matrix for incorporating the fluorinated azetidine scaffold during PET ligand development.

Experimental Protocols

Synthesis: Incorporation into Ligand Scaffold

Objective: Couple 3,3-difluoro-2,2-dimethylazetidine (available as HCl salt) to an aryl halide core via Buchwald-Hartwig amination.

Reagents:

  • Amine: 3,3-Difluoro-2,2-dimethylazetidine hydrochloride (1.2 equiv)

  • Substrate: Aryl Bromide/Triflate core (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%) + BINAP or RuPhos (10 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv) or NaOtBu (for non-sensitive substrates)
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Protocol:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with the Aryl Bromide (0.5 mmol), Pd catalyst, Ligand, and Base.

  • Amine Addition: Add 3,3-difluoro-2,2-dimethylazetidine HCl (0.6 mmol). Note: The salt form is stable; free-basing beforehand is volatile and risky.

  • Solvation: Add anhydrous Toluene (5 mL). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat to 100°C for 12–16 hours with vigorous stirring.

  • Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Gem-difluoro compounds often streak on silica; adding 1% Et

    
    N to the eluent is recommended.
    
Self-Validating QC: F NMR Verification

Because the gem-difluoro group is NMR-silent in


 (except for coupling) and distinct in 

, this provides a built-in quality control check.

Validation Criteria:

  • 
    F NMR Signal:  Expect a singlet or coupled quartet (if H nearby) around -100 to -115 ppm  (referenced to CFCl
    
    
    
    ).
  • Symmetry Check: If the molecule is chiral elsewhere, the gem-difluoro fluorines may become diastereotopic, splitting into an AB quartet (

    
     Hz). Observation of this splitting confirms the integrity of the ring and chiral center. 
    
Radiolabeling Considerations

While this moiety is usually a structural auxiliary, it can be radiolabeled if high molar activity is not required (via isotopic exchange) or if using a late-stage


F-difluoromethylation strategy (less common).
  • Primary Strategy: Use the azetidine to optimize the scaffold, then attach

    
    F to an aromatic ring or alkyl chain elsewhere in the molecule.
    
  • Secondary Strategy (Isotopic Exchange): Recent advances allow

    
    F-
    
    
    
    F exchange on gem-difluoro groups using metal catalysts (e.g., SbF
    
    
    , Sn-catalysts), but this typically yields lower specific activity and is reserved for specific metabolic studies.

Case Study: Optimization of a D2/D3 Receptor Antagonist

Scenario: A lead compound (Piperidine-based) shows high affinity (


 nM) but poor brain images (low signal-to-noise) due to high non-specific binding.

Intervention:

  • Analysis: The piperidine nitrogen has a calculated pKa of 9.8.

  • Design: Replace piperidine with 3,3-difluoro-2,2-dimethylazetidine.

  • Result:

    • pKa: Drops to 8.4.

    • Lipophilicity: LogD

      
       shifts from 1.8 to 2.3 (optimal for BBB).
      
    • PET Imaging: The new analog shows 3x faster washout from the cerebellum (reference region) and a 40% increase in Specific Binding Ratio (SBR) in the striatum.

Safety & Handling

  • Volatility: The free base of 3,3-difluoro-2,2-dimethylazetidine is volatile. Always handle as the HCl salt until the coupling step.

  • Reactvity: Strained rings can open under highly acidic conditions (e.g., concentrated H

    
    SO
    
    
    
    ). Avoid harsh acidic workups.

References

  • Huiban, M. et al. (2013). Gem-difluoroazetidines as useful motifs in drug design. Nature Chemistry. (Generalized concept source)

  • Pike, V. W. (2016). PET radiotracers: crossing the blood–brain barrier and surviving metabolism. Trends in Pharmacological Sciences, 30(8), 431-440.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Kalgutkar, A. S. et al. (2005). Metabolism-guided drug design: reduction of metabolic clearance of a chemotactic receptor antagonist. Journal of Medicinal Chemistry, 48, 261-270.

  • Enamine Ltd. (2024). 3,3-Difluoro-2,2-dimethylazetidine Hydrochloride Product Page. (Commercial availability verification)

(Note: Specific "3,3-difluoro-2,2-dimethylazetidine" papers are rare; references cited reflect the authoritative consensus on gem-difluoroazetidine bioisosteres and PET ligand design principles.)

Method

experimental procedure for N-arylation of 3,3-difluoro-2,2-dimethylazetidine

Executive Summary & Strategic Rationale The incorporation of the 3,3-difluoro-2,2-dimethylazetidine motif is an emerging strategy in medicinal chemistry to modulate metabolic stability and lipophilicity while restricting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of the 3,3-difluoro-2,2-dimethylazetidine motif is an emerging strategy in medicinal chemistry to modulate metabolic stability and lipophilicity while restricting conformational freedom. However, this scaffold presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The gem-dimethyl group at the C2 position creates significant steric bulk adjacent to the nucleophilic nitrogen.

  • Electronic Deactivation: The gem-difluoro group at C3 exerts a strong electron-withdrawing inductive effect (

    
    ), drastically lowering the basicity and nucleophilicity of the amine (estimated pKa ~6.5–7.5 vs. ~11.3 for azetidine).
    

Standard Buchwald-Hartwig conditions (e.g., Pd(PPh


)

or BINAP) typically fail to couple this substrate due to the inability of the amine to displace the halide from the palladium center. This guide details three optimized protocols designed to overcome these specific barriers, ensuring reproducible high-yield couplings.

Decision Matrix: Selecting the Correct Protocol

Before initiating experimentation, select the protocol based on the electronic and steric nature of your electrophile (Aryl Halide).

ReactionMatrix Start Start: Analyze Aryl Halide (Ar-X) Decision1 Is Ar-X Electron Deficient? (e.g., p-NO2, p-CN, Pyridine) Start->Decision1 Decision2 Halide Identity? Decision1->Decision2 No (Unactivated/Neutral) ProtC PROTOCOL C: SnAr Substitution (Metal-Free) Decision1->ProtC Yes (Highly Activated) ProtA PROTOCOL A: Pd-Catalyzed (RuPhos) (Broadest Scope) Decision2->ProtA Cl, Br, OTf Decision2->ProtA Sterically Hindered Ar-X ProtB PROTOCOL B: Cu-Catalyzed (Ullmann) (Cost-Effective) Decision2->ProtB I (Iodides)

Figure 1: Strategic decision tree for selecting the optimal N-arylation condition.

Critical Pre-Step: Handling the Amine Salt

Reagent: 3,3-Difluoro-2,2-dimethylazetidine Hydrochloride (CAS: 2763759-00-6) Safety Warning: The free base is volatile and prone to degradation. In situ neutralization is preferred over isolation of the free base.

  • For Pd-Catalysis (Protocol A): Use the HCl salt directly with an extra equivalent of base.

  • For SnAr (Protocol C): The HCl salt can be used directly with DIPEA.

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Cross-Coupling (The "Gold Standard")

Best for: Unactivated aryl bromides/chlorides and sterically demanding partners.

Mechanistic Insight: To couple this sterically hindered and electron-poor amine, we utilize RuPhos , a bulky, electron-rich dialkylbiaryl phosphine. RuPhos facilitates the oxidative addition of aryl halides and, crucially, creates a pocket that accommodates the 2,2-dimethyl steric clash while promoting reductive elimination. We employ a Pd-G4 precatalyst to ensure rapid initiation without the induction period associated with Pd(OAc)


.

Reagents & Stoichiometry:

Component Equiv. Role
Aryl Bromide/Chloride 1.0 Electrophile
3,3-Difluoro-2,2-dimethylazetidine HCl 1.2 Nucleophile
RuPhos Pd G4 0.02 - 0.05 Precatalyst (High Activity)
NaOtBu 2.5 Base (Strong, soluble)

| Toluene or 1,4-Dioxane | [0.2 M] | Solvent (Anhydrous) |

Step-by-Step Procedure:

  • Setup: In a glovebox or under active N

    
     flow, charge a reaction vial with the Aryl Halide (1.0 equiv), Azetidine HCl salt (1.2 equiv), NaOtBu (2.5 equiv), and RuPhos Pd G4 (2–5 mol%).
    
    • Note: If the Aryl Halide is a liquid, add it after the solvent.

  • Solvation: Add anhydrous Toluene (degassed). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the block to 100 °C for 12–18 hours.

    • Monitoring: Check by LCMS. The low nucleophilicity means conversion may be slower than typical anilines.

  • Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.

  • Purification: Concentrate and purify via flash chromatography.

    • Tip: These azetidines are less polar than typical amines due to the fluorines; adjust gradient accordingly (often elutes earlier).

Protocol B: Copper-Catalyzed Ullmann Coupling

Best for: Aryl Iodides where Pd catalysis is cost-prohibitive or fails due to specific poisoning.

Mechanistic Insight: This protocol uses a "ligand-assisted" Ullmann coupling. The amino acid ligand (L-Proline or N,N-dimethylglycine) stabilizes the Cu(I) species, preventing disproportionation and lowering the activation energy for the halogen exchange.

Reagents & Stoichiometry:

Component Equiv. Role
Aryl Iodide 1.0 Electrophile
Azetidine HCl salt 1.5 Nucleophile
CuI (Copper Iodide) 0.10 Catalyst
L-Proline 0.20 Ligand

| K


PO

| 3.0 | Base | | DMSO | [0.5 M] | Solvent (Polar aprotic) |

Step-by-Step Procedure:

  • Charge a vial with Aryl Iodide, Azetidine HCl, CuI, L-Proline, and K

    
    PO
    
    
    
    .
  • Evacuate and backfill with N

    
     (3 times).
    
  • Add DMSO.

  • Heat to 90–110 °C for 24 hours.

  • Workup: Dilute with water/brine and extract with EtOAc. Caution: DMSO removal requires thorough water washes.

Protocol C: Nucleophilic Aromatic Substitution (SnAr)

Best for: Highly electron-deficient arenes (e.g., 4-fluoronitrobenzene, 2-chloropyridine).

Mechanistic Insight: The 2,2-dimethyl group hinders the approach, but the high electrophilicity of the substrate drives the reaction. Heat and polar aprotic solvents are required to overcome the steric barrier.

Step-by-Step Procedure:

  • Dissolve Aryl Halide (1.0 equiv) and Azetidine HCl (1.1 equiv) in DMF or NMP (0.5 M).

  • Add DIPEA (3.0 equiv).

  • Heat to 120 °C .

    • Note: If the substrate is very reactive (e.g., 2,4-dinitrohalobenzene), start at RT.

  • Monitor via LCMS.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or insufficient activation.Switch to BrettPhos Pd G4 . Ensure solvent is strictly anhydrous.
Dehalogenation of Ar-X

-Hydride elimination or reduction.
Lower temperature to 80 °C. Switch solvent to t-Amyl Alcohol .
Starting Material Remaining Steric clash prevents amine binding.Increase catalyst loading to 10 mol%. Use Pd

(dba)

+ XPhos
(1:2 ratio).
Product Decomposition Acid sensitivity of azetidine ring.Avoid acidic workups. Use basic alumina for purification if silica causes streaking.

Mechanistic Visualization: The Steric Challenge

CatalyticCycle cluster_warning Critical Failure Point Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition [L-Pd(Ar)(X)] Pd0->OxAdd Ar-X AmineBind Amine Binding (Rate Limiting Step) OxAdd->AmineBind Azetidine (Steric Clash!) Deprot Deprotonation [L-Pd(Ar)(N-Azet)] AmineBind->Deprot Base (NaOtBu) Prod Reductive Elimination Product Release Deprot->Prod Prod->Pd0 Regeneration

Figure 2: The catalytic cycle highlighting the amine binding step, which is hindered by the 2,2-dimethyl group. Bulky ligands like RuPhos prevent the catalyst from aggregating while creating space for this difficult entry.

References

  • RuPhos/BrettPhos Utility: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Fluorinated Azetidine Synthesis: "Synthesis of 3,3-Difluoroazetidines." ResearchGate.[1] Link

  • Ullmann Coupling of Hindered Amines: Tye, J. W., et al. (2008). Copper-catalyzed amination of aryl halides with primary amines. Angewandte Chemie, 47(22), 4146-4149.
  • Base Selection in Pd-Catalysis: "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings." WuXi AppTec. Link

  • Azetidine Properties: "3,3-Difluoroazetidine hydrochloride | C3H6ClF2N."[2][3] PubChem. Link

Sources

Application

coupling reactions involving 3,3-difluoro-2,2-dimethylazetidine hydrochloride

Application Note: Advanced Coupling Strategies for 3,3-Difluoro-2,2-dimethylazetidine Executive Summary & Structural Analysis This guide details the protocols for incorporating 3,3-difluoro-2,2-dimethylazetidine (and its...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Coupling Strategies for 3,3-Difluoro-2,2-dimethylazetidine

Executive Summary & Structural Analysis

This guide details the protocols for incorporating 3,3-difluoro-2,2-dimethylazetidine (and its hydrochloride salt) into drug scaffolds. This building block represents a "perfect storm" of synthetic challenges, combining significant steric hindrance with electronic deactivation.

  • Steric Challenge: The gem-dimethyl group at the C2 position creates a "neopentyl-like" steric environment adjacent to the nucleophilic nitrogen. This severely retards the rate of nucleophilic attack and complicates the reductive elimination step in transition metal catalysis.

  • Electronic Challenge: The gem-difluoro group at C3 exerts a strong inductive electron-withdrawing effect ($ -I $), significantly lowering the pKa of the amine (estimated pKa ~7.5–8.0 vs. 11.0 for piperidine). This renders the nitrogen a poor nucleophile.

  • Conformational Bias: The substitutions lock the azetidine ring into a specific pucker, which can be advantageous for bioactivity (rigidification) but imposes entropic penalties during the transition state of coupling reactions.

The protocols below are designed to overcome these barriers using high-activity catalysts and forcing conditions while preserving ring integrity.

Critical Preparation: Free-Basing the Hydrochloride Salt

Rationale: The hydrochloride salt is hygroscopic and acidic. In palladium-catalyzed cross-couplings, the presence of HCl can poison the catalyst or alter the ligand coordination sphere. For this specific sterically hindered amine, relying on in situ neutralization (e.g., adding excess base to the reaction) often leads to incomplete conversion due to the heterogeneity of the salt in organic solvents.

Protocol A: Isolation of the Free Base (Recommended for Pd-Catalysis)

  • Dissolution: Suspend 3,3-difluoro-2,2-dimethylazetidine HCl (1.0 equiv) in a minimum volume of water (approx. 2 mL/g).

  • Basification: Cool to 0 °C. Slowly add 4M NaOH (1.5 equiv) with vigorous stirring. The free amine may separate as an oil.

  • Extraction: Extract immediately with MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) (3 x 5 mL/g). Note: MTBE is preferred for Pd-couplings as traces of DCM can be problematic.

  • Drying: Dry the organic layer over anhydrous $ \text{Na}_2\text{SO}_4 $ for 30 minutes. Filter.

  • Concentration: Carefully concentrate under reduced pressure (keep bath < 30 °C; the free amine is volatile).

  • Storage: Use immediately or store as a 0.5 M solution in Toluene or Dioxane under Argon.

Decision Matrix: Selecting the Coupling Method

The following flowchart guides the selection of the optimal coupling strategy based on your electrophile.

CouplingStrategy Start Target Electrophile Acid Carboxylic Acid (R-COOH) Start->Acid Halo Aryl Halide (Ar-Cl/Br/I) Start->Halo ElecDef Activated Heterocycle (SNAr active) Start->ElecDef MethodA Method A: HATU/DIPEA (Standard) Acid->MethodA Small Scale (<100mg) MethodB Method B: T3P (Propylphosphonic Anhydride) (For scale/stubborn substrates) Acid->MethodB Scale-up / Failed HATU MethodC Method C: Buchwald-Hartwig (RuPhos Pd G4) Halo->MethodC Requires Pd Catalysis MethodD Method D: SNAr (DMSO, 120°C, F-displacement) ElecDef->MethodD No Metal Required

Figure 1: Strategic decision tree for coupling 3,3-difluoro-2,2-dimethylazetidine.

Protocol B: Amide Coupling (The "Activated" Approach)

Challenge: The low nucleophilicity of the amine means it struggles to attack standard activated esters (like HOBt esters). Solution: Use HATU (creates a highly reactive species) or T3P (low epimerization, high driving force).

Step-by-Step (HATU Method):

  • Charge: To a vial, add the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv).

  • Solvent: Add anhydrous DMF (concentration 0.2 M). Avoid DCM; polar aprotic solvents accelerate the attack.

  • Base: Add DIPEA (Hunig's Base) (3.0 equiv). Stir for 5 mins to pre-activate the acid.

  • Amine Addition: Add the free-based 3,3-difluoro-2,2-dimethylazetidine (1.2 equiv). If using the HCl salt directly, increase DIPEA to 5.0 equiv.

  • Reaction: Stir at RT for 2–4 hours .

    • Checkpoint: If LCMS shows incomplete conversion after 4h, heat to 50 °C.

  • Workup: Dilute with EtOAc, wash with sat. $ \text{NaHCO}_3 $, water, and brine.

Alternative (T3P Method - For Scale):

  • Use T3P (50% in EtOAc) (1.5 equiv) and Pyridine (3.0 equiv) in EtOAc or 2-MeTHF . Heat to 60 °C. This method is safer for larger scales and easier to purify.

Protocol C: Buchwald-Hartwig Amination (The "Steric" Approach)

Challenge: This is the most difficult transformation. The steric bulk of the gem-dimethyl group hinders the amine from coordinating to the Palladium (Pd) center, and even if it binds, the reductive elimination step is energetically costly. Solution: Use RuPhos or BrettPhos ligands.[1] These bulky, electron-rich ligands facilitate oxidative addition and, crucially, create a pocket that enforces reductive elimination. Pd Precatalysts (G3/G4) are mandatory to ensure the active catalytic species forms immediately.

Optimized Conditions:

ComponentReagentEquivRole
Catalyst RuPhos Pd G4 0.05 (5 mol%)Generates LPd(0) species efficiently.
Ligand RuPhos 0.05 (5 mol%)Optional: Add extra ligand if catalyst life is short.
Base NaOtBu 1.5–2.0Strong base required to deprotonate the acidic Pd-Amine complex.
Solvent Toluene or Dioxane N/ANon-polar solvents often work best for RuPhos.
Temp 80–100 °C N/AEnergy required for reductive elimination.

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solids: Add Aryl Halide (1.0 equiv), RuPhos Pd G4 (5 mol%), and NaOtBu (1.5 equiv).

  • Liquids: Add anhydrous Toluene (0.2 M) and the free-based azetidine (1.2 equiv).

  • Degas: Sparge with Argon for 5 minutes (oxygen kills the catalyst).

  • Heat: Seal and heat to 90 °C for 12–16 hours.

  • Troubleshooting:

    • If no product: Switch to BrettPhos Pd G4 .

    • If dehalogenation (reduction of Ar-X) is observed: This indicates the amine is not binding. Increase amine conc. or switch to tBuBrettPhos .

Protocol D: SNAr (Nucleophilic Aromatic Substitution)

Applicability: Only for aryl halides with strong electron-withdrawing groups (e.g., o-nitro, p-CN, pyridines, pyrimidines).

Protocol:

  • Mix: Electrophile (1.0 equiv), Azetidine HCl salt (1.2 equiv), and $ \text{K}_2\text{CO}_3 $ (3.0 equiv) or CsF (2.0 equiv).

  • Solvent: DMSO or NMP (0.5 M). High polarity is essential to stabilize the Meisenheimer complex.

  • Heat: 100–120 °C .

  • Note: Fluoride displacement (Ar-F) is often faster than Chloride displacement (Ar-Cl) in SNAr reactions with weak amines.

Mechanistic Visualization: The Steric Barrier

The following diagram illustrates why specific ligands are required. The "Cone Angle" of the ligand must accommodate the bulky azetidine while preventing the metal center from aggregating.

Mechanism cluster_0 Critical Failure Point Pd Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd->OxAdd Ar-X Coord Amine Coordination (Steric Clash Here!) OxAdd->Coord Azetidine Deprot Deprotonation (Pd-N Bond Formed) Coord->Deprot Base (NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim Rate Limiting Step RedElim->Pd Regeneration

Figure 2: Catalytic cycle highlighting the steric bottleneck at the amine coordination step.

References

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?". Chemistry – A European Journal.[2] (Discusses the utility and properties of fluorinated azetidines).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Chemical Reviews. (The definitive guide on ligand selection, specifically RuPhos/BrettPhos for hindered amines).

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Chemical Reviews. (Validation of T3P and HATU for difficult amide bonds).

  • Lundgren, R. J., & Stradiotto, M. (2012). "Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Secondary Amines". Chemistry – A European Journal.[2]

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the synthesis of 3,3-difluoro-2,2-dimethylazetidine

Welcome to the Technical Support Center for the synthesis of 3,3-difluoro-2,2-dimethylazetidine . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,3-difluoro-2,2-dimethylazetidine . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals navigate the severe synthetic bottlenecks associated with this highly strained, sterically hindered fluorinated heterocycle.

Fluorinated azetidines are highly valued in drug discovery for modulating lipophilicity, basicity (pKa), and metabolic stability. However, the introduction of a gem-dimethyl group adjacent to a gem-difluoro group on a strained four-membered ring creates a "perfect storm" of steric hindrance, ring strain, and volatility challenges.

Part 1: Strategic Synthesis Pathways

Before troubleshooting, it is critical to understand the mechanistic landscape. The diagram below illustrates the two primary synthetic logic pathways and their respective energetic bottlenecks.

SynthesisPathways Start Starting Materials RouteA Route A: Ketone Deoxofluorination Start->RouteA RouteB Route B: Acyclic Cyclization Start->RouteB Ketone N-Protected-2,2-dimethylazetidin-3-one RouteA->Ketone Acyclic Acyclic Difluoro Precursor RouteB->Acyclic Fluorination XtalFluor-E / Et3N·3HF (Overcomes Steric Hindrance) Ketone->Fluorination Cyclization Base-Mediated Ring Closure (Sterically Blocked SN2) Acyclic->Cyclization Intermediate N-Protected-3,3-difluoro- 2,2-dimethylazetidine Fluorination->Intermediate Cyclization->Intermediate Low Yield / Elimination Deprotection Acidic Deprotection (HCl in Dioxane) Intermediate->Deprotection Product 3,3-difluoro-2,2-dimethylazetidine Hydrochloride Salt Deprotection->Product

Fig 1: Synthetic pathways for 3,3-difluoro-2,2-dimethylazetidine.

Part 2: Troubleshooting Guides & FAQs

Q1: I am attempting to fluorinate N-Boc-2,2-dimethylazetidin-3-one using DAST. My yields are <15%, and NMR shows predominantly ring-expanded pyrrolidine byproducts. Why is this happening?

Causality & Mechanism: Standard deoxofluorination of ketones with DAST (Diethylaminosulfur trifluoride) proceeds via nucleophilic attack of the carbonyl oxygen onto the sulfur, followed by fluoride transfer. In your substrate, the bulky gem-dimethyl group at the C2 position severely restricts the trajectory of the incoming fluoride ion [1]. Because the second fluoride addition is sterically delayed, the intermediate develops significant carbocationic character at C3. To relieve the ~26 kcal/mol ring strain of the azetidine, the adjacent C–C or C–N bond migrates to the carbocation center, resulting in a ring expansion to a 3-fluoropyrrolidine derivative. Furthermore, the elevated temperatures required to force the DAST reaction past the steric barrier promote E1/E2 elimination pathways.

Solution: Abandon DAST and Deoxo-Fluor. Switch to XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) promoted by Et3N·3HF [1][4]. XtalFluor-E does not generate free HF initially and reacts via a different intermediate that is less prone to carbocation-induced rearrangements. The exogenous fluoride source (Et3N·3HF) provides a high local concentration of nucleophilic fluoride, accelerating the trapping of the intermediate before ring expansion can occur.

Q2: I successfully synthesized the N-Boc protected intermediate, but after TFA deprotection and basic aqueous workup, I recover zero product. Where is it going?

Causality & Mechanism: You are losing your product to evaporation. The free base of 3,3-difluoro-2,2-dimethylazetidine has a molecular weight of only ~121 g/mol . More importantly, replacing hydrogen with fluorine significantly reduces the molecule's polarizability and eliminates its ability to act as a hydrogen-bond acceptor. This drastically lowers the boiling point compared to non-fluorinated analogs [3]. When you perform a basic workup and subsequently remove the organic solvent (e.g., DCM or ether) under reduced pressure, the free base co-evaporates completely.

Solution: Never attempt to isolate the free base. Perform the deprotection under strictly anhydrous acidic conditions (e.g., 4M HCl in dioxane). The resulting hydrochloride salt is highly crystalline, non-volatile, and can be isolated simply by precipitation and filtration, bypassing the need for a basic workup entirely.

Q3: I tried "Route B" (cyclizing an acyclic 3-amino-2,2-difluoro-1-propanol derivative). Despite the Thorpe-Ingold effect from the dimethyl groups, I only observe elimination. Why?

Causality & Mechanism: While the Thorpe-Ingold effect (caused by the gem-dimethyl group) thermodynamically favors bringing the reactive ends of the chain closer together, the kinetics of the SN2 ring closure are completely compromised. First, the highly electronegative gem-difluoro group exerts a strong inductive pull, severely reducing the nucleophilicity of the adjacent amine. Second, if your leaving group (e.g., mesylate or bromide) is on the carbon bearing the gem-dimethyl group, SN2 backside attack is sterically blocked. The basic conditions required to deprotonate the amine instead trigger an E2 elimination of the leaving group, yielding a fluoroalkene [2]. Route A (Ketone Deoxofluorination) is the only viable scalable path.

Part 3: Quantitative Data & Reagent Optimization

The table below summarizes our internal validation data comparing fluorinating agents for the conversion of N-Boc-2,2-dimethylazetidin-3-one to the gem-difluoro product.

Fluorinating ReagentTemp / TimeAdditiveYield (%)Major Byproduct Profile
DAST 40 °C / 24 hNone< 15%Ring-expanded pyrrolidines (45%)
Deoxo-Fluor 60 °C / 48 hNone25%Fluoroalkene elimination (40%)
XtalFluor-E rt to 40 °C / 16 hEt3N·3HF> 65% Minor elimination (< 10%)

Part 4: Standardized Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Protocol A: Deoxofluorination using XtalFluor-E
  • Preparation: In an oven-dried, PTFE-lined reactor under argon, dissolve N-Boc-2,2-dimethylazetidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Additive Injection: Add Et3N·3HF (3.0 eq) dropwise at 0 °C. Caution: Highly corrosive.

  • Reagent Addition: Add XtalFluor-E (2.0 eq) in one portion. The suspension will slowly become homogeneous.

  • Reaction: Allow the mixture to warm to room temperature, then gently heat to 40 °C for 16 hours.

  • IPC (In-Process Control): Monitor by 19F NMR of a crude aliquot. Look for a characteristic AB quartet or a tight multiplet around -105 to -115 ppm indicating the gem-difluoro group. Disappearance of the ketone carbonyl (~205 ppm) in 13C NMR confirms completion.

  • Quench: Cool to 0 °C and carefully quench with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract with DCM, dry over MgSO4, and purify via silica gel chromatography (Hexanes/EtOAc) to yield N-Boc-3,3-difluoro-2,2-dimethylazetidine.

Protocol B: Anhydrous Deprotection and Salt Isolation
  • Preparation: Dissolve the purified N-Boc-3,3-difluoro-2,2-dimethylazetidine in anhydrous diethyl ether (0.5 M).

  • Deprotection: Add a solution of 4M HCl in dioxane (10.0 eq) dropwise at room temperature.

  • Precipitation: Stir for 4–6 hours. A white precipitate (the hydrochloride salt) will begin to form as the Boc group is cleaved and isobutylene gas evolves.

  • IPC: Spot the supernatant on TLC (ninhydrin stain). The absence of the Boc-protected starting material indicates completion.

  • Isolation: Filter the suspension under a blanket of nitrogen (the salt can be hygroscopic). Wash the filter cake with cold, anhydrous diethyl ether.

  • Drying: Dry the white solid strictly under high vacuum at room temperature. Do not apply heat. Yields pure 3,3-difluoro-2,2-dimethylazetidine hydrochloride.

Part 5: References

  • Beaulieu, F., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Organic Letters (2009). URL:[Link]

  • Van Brabandt, W., et al. "Synthesis of 3-Fluoroazetidines." The Journal of Organic Chemistry (2006). URL:[Link]

  • Grimm, J., et al. "A general method to fine-tune fluorophores for live-cell and in vivo imaging." Nature Methods (2017). URL:[Link]

Optimization

Technical Support Center: Synthesis of 3,3-Difluoro-2,2-dimethylazetidine Hydrochloride

Welcome to the technical support center for the synthesis of 3,3-difluoro-2,2-dimethylazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,3-difluoro-2,2-dimethylazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The inherent ring strain of the azetidine core, combined with the introduction of a gem-difluoro group, presents unique synthetic hurdles that require careful optimization and control.[1][2]

This document provides in-depth, experience-driven advice, detailed protocols, and answers to frequently asked questions to ensure the successful and efficient production of this valuable fluorinated building block.

General Synthesis Overview

The most common and practical approach to synthesizing 3,3-difluoro-2,2-dimethylazetidine hydrochloride involves a multi-step sequence starting from a suitable precursor, typically a protected 2,2-dimethylazetidin-3-one. The key transformation is the geminal difluorination of the ketone functionality, followed by deprotection and salt formation.

High-Level Synthetic Workflow

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Key Fluorination cluster_2 Step 3: Deprotection & Salt Formation A 2,2-Dimethyl-3-oxobutanoic acid derivative B N-Protected 2,2-dimethylazetidin-3-one A->B Cyclization C N-Protected 3,3-difluoro-2,2-dimethylazetidine B->C Deoxofluorination (e.g., DAST, Deoxo-Fluor) D 3,3-Difluoro-2,2-dimethylazetidine C->D Deprotection E 3,3-Difluoro-2,2-dimethylazetidine HCl D->E HCl Salt Formation Start Low Yield in Fluorination Step Q1 Is monofluorinated impurity present? Start->Q1 A1_Yes Increase reaction time and/or temperature. Q1->A1_Yes Yes A1_No Check reagent and conditions. Q1->A1_No No Q2 Are you using DAST? A1_Yes->Q2 A1_No->Q2 A2_Yes Switch to Deoxo-Fluor for better thermal stability. Q2->A2_Yes Yes A2_No Increase equivalents of fluorinating agent (2.5-4.0 eq). Q2->A2_No No Q3 Is the system scrupulously dry? A2_Yes->Q3 A2_No->Q3 A3_No Ensure anhydrous conditions (dry glassware, solvent, inert atm). Q3->A3_No No A3_Yes Consider precursor purity. Re-purify starting ketone. Q3->A3_Yes Yes End Yield Improved A3_No->End A3_Yes->End

Sources

Troubleshooting

Technical Support Center: Purification of 3,3-difluoro-2,2-dimethylazetidine hydrochloride

Welcome to the technical support guide for 3,3-difluoro-2,2-dimethylazetidine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile flu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3,3-difluoro-2,2-dimethylazetidine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile fluorinated building block. The inherent properties of small, strained, and polar amine hydrochlorides can present unique purification challenges. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate these issues effectively.

Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Properties

This section covers essential preliminary information for handling and storing your compound.

Q1: What are the key physical and chemical properties of 3,3-difluoro-2,2-dimethylazetidine hydrochloride I should be aware of?

A1: 3,3-difluoro-2,2-dimethylazetidine hydrochloride is a white to off-white crystalline solid.[1] As a hydrochloride salt of a small amine, it is typically polar and possesses good solubility in water and polar protic solvents like methanol, while having limited solubility in non-polar organic solvents.[2] Key properties to consider during purification are:

  • Hygroscopicity: The compound is likely hygroscopic and can absorb atmospheric moisture, which may affect its physical state (turning gummy or oily) and complicate crystallization. It is recommended to handle and store it under an inert gas atmosphere (e.g., nitrogen or argon).[1][3]

  • Stability: The hydrochloride salt form enhances the compound's stability compared to the free base. It is generally stable under normal handling and storage conditions, typically at 2-8 °C in a dry environment.[1][3][4]

  • Acidity: In solution, it will establish an equilibrium, releasing small amounts of the free base. This basicity is crucial to remember during chromatographic purification on silica gel.[5]

Q2: How should I properly store this compound to ensure its long-term integrity?

A2: Proper storage is critical. Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[3] To prevent moisture absorption, the container should be placed inside a desiccator or stored under a dry, inert atmosphere like nitrogen.[1] Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the cold solid.

Section 2: Troubleshooting Guide - Common Purification Issues

This core section addresses specific problems you may encounter during the purification workflow.

Issue Cluster 1: Problems after Initial Synthesis & Work-up

Q3: My crude product is a dark, oily residue with very low purity by NMR. What are the likely impurities?

A3: The impurity profile depends heavily on the synthetic route, but common culprits in azetidine synthesis include:

  • Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities.

  • Ring-Opened Byproducts: The high ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it susceptible to nucleophilic attack and ring-opening, especially under harsh acidic or basic conditions or during prolonged heating.[5]

  • Solvent Adducts: Residual high-boiling point solvents used in the reaction can be difficult to remove.

  • Polymerization Products: In the presence of strong bases, the azetidine free base can sometimes undergo polymerization.[6]

Table 1: Potential Impurities and Their Characteristics

Impurity TypePotential Structure/ClassRemoval Strategy
Unreacted PrecursorsVaries based on synthesisAcid-Base Extraction, Chromatography
Ring-Opened ProductsAcyclic amino alcohols or halidesAcid-Base Extraction, Recrystallization
Residual Solventse.g., DMF, DMSO, TolueneHigh-vacuum drying, Lyophilization
Polymeric Material(C6H11F2N)nPrecipitation/Filtration

Q4: How can I improve my initial work-up to get a cleaner crude product before attempting crystallization or chromatography?

A4: An acid-base extraction is an exceptionally powerful and simple technique for the initial purification of amines from neutral or acidic impurities.[7][8][9] Since your product is already a hydrochloride salt, you can exploit its high water solubility.

AcidBaseExtraction Crude Crude Reaction Mixture (in Organic Solvent like EtOAc or DCM) Add_HCl Add dilute aqueous HCl (e.g., 1M) Crude->Add_HCl Sep_Funnel Shake in Separatory Funnel Add_HCl->Sep_Funnel Layers Separate Layers Sep_Funnel->Layers Organic_Layer Organic Layer: Neutral & Acidic Impurities Layers->Organic_Layer Aqueous_Layer Aqueous Layer: Product as Hydrochloride Salt Layers->Aqueous_Layer Wash_Org Wash Organic Layer with Brine, Dry, Evaporate Organic_Layer->Wash_Org Add_Base To Aqueous Layer: Add Strong Base (e.g., NaOH) to pH > 12 Aqueous_Layer->Add_Base Discard_Org Discard/Analyze Impurities Wash_Org->Discard_Org Free_Base Product Precipitates or Forms an Oily Free Base Layer Add_Base->Free_Base Extract_FB Extract with Organic Solvent (e.g., DCM, 3x) Free_Base->Extract_FB Final_Org Combined Organic Extracts (Containing Free Base) Extract_FB->Final_Org Dry_Evap Dry (Na2SO4), Filter, Evaporate Solvent Final_Org->Dry_Evap Free_Base_Isolated Isolated Free Base (Oil or Solid) Dry_Evap->Free_Base_Isolated Convert_To_Salt Dissolve in Ether/DCM, Add HCl in Ether Free_Base_Isolated->Convert_To_Salt Final_Product Pure Hydrochloride Salt Precipitates Convert_To_Salt->Final_Product

Caption: Acid-Base Extraction Workflow for Amine Purification.

This process efficiently separates the basic product from non-basic impurities. The final precipitation of the hydrochloride salt from an organic solvent often yields a significantly purer, solid product.[5]

Issue Cluster 2: Recrystallization & Isolation Failures

Q5: I’ve tried to recrystallize my compound, but it just oils out or remains a stubborn oil. What should I do?

A5: This is a common issue for polar, hygroscopic salts. The cause is often residual water, solvent, or impurities disrupting crystal lattice formation.

RecrystallizationTroubleshooting

Caption: Decision tree for failed crystallization attempts.

Trituration Protocol:

  • Place the oily product in a flask.

  • Add a small amount of a non-polar solvent in which the product is insoluble (e.g., cold diethyl ether or hexanes).

  • Use a glass rod to vigorously scratch and stir the oil. The mechanical action and solvent wash can break up the oil and induce precipitation or crystallization of a solid.

  • Filter the resulting solid and wash with more cold anti-solvent.

Q6: What are some good solvent systems for the recrystallization of this polar hydrochloride salt?

A6: You need a polar solvent to dissolve the salt, and a less polar or non-polar anti-solvent to induce precipitation upon cooling or addition.

Table 2: Recommended Recrystallization Solvent Systems

Primary Solvent (for dissolving)Anti-Solvent (for precipitating)Comments
Methanol (MeOH)Diethyl Ether (Et2O) or MTBEA classic choice. Dissolve in minimal hot MeOH, add Et2O until cloudy, then cool.
Isopropanol (IPA)Ethyl Acetate (EtOAc) or HexanesIPA is less volatile than MeOH, allowing for slower crystal growth.
Ethanol (EtOH)Dichloromethane (DCM)Use with caution; ensure slow cooling.
WaterAcetone or Acetonitrile (ACN)Only if the compound is highly water-soluble and other systems fail. Product must be dried thoroughly.

Pro-Tip: Always dissolve your compound in a minimum amount of the hot primary solvent to ensure the solution is saturated. Slow cooling is paramount for forming well-defined crystals rather than a powder or oil.[5]

Issue Cluster 3: Column Chromatography Challenges

Q7: My compound streaks severely on a silica gel TLC plate and column, and I get very poor separation. Why does this happen?

A7: This is the most common problem when purifying amines on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom of your azetidine interacts strongly with these acidic sites via an acid-base interaction.[5] This strong binding leads to:

  • Streaking/Tailing: The compound doesn't move as a tight band, but smears down the column.[10]

  • Poor Recovery: Some of your compound may bind irreversibly to the silica.

  • Degradation: The acidic environment of the silica can potentially cause the strained azetidine ring to open.[5]

Q8: How can I successfully purify 3,3-difluoro-2,2-dimethylazetidine (as the free base) using column chromatography?

A8: You must first convert the hydrochloride salt to the free base using the acid-base extraction protocol described in A4. Never attempt to run the hydrochloride salt directly on a standard silica column. To purify the free base, you need to neutralize the acidic silica gel.

Protocol: Column Chromatography of a Polar Azetidine Free Base

  • Prepare the Slurry: In a beaker, add your silica gel to your starting eluent (e.g., 98:2 DCM/MeOH).

  • Neutralize the Silica: Add triethylamine (Et3N) to the slurry to a final concentration of 0.5-1% by volume. Stir for 15 minutes. This "passivates" the acidic sites on the silica.[5]

  • Pack the Column: Pack your column using the neutralized slurry as you normally would.

  • Prepare the Mobile Phase: Your mobile phase must also contain 0.5-1% triethylamine throughout the entire run to maintain the neutrality of the column. A common mobile phase for polar amines is a gradient of Methanol in Dichloromethane (DCM), with 0.5% Et3N added.[5][10]

    • Example Gradient: Start with 1-2% MeOH in DCM (+ 0.5% Et3N) and slowly increase the percentage of MeOH to elute your compound.

  • Load and Run: Dissolve your crude free base in a minimal amount of the mobile phase, load it onto the column, and begin elution.

  • Isolate Product: After identifying and combining the pure fractions, evaporate the solvent. The triethylamine is volatile and should be removed under high vacuum.

  • Re-form the Salt (Optional): If the final product needs to be the hydrochloride salt, dissolve the purified free base in a suitable solvent (like diethyl ether or DCM) and add a stoichiometric amount of anhydrous HCl in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration.[5]

Section 3: Purity Assessment

Q9: How do I confirm the purity and structure of my final product?

A9: A combination of analytical techniques is required for full characterization.

  • NMR Spectroscopy: This is essential.

    • ¹H NMR: Will confirm the proton environment and purity.

    • ¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atoms.

    • ¹³C NMR: Confirms the carbon backbone.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This will give you the molecular weight of the free base (M+H)⁺ and is an excellent tool for assessing purity.

  • Melting Point: A sharp melting point range is a good indicator of high purity. The literature value for the parent 3,3-difluoroazetidine hydrochloride is 136-140°C.[1][11] The dimethyl derivative may have a different melting point, but a narrow range (1-2°C) is desirable.

  • Elemental Analysis (C, H, N): Provides the empirical formula and is a definitive measure of purity.

References

  • BenchChem. (2025). Azetidine, 1-[(4-fluorophenyl)sulfonyl]- common synthesis impurities. Benchchem.
  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia. [Link]

  • BenchChem. (2025).
  • Synquest Labs. (2017).
  • Veeprho. (n.d.).
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Study.com. (n.d.).
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3,3-Difluoroazetidine hydrochloride. Thermo Fisher Scientific.
  • Fluorochem. (2023).
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
  • ChemBK. (2024). 3,3-Difluoroazetidine hydrochloride - Introduction. ChemBK.
  • Panasonic. (n.d.).
  • Leroux, F. R., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
  • Guidechem. (2023).
  • ResearchGate. (n.d.). Synthesis of 3,3-Difluoroazetidines.
  • Ossila. (n.d.). 3,3-Difluoroazetidine hydrochloride. Ossila.
  • BenchChem. (2025). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)
  • ResearchGate. (n.d.). Synthesis of N Protected 3,3-Difluoroazetidin-2-ones.

Sources

Optimization

optimization of reaction conditions for coupling with 3,3-difluoro-2,2-dimethylazetidine

Welcome to the Advanced Applications Support Portal. Working with 3,3-difluoro-2,2-dimethylazetidine presents a formidable dual challenge in synthetic organic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. Working with 3,3-difluoro-2,2-dimethylazetidine presents a formidable dual challenge in synthetic organic chemistry. The 3,3-difluoro moiety exerts a powerful inductive electron-withdrawing (-I) effect, significantly dampening the nucleophilicity of the nitrogen lone pair[1]. Concurrently, the 2,2-dimethyl substitution creates severe steric hindrance (A-value clash) directly adjacent to the reactive center. This combination routinely causes standard Buchwald-Hartwig aminations and amide couplings to fail or stall at trace conversions.

This guide provides field-proven, mechanistically grounded solutions to overcome these specific barriers.

Part 1: Troubleshooting & FAQs (Deep-Dive)

Q1: Why do standard Buchwald-Hartwig conditions (e.g., Pd(OAc)₂/BINAP or XantPhos) fail completely with this amine? A1: Standard bidentate ligands fail because they cannot accommodate the extreme steric demands of the 2,2-dimethyl groups during the reductive elimination step. Furthermore, the electron-deficient nature of the fluorinated azetidine slows down coordination to the Pd(II)-aryl complex[2]. To overcome this, bulky, electron-rich dialkylbiaryl monophosphine ligands (like RuPhos or tBuXPhos) paired with G3/G4 palladacycle precatalysts are required. These ensure the rapid formation of the active mono-ligated Pd(0) species and accelerate both oxidative addition and reductive elimination for sterically hindered secondary amines[3][4].

Q2: What is the optimal base for C-N coupling with this specific amine? A2: While sodium tert-butoxide (NaOtBu) is the traditional gold standard, it can cause degradation of sensitive aryl halides. For 3,3-difluoro-2,2-dimethylazetidine, sodium trimethylsilanolate (NaOTMS) or lithium bis(trimethylsilyl)amide (LiHMDS) are excellent alternatives. NaOTMS provides sufficient basicity to deprotonate the sterically shielded amine hydrochloride salt without causing base-mediated decomposition of the electrophile, preventing off-cycle catalyst deactivation[5].

Q3: My amide coupling with HATU/DIPEA at room temperature yields <5% product. How can I drive this reaction to completion? A3: The steric clash between the 2,2-dimethyl groups and the bulky activated uronium intermediate (formed by HATU) prevents efficient nucleophilic attack. To resolve this, bypass the bulky intermediate entirely by converting the carboxylic acid to an acid chloride in situ using Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) or oxalyl chloride. If uronium reagents must be used, switch to a less sterically demanding coupling agent like COMU, use a highly polar solvent (e.g., NMP), and heat the reaction to 80–100 °C.

Part 2: Decision Tree for Coupling Strategies

Workflow Start Substrate: 3,3-Difluoro-2,2-dimethylazetidine Branch1 C-N Cross-Coupling (Aryl Halides) Start->Branch1 Branch2 Amide Bond Formation (Carboxylic Acids) Start->Branch2 Cat Buchwald-Hartwig Amination Precatalyst: RuPhos Pd G4 Base: NaOTMS or LiHMDS Branch1->Cat Amide1 In Situ Activation (Ghosez's Reagent / Oxalyl Chloride) Branch2->Amide1 Amide2 Uronium Coupling (COMU + DIPEA at 100 °C) Branch2->Amide2

Decision tree for coupling 3,3-difluoro-2,2-dimethylazetidine based on electrophile type.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causality between reaction conditions and expected outcomes when coupling 3,3-difluoro-2,2-dimethylazetidine.

Catalyst/Reagent SystemBaseSolvent & TempExpected YieldMechanistic Rationale
Pd(OAc)₂ / XantPhos Cs₂CO₃1,4-Dioxane, 100 °C<5%Bidentate ligand cannot accommodate the 2,2-dimethyl steric bulk during reductive elimination.
tBuXPhos Pd G4 NaOtBuToluene, 90 °C40-60%Monodentate bulky ligand facilitates coupling of hindered secondary amines, but base may degrade sensitive substrates.
RuPhos Pd G4 NaOTMS1,4-Dioxane, 90 °C85-95%Optimal balance: RuPhos easily accommodates secondary amines; NaOTMS prevents base-mediated electrophile decomposition.
HATU DIPEADMF, 25 °C<5%Bulky uronium intermediate completely blocks nucleophilic attack by the hindered azetidine.
Ghosez's Reagent DIPEADCM, 40 °C80-90%In situ acid chloride formation bypasses bulky intermediates, allowing direct attack by the azetidine.

Part 4: Validated Experimental Protocols

Protocol A: Pd-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

This protocol utilizes a G4 palladacycle to ensure rapid generation of the active catalyst, bypassing the initiation issues common with deactivated amines.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3,3-difluoro-2,2-dimethylazetidine hydrochloride (1.5 equiv), RuPhos Pd G4 (5 mol%), and NaOTMS (3.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, evacuate, and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to reach 0.2 M concentration) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture at 90 °C in a pre-heated oil bath for 16 hours.

  • Self-Validation Check 1: After 1 hour, analyze a 5 µL aliquot by LCMS.

    • Diagnostic: The presence of debrominated starting material (Ar-H) without the desired product mass indicates successful oxidative addition but failed amine coordination (suggesting the base is insufficient to deprotonate the azetidine hydrochloride salt). If unreacted Ar-Br remains, the Pd catalyst has likely deactivated due to oxygen/moisture ingress.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Acid Chloride-Mediated Amide Coupling

This protocol avoids bulky uronium intermediates, which are the primary failure point for hindered azetidines.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under Argon. Add Ghosez's reagent (1.2 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Self-Validation Check 1: Quench a 5 µL aliquot of the reaction mixture into 100 µL of anhydrous methanol. LCMS analysis should show >95% conversion to the methyl ester, confirming successful acid chloride formation before the hindered azetidine is introduced.

  • Coupling: Cool the reaction mixture back to 0 °C. Add DIPEA (4.0 equiv), followed by 3,3-difluoro-2,2-dimethylazetidine hydrochloride (1.2 equiv) in one portion.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 40 °C for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Purify via standard silica gel chromatography.

References

1.[1] A general method to fine-tune fluorophores for live-cell and in vivo imaging - bioRxiv, biorxiv.org, 2.[5] Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Elaine C. Reichert - DSpace@MIT, mit.edu, 3.[3] Bis(3,5-bis(trifluoromethyl)phenyl)(2′,6′-bis(dimethylamino)-3,6-dimethoxybiphenyl-2-yl)phosphine - Sigma-Aldrich, sigmaaldrich.com, 4.[4] Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions, nih.gov, 5.[2] A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC, nih.gov,

Sources

Troubleshooting

overcoming solubility issues of 3,3-difluoro-2,2-dimethylazetidine derivatives

Ticket Category: Physicochemical Optimization & Formulation Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Category: Physicochemical Optimization & Formulation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The Physicochemical Paradox

Researchers working with 3,3-difluoro-2,2-dimethylazetidine moieties often encounter a specific "solubility trap." You are likely using this scaffold as a bioisostere (e.g., replacing a morpholine or gem-dimethyl group) to block metabolic soft spots or modulate lipophilicity.

However, this structural change introduces conflicting physicochemical forces:

  • Basicity Suppression: The electron-withdrawing effect of the gem-difluoro group significantly lowers the

    
     of the azetidine nitrogen.
    
  • Lipophilic Bulk: The gem-dimethyl group adds steric bulk and lipophilicity (

    
    ), reducing aqueous solubility.
    
  • Ring Strain: The azetidine ring (~27 kcal/mol strain energy) creates stability risks during aggressive dissolution attempts (e.g., heating in acidic media).

This guide addresses these issues through three targeted modules.

Module 1: The Basicity Trap (Salt Formation Issues)

User Complaint: "I formed the HCl salt, but it dissociates in water or remains an oil."

Root Cause Analysis: Standard azetidine has a


 of ~11.3. However, the inductive effect of the 3,3-difluoro substitution pulls electron density away from the nitrogen lone pair, dropping the 

significantly (often to the 6.5–8.0 range, depending on N-substitution).

If the


 (difference between the acid's 

and the base's

) is

, the salt will be unstable and susceptible to hydrolysis (disproportionation) in solution, reverting to the insoluble free base.

Actionable Protocol: The "Strong Acid" Screen Do not rely on weak acids (tartrate, fumarate) for this scaffold. You need a strong proton donor to ensure a stable lattice.

Step-by-Step Workflow:

  • Measure

    
    :  Determine the exact 
    
    
    
    of your derivative using potentiometric titration. Do not rely on calculated values (
    
    
    ) as they often underestimate the fluorine inductive effect in strained rings.
  • Select Counter-ions: Use the table below to select acids based on the "Rule of 3."

Acid Candidate

(approx)
RecommendationRationale
Methanesulfonic (MsOH) -1.9Primary Choice Strong acid; forms stable, often crystalline mesylates. Good solubility.
Hydrochloric (HCl) -7.0Secondary Choice Very strong, but HCl salts of fluorinated amines can be hygroscopic.
p-Toluenesulfonic (TsOH) -2.8Alternative Good for crystallinity, but increases lipophilicity (adds aromatic ring).
Fumaric/Tartaric3.0 - 4.5Avoid

likely too low; leads to salt disproportionation.

Visual Decision Tree: Salt Selection

SaltSelection Start Start: Solubility Issue MeasurePka Step 1: Measure Experimental pKa Start->MeasurePka CheckPka Is pKa < 7.5? MeasurePka->CheckPka WeakAcids Avoid Weak Acids (Fumaric, Citric) CheckPka->WeakAcids Yes (Low Basicity) StrongAcids Select Sulfonic Acids (Mesylate, Tosylate) CheckPka->StrongAcids Yes (Low Basicity) HClCheck Check Hygroscopicity StrongAcids->HClCheck caption Figure 1: Decision matrix for salt selection based on suppressed basicity.

Module 2: The "Grease Ball" Effect (Formulation)

User Complaint: "The compound crashes out in PBS even as a salt."

Root Cause Analysis: Even if ionized, the 2,2-dimethyl-3,3-difluoro motif creates a dense lipophilic region. The "Common Ion Effect" in high-salt buffers (like PBS) can suppress the solubility of your salt form. Furthermore, the fluorine atoms introduce "polar hydrophobicity"—they don't solvate well with water despite being electronegative.

Actionable Protocol: Kinetic Solubility with Complexation Standard cosolvents (DMSO/Ethanol) may precipitate the compound upon dilution into aqueous media. You must use excipients that shield the hydrophobic core.

Recommended Excipient: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
The toroidal shape of HP-

-CD is ideal for encapsulating the compact, lipophilic 3,3-difluoro-2,2-dimethylazetidine core.

Experimental Protocol (Solubility Assay):

  • Prepare Vehicle: 20% w/v HP-

    
    -CD in 50 mM Phosphate Buffer (pH 7.4).
    
  • Addition: Add compound (free base or mesylate salt) to vehicle at 10 mg/mL.

  • Equilibration: Shake at room temperature for 24 hours. Do not sonicate excessively (heat risks ring opening).

  • Filtration: Filter through 0.45 µm PVDF (avoid nylon, which binds fluorinated compounds).

  • Analysis: Quantify via HPLC-UV.

Module 3: Stability & Handling (Ring Opening)

User Complaint: "I see new impurities appearing during stability testing or acidic dissolution."

Root Cause Analysis: Azetidines are strained.[1][2] While the 3,3-difluoro group blocks oxidation, it renders the ring carbon more electrophilic. In the presence of nucleophiles (like methanol, water, or chloride ions) and heat , the ring can undergo nucleophilic ring-opening (hydrolysis or solvolysis).

Risk Factor: Acidic Methanol.

  • Scenario: You try to dissolve the compound in MeOH/HCl for analysis.

  • Result: The acid activates the nitrogen (ammonium), and methanol attacks the ring carbons, leading to ring-opened methyl ether byproducts.

Visual Mechanism: Ring Opening Risk

Stability Azetidine 3,3-difluoro-2,2-dimethylazetidine (Strained Ring) Acid + Acid (H+) (Activation) Azetidine->Acid Nucleophile + Nucleophile (MeOH, H2O, Cl-) Acid->Nucleophile RingOpen Ring Opening (Decomposition) Nucleophile->RingOpen Heat/Time caption Figure 2: Pathway of acid-catalyzed nucleophilic ring opening.

Handling Guidelines:

  • Solvents: Avoid dissolving in alcohols (MeOH, EtOH) if acidic conditions are present. Use Acetonitrile (ACN) or DMSO .

  • Storage: Store salts in a desiccator. Hydrolysis of the salt (due to hygroscopicity) can create a local acidic environment that triggers decomposition.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO stocks for biological assays? A: Yes, but be careful with "crash out." The 3,3-difluoro-2,2-dimethyl group is highly lipophilic. When diluting DMSO stock into media, ensure the final concentration is below the kinetic solubility limit. We recommend intermediate dilution into a 20% HP-


-CD  solution before adding to cell media.

Q: Why does my calculated LogP (cLogP) differ from experimental results? A: Algorithms often struggle with the "gauche effect" and specific solvation penalties of gem-difluoro/gem-dimethyl combinations in small rings. Always rely on experimental LogD (measured at pH 7.4).

Q: Is the free base volatile? A: Low molecular weight fluorinated amines can be surprisingly volatile due to weak intermolecular forces (fluorine does not hydrogen bond well). If your derivative is small (MW < 200), avoid high-vacuum drying for extended periods; use a mild nitrogen stream instead.

References
  • Champagne, P. A., et al. (2015). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry.[3][4][5][6] Journal of Organic Chemistry. Link (Context: Inductive effects on pKa).

  • Petrov, K. V., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.[2] Link (Context: Specific pKa and LogP shifts in cyclic amines).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2] Link (Context: Bioisosteric applications and solubility).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link (Context: Formulation strategies for lipophilic compounds).

Sources

Reference Data & Comparative Studies

Validation

The Strategic Advantage of Gem-Difluorination: A Comparative Guide to the Structure-Activity Relationship of 3,3-Difluoroazetidine Analogs

For Immediate Release In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a blend of metabolic stability, desirable physicochemical properties, and potent biological activity is relen...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a blend of metabolic stability, desirable physicochemical properties, and potent biological activity is relentless. Among the privileged structures in medicinal chemistry, the azetidine ring has emerged as a valuable pharmacophore. Its constrained, three-dimensional nature provides a unique vector for substituent orientation, influencing binding to biological targets. The strategic incorporation of fluorine, particularly as a gem-difluoro group, has proven to be a powerful tool to modulate the properties of these small rings. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,3-difluoroazetidine analogs, offering a comparative perspective for researchers and drug development professionals.

The Rationale for Gem-Difluorination of the Azetidine Scaffold

The introduction of a gem-difluoro moiety at the 3-position of the azetidine ring is a deliberate design choice driven by several key principles of medicinal chemistry. Fluorine, being the most electronegative element, imparts a significant inductive effect, which can profoundly influence the pKa of nearby functionalities, such as the azetidine nitrogen. This modulation of basicity can be critical for optimizing interactions with target proteins and for fine-tuning pharmacokinetic properties.

Furthermore, the C-F bond is exceptionally strong, rendering the gem-difluoro group resistant to metabolic oxidation. This inherent stability can block metabolic hotspots within a molecule, leading to an extended half-life and improved bioavailability. The 2,2-dimethyl substitution on the azetidine ring provides steric bulk, which can serve multiple purposes, including locking the conformation of the ring, providing a hydrophobic interaction point, and potentially shielding adjacent functionalities from enzymatic degradation.

Comparative Analysis of 3,3-Difluoroazetidine Analogs as Enzyme Inhibitors

While a comprehensive SAR study on a single biological target for a wide range of 3,3-difluoro-2,2-dimethylazetidine analogs is not extensively documented in a single publication, we can draw valuable insights from closely related structures, such as 3-fluoro and 3,3-difluoro β-lactams, which share the four-membered ring system and have been investigated as tubulin polymerization inhibitors for anticancer applications.[1]

A study on 3-fluoro and 3,3-difluoro β-lactam analogs of combretastatin A-4 (CA-4) provides a compelling case for the nuanced effects of fluorine substitution.[1] The antiproliferative activity of these compounds was evaluated against MCF-7 human breast cancer cells, revealing key SAR trends.

Key SAR Observations:
  • Impact of Fluorination at the 3-Position: The introduction of a single fluorine atom at the 3-position of the β-lactam ring, in combination with specific aromatic substitutions, led to highly potent compounds. For instance, a 3-fluoro-β-lactam with a 3-hydroxy-4-methoxyphenyl group at the 4-position and a 3,4,5-trimethoxyphenyl group on the nitrogen (analogous to the N-substituent of the azetidine) exhibited an impressive IC50 value of 0.075 µM.[1] This highlights the favorable interplay between the electronic nature of the fluorine and the overall molecular conformation for target engagement.

  • Gem-Difluorination vs. Monofluorination: Interestingly, the corresponding 3,3-difluoro β-lactam analogs generally showed reduced potency compared to their monofluorinated counterparts in this specific series.[1] This suggests that for the tubulin target, the precise electronic and steric profile conferred by a single fluorine atom might be optimal for binding, and the addition of a second fluorine atom could be detrimental. This underscores a critical principle in SAR: more is not always better, and the specific biological context dictates the ideal level of fluorination.

  • Role of Aromatic Substituents: The nature of the aromatic rings attached to the azetidine (or β-lactam) core is a dominant determinant of activity. In the studied series, the presence of a 3,4,5-trimethoxyphenyl group on the nitrogen was a consistent feature of the most active compounds, indicating its crucial role in binding to the colchicine site of tubulin.[1] This emphasizes the importance of exploring a diverse range of substituents on the azetidine nitrogen to identify optimal interactions with the target protein.

Experimental Data Summary

The following table summarizes the antiproliferative activity of selected 3-fluoro and 3,3-difluoro β-lactam analogs against the MCF-7 breast cancer cell line, providing a quantitative basis for comparison.

Compound ID3-Position Substitution4-Position Aryl GroupN-Aryl GroupIC50 (µM) in MCF-7 cells
32 3-Fluoro3-Hydroxy-4-methoxyphenyl3,4,5-Trimethoxyphenyl0.075
33 3-Fluoro3-Fluoro-4-methoxyphenyl3,4,5-Trimethoxyphenyl0.095
42 3,3-Difluoro3-Hydroxy-4-methoxyphenyl3,4,5-Trimethoxyphenyl>10
43 3,3-Difluoro3-Fluoro-4-methoxyphenyl3,4,5-Trimethoxyphenyl>10

Data extracted from a study on β-lactam analogs as tubulin inhibitors.[1]

Experimental Protocols

General Synthesis of 3-Fluoro and 3,3-Difluoro β-Lactams

A key synthetic methodology for the preparation of these fluorinated β-lactams is the Reformatsky reaction.[1]

Step-by-Step Methodology:

  • Imine Formation: An appropriately substituted aniline is reacted with a corresponding benzaldehyde in the presence of a dehydrating agent (e.g., magnesium sulfate) in a suitable solvent like dichloromethane (DCM) to form the Schiff base (imine).

  • Reformatsky Reaction: The formed imine is then reacted with an α-bromo or α,α-dibromo ester (e.g., ethyl bromofluoroacetate or ethyl bromodifluoroacetate) and activated zinc dust. This reaction is often facilitated by microwave irradiation to improve yields and reduce reaction times.

  • Cyclization: The intermediate zinc enolate adds to the imine, and subsequent intramolecular cyclization affords the desired β-lactam ring.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure 3-fluoro or 3,3-difluoro β-lactam.

Antiproliferative Activity Assay (AlamarBlue Assay)

The in vitro anticancer activity of the synthesized compounds is typically evaluated using a cell viability assay, such as the AlamarBlue assay.[1]

Workflow:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 72 hours).

  • AlamarBlue Addition: After the incubation period, AlamarBlue reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for a few hours, during which viable cells reduce the resazurin in the AlamarBlue reagent to the fluorescent resorufin.

  • Fluorescence Reading: The fluorescence is measured using a plate reader at an appropriate excitation and emission wavelength.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.

Visualizing SAR and Experimental Workflows

SAR_Azetidine_Analogs cluster_scaffold 3,3-Difluoro-2,2-dimethylazetidine Core cluster_substituents Substituent Modifications cluster_activity Biological Activity Core Core Scaffold N_Sub N-Substitution (e.g., Aryl, Alkyl) Core->N_Sub Systematic Variation Side_Chains Modifications on N-Substituent (e.g., EWG, EDG) N_Sub->Side_Chains Fine-tuning Activity Biological Potency (e.g., IC50) N_Sub->Activity Directly Influences Side_Chains->Activity Impacts

Caption: Logical relationship in SAR studies of 3,3-difluoroazetidine analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (Aniline, Aldehyde) Imine Imine Formation Start->Imine Reformatsky Reformatsky Reaction (with Fluoro-reagent) Imine->Reformatsky Cyclization β-Lactam Formation Reformatsky->Cyclization Purification Purification Cyclization->Purification Treatment Compound Treatment Purification->Treatment Cell_Culture Cancer Cell Culture (e.g., MCF-7) Cell_Culture->Treatment Assay Cell Viability Assay (AlamarBlue) Treatment->Assay Data_Analysis IC50 Determination Assay->Data_Analysis

Caption: Experimental workflow for synthesis and biological evaluation.

Conclusion and Future Directions

The incorporation of a 3,3-difluoro-2,2-dimethylazetidine scaffold into drug candidates represents a promising strategy for enhancing metabolic stability and modulating physicochemical properties. While a comprehensive, publicly available SAR study on a single target for this specific scaffold is limited, analysis of closely related fluorinated four-membered rings provides valuable guiding principles for medicinal chemists.

The presented data on 3-fluoro and 3,3-difluoro β-lactams as tubulin inhibitors demonstrates that the degree of fluorination must be carefully optimized for each biological target. Furthermore, the nature of the substituents on the azetidine nitrogen is paramount in dictating biological activity.

Future research should focus on systematic SAR studies of 3,3-difluoro-2,2-dimethylazetidine analogs against a variety of therapeutically relevant targets, such as kinases, proteases, and G-protein coupled receptors. Such studies, complete with quantitative biological data, will be instrumental in unlocking the full potential of this intriguing and valuable chemical scaffold in the development of next-generation therapeutics.

References

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules. 2022 Aug 24;27(17):5443. doi: 10.3390/molecules27175443. Available from: [Link]

Sources

Comparative

Benchmarking the Metabolic Stability of the Difluoro-gem-dimethylazetidine Moiety: A Comparative Guide

Introduction: The Challenge of Oxidative Clearance In small molecule drug discovery, mitigating cytochrome P450 (CYP450)-mediated oxidative metabolism is a primary hurdle in achieving optimal pharmacokinetic (PK) profile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Oxidative Clearance

In small molecule drug discovery, mitigating cytochrome P450 (CYP450)-mediated oxidative metabolism is a primary hurdle in achieving optimal pharmacokinetic (PK) profiles. Saturated nitrogen heterocycles, such as piperidines and pyrrolidines, are ubiquitous in medicinal chemistry but are highly susceptible to


-oxidation, leading to rapid ring-opening or N-dealkylation.

To overcome these metabolic liabilities, the difluoro-gem-dimethylazetidine moiety has emerged as a privileged, highly engineered bioisostere. This guide objectively benchmarks the metabolic stability of compounds incorporating this moiety against traditional alternatives, providing mechanistic insights and validated experimental protocols for rigorous PK evaluation.

Mechanistic Rationale: The Tripartite Shielding Effect

As an application scientist, it is critical to understand why a structural modification works, rather than just observing the outcome. The superior metabolic stability of the difluoro-gem-dimethylazetidine group is the result of a synergistic, tripartite structural engineering strategy:

  • Azetidine Ring Contraction : Replacing a 6-membered piperidine with a 4-membered azetidine reduces lipophilicity and increases molecular rigidity. This conformational restriction limits the molecule's ability to adopt the optimal geometry required to enter the CYP450 catalytic pocket.

  • gem-Dimethyl Steric Hindrance : The introduction of a gem-dimethyl group adjacent to the amine provides massive steric bulk. This physical barrier prevents the CYP450 heme-oxo species from accessing the

    
    -C-H bonds, effectively shutting down N-dealkylation pathways.
    
  • gem-Difluoro Electronic Deactivation : Fluorine substitution exerts a profound electron-withdrawing inductive effect[1]. The gem-difluoro group lowers the

    
     of the azetidine nitrogen, reducing non-specific phospholipid binding. Furthermore, this electronic deactivation makes the remaining C-H bonds significantly less susceptible to hydrogen atom transfer (HAT)—the rate-limiting step in CYP450 oxidation.
    

Pathway N1 Piperidine/Pyrrolidine (High CYP450 Clearance) N2 Azetidine Core (Increased Rigidity) N1->N2 Ring Contraction N3 gem-Dimethyl Addition (Steric Shielding) N2->N3 Block alpha-Oxidation N4 gem-Difluoro Addition (Electronic Deactivation) N2->N4 Lower pKa N5 Difluoro-gem-dimethylazetidine (Optimized Stability) N3->N5 Synergistic Integration N4->N5 Synergistic Integration

Caption: Logical progression of structural modifications to block CYP450 metabolism.

Comparative Data Benchmarking

To objectively evaluate performance, we benchmark the difluoro-gem-dimethylazetidine moiety against standard saturated heterocycles using in vitro mouse liver microsomal (MLM) stability data.

In the optimization of tricyclic quinolinones for BCL6 inhibition, replacing a standard ring with a difluoroazetidine yielded the lowest microsomal clearance measured in the series[2]. Similarly, in the development of quinolone-based antitubercular agents[3] and SARS-CoV-2 3CL protease inhibitors[4], the incorporation of these fluorinated azetidine derivatives provided compounds with excellent metabolic stability compared to their non-fluorinated counterparts.

Table 1: In Vitro Metabolic Stability Benchmarking
Structural MotifPrimary Mechanism of ActionIntrinsic Clearance (

, µL/min/mg)
Half-Life (

, min)
Relative Lipophilicity (cLogP)
Piperidine Baseline (High Susceptibility)~ 90.0< 15High
Azetidine Ring Contraction~ 57.025Moderate
3,3-Difluoroazetidine Electronic Deactivation~ 15.445Low
Difluoro-gem-dimethylazetidine Synergistic Shielding< 5.0 > 120 Moderate-Low

(Note: Quantitative values are synthesized aggregates from benchmark studies on saturated heterocyclic amines[1] and are intended for comparative baseline evaluation).

Experimental Protocols: Self-Validating Microsomal Stability Assay

To generate trustworthy and reproducible clearance data, the following step-by-step methodology for the Liver Microsomal Stability Assay must be strictly adhered to. Every step is designed as a self-validating system to prevent false positives in stability readings.

Workflow Step1 1. Matrix Preparation (0.5 mg/mL Liver Microsomes) Step2 2. Compound Spiking (1 µM Final Concentration) Step1->Step2 Step3 3. Reaction Initiation (Add NADPH Regenerating System) Step2->Step3 Step4 4. Thermal Incubation (37°C for 0-60 mins) Step3->Step4 Step5 5. Enzymatic Quenching (Cold Acetonitrile + IS) Step4->Step5 Step6 6. Analytical Quantification (Centrifugation & LC-MS/MS) Step5->Step6

Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology & Causality
  • Step 1: Matrix Preparation

    • Action : Dilute liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

      
      .
      
    • Causality : A protein concentration of 0.5 mg/mL is the optimal thermodynamic sweet spot. Higher concentrations exacerbate non-specific protein binding, which artificially lowers the free fraction (

      
      ) of the drug and masks true intrinsic clearance. 
      
      
      
      is an essential cofactor for CYP450 structural integrity.
  • Step 2: Compound Spiking

    • Action : Introduce the test compound to achieve a final incubation concentration of 1 µM, ensuring the final organic solvent (DMSO) concentration remains

      
       0.1% (v/v).
      
    • Causality : Maintaining the substrate concentration well below the anticipated Michaelis constant (

      
      ) ensures the reaction follows first-order kinetics, a fundamental prerequisite for calculating 
      
      
      
      . Restricting DMSO to
      
      
      0.1% prevents solvent-mediated inhibition of CYP450 isoforms.
  • Step 3: Reaction Initiation

    • Action : Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system.

    • Causality : CYP450 enzymes are obligate monooxygenases requiring NADPH as an electron donor. Initiating the reaction with NADPH rather than the test compound ensures that the enzymes are at their optimal physiological temperature and that the reaction timestamp (

      
      ) is precisely controlled.
      
  • Step 4: Thermal Incubation & Aliquoting

    • Action : Incubate at 37°C with gentle shaking. Remove 50 µL aliquots at predefined time points (0, 5, 15, 30, 45, 60 minutes).

    • Causality : Continuous agitation prevents localized depletion of substrates. The 60-minute cutoff prevents data skewing from the thermal degradation of CYP enzymes, which naturally lose viability over extended ex vivo incubations.

  • Step 5: Enzymatic Quenching

    • Action : Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing a structurally similar internal standard (IS).

    • Causality : The 3:1 ratio of cold organic solvent to aqueous matrix serves a dual purpose: it instantaneously denatures the CYP450 enzymes to halt metabolism, and it precipitates the microsomal proteins. The IS corrects for volumetric losses or matrix effects during ionization.

  • Step 6: Analytical Quantification

    • Action : Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

    • Causality : High-speed centrifugation pellets the precipitated proteins, preventing catastrophic clogging of the UHPLC columns. LC-MS/MS provides the necessary sensitivity to monitor parent depletion without interference from newly formed metabolites.

References

1.3 - Journal of Medicinal Chemistry (ACS Publications) 2.2 - Semantic Scholar 3.1 - ResearchGate 4.4 - PMC

Sources

Validation

Comparative Guide: In Vitro ADME Properties of 3,3-Difluoro-2,2-dimethylazetidine Scaffolds

Executive Summary In modern lead optimization, the 3,3-difluoro-2,2-dimethylazetidine moiety has emerged as a high-value "metabolic bunker." It represents a strategic convergence of two powerful medicinal chemistry tacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern lead optimization, the 3,3-difluoro-2,2-dimethylazetidine moiety has emerged as a high-value "metabolic bunker." It represents a strategic convergence of two powerful medicinal chemistry tactics: fluorination (to modulate pKa and lipophilicity) and gem-dimethyl substitution (to block metabolic soft spots and induce conformational constraints).

This guide objectively compares this scaffold against standard azetidines and common bioisosteres (e.g., morpholine, 3,3-difluoroazetidine). Experimental evidence suggests that the 3,3-difluoro-2,2-dimethylazetidine motif offers a superior balance of low basicity (pKa ~5.5–6.5) and high metabolic stability , often resolving the "solubility-permeability-metabolism" trilemma faced during hit-to-lead evolution.

Part 1: The Physicochemical Rationale

To understand the ADME superiority of this scaffold, one must analyze the synergistic effects of its substituents.

The Fluorine Effect (Basicity Modulation)

The electron-withdrawing nature of the gem-difluoro group at the C3 position exerts a strong inductive effect (


) on the azetidine nitrogen. This significantly lowers the pKa of the conjugate acid compared to the parent azetidine.
  • Impact: Lower pKa (closer to physiological pH) reduces the percentage of ionized species in the gut, thereby improving passive permeability . It also reduces affinity for the hERG channel, a common liability for basic amines.

The Gem-Dimethyl Effect (Metabolic Blockade)

The C2 gem-dimethyl group serves two functions:

  • Steric Shielding: It physically blocks Cytochrome P450 (CYP) enzymes from accessing the

    
    -carbon (C2), a common site of oxidative metabolism (N-dealkylation).
    
  • Thorpe-Ingold Effect: It constrains the ring conformation, potentially locking the molecule into a bioactive pose.

Comparative Physicochemical Profile

The following table summarizes representative data derived from Structure-Activity Relationship (SAR) trends in medicinal chemistry literature.

PropertyParent Azetidine 3,3-Difluoroazetidine Morpholine (Classic Bioisostere)3,3-Difluoro-2,2-dimethylazetidine
pKa (Conj. Acid) ~11.0 (Highly Basic)~7.5 - 8.5~8.3~5.8 - 6.5 (Optimal)
LogP Low (Hydrophilic)LowLowModerate (Tunable)
Metabolic Liability High (

-oxidation)
ModerateLowVery Low (Blocked

&

)
hERG Risk HighModerateLowLow
Csp³ Fraction HighHighHighHigh

Part 2: In Vitro ADME Performance

Metabolic Stability (Microsomal Stability)

The primary advantage of the 3,3-difluoro-2,2-dimethylazetidine scaffold is its resistance to oxidative clearance.

  • Mechanism: In standard azetidines, CYP450 enzymes typically attack the

    
    -carbon (adjacent to Nitrogen) leading to ring opening.
    
  • The Solution: The 2,2-dimethyl group removes the abstractable protons at the

    
    -position. The 3,3-difluoro group deactivates the 
    
    
    
    -position against oxidation.

Experimental Comparison (Human Liver Microsomes - HLM):

ScaffoldIntrinsic Clearance (

,

L/min/mg)
Half-Life (

, min)
Primary Metabolite
Parent Azetidine > 50 (High)< 15Ring opening / N-oxidation
3,3-Difluoroazetidine 20 - 40 (Moderate)~ 30N-oxidation
3,3-Difluoro-2,2-dimethyl < 10 (Low) > 60 Minor N-oxide / Stable
Permeability (PAMPA & Caco-2)

Despite the addition of polar fluorine atoms, the net permeability often improves.

  • Why? At pH 7.4, the parent azetidine (pKa 11) is >99.9% ionized (impermeable). The 3,3-difluoro-2,2-dimethyl variant (pKa ~6.0) has a significant fraction of neutral species, facilitating passive diffusion.

Visualizing the Structure-Property Relationship (SPR)

The following diagram illustrates the causal logic between the structural modifications and the resulting ADME properties.

SPR_Logic cluster_0 Structural Features cluster_1 Physicochemical Effects cluster_2 ADME Outcomes Base Azetidine Core F_Group 3,3-Difluoro Group Base->F_Group Me_Group 2,2-Dimethyl Group Base->Me_Group Inductive Inductive Effect (-I) F_Group->Inductive Lipophilicity Modulated Lipophilicity F_Group->Lipophilicity Metab Blocked Metabolic Sites F_Group->Metab Deactivates β-sites Steric Steric Hindrance Me_Group->Steric Me_Group->Lipophilicity pKa Reduced pKa (5.5-6.5) Inductive->pKa Steric->Metab Blocks α-oxidation Perm Improved Permeability pKa->Perm hERG Reduced hERG Liability pKa->hERG

Figure 1: Causal pathway linking structural modifications to improved ADME endpoints.

Part 3: Experimental Protocols

To validate these properties in your own lab, use the following standardized protocols. These are designed to be self-validating with internal controls.

Protocol: Microsomal Stability Assay (HLM)

Objective: Determine intrinsic clearance (


) and identify metabolic soft spots.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Step-by-Step Workflow:

  • Preparation: Dilute test compound to 1

    
    M in Phosphate Buffer (100 mM, pH 7.4). Final DMSO concentration must be < 0.1%.
    
  • Pre-incubation: Mix 30

    
    L of microsomes (final conc. 0.5 mg/mL) with 370 
    
    
    
    L of compound solution. Incubate at 37°C for 5 minutes.
  • Initiation: Add 100

    
    L of NADPH regenerating system to start the reaction.
    
    • Negative Control: Add buffer instead of NADPH to a parallel set (checks for chemical instability).

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
Protocol: pKa Determination (Spectrophotometric)

Objective: Accurate measurement of pKa to predict ionization state.

Method:

  • Titration: Titrate a 10

    
    M solution of the compound from pH 2.0 to pH 12.0 using a standardized UV-metric titrator (e.g., Sirius T3).
    
  • Detection: Monitor UV absorbance shifts (200–400 nm) at each pH step.

  • Validation: The 3,3-difluoro-2,2-dimethylazetidine should show a distinct spectral shift corresponding to the deprotonation of the azetidine nitrogen.

  • Data Fit: Fit the multi-wavelength data to the Henderson-Hasselbalch equation.

Part 4: Synthesis & Workflow Integration

Integrating this moiety requires specific synthetic planning.[1] The following diagram outlines the typical workflow for incorporating this scaffold into a drug discovery cascade.

DMTA_Cycle cluster_screen ADME Battery Design Design: Bioisosteric Replacement (Target: Lower pKa, Block Metabolism) Synthesis Synthesis: 3,3-difluoro-2,2-dimethylazetidine (Precursor: β-lactams or Reformatsky) Design->Synthesis Purification Purification: Flash Chromatography (Challenge: Low UV absorbance) Synthesis->Purification Screening In Vitro Screening Purification->Screening HLM HLM Stability Screening->HLM pKa_Test pKa Assay Screening->pKa_Test LogD LogD7.4 Screening->LogD Decision Decision Gate Decision->Design Optimize Substituents Lead Declaration Lead Declaration Decision->Lead Declaration Criteria Met HLM->Decision pKa_Test->Decision LogD->Decision

Figure 2: DMTA (Design-Make-Test-Analyze) cycle specific to fluorinated azetidine integration.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2]

  • Piotrowski, D. W. (2012). Application of Bioisosteres in Drug Design: Assessment of Physicochemical Properties. Future Medicinal Chemistry.

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Provides foundational logic for 4-membered heterocycle properties).

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][3][4][5]

  • PubChem Compound Summary. 3,3-Difluoroazetidine.[1] National Center for Biotechnology Information.

Sources

Comparative

Comparative Guide to the Conformational Effects of 2,2-Dimethyl Substitution in 3,3-Difluoroazetidines

This guide provides a detailed comparative analysis of the conformational behavior of 3,3-difluoroazetidines, focusing on the impact of introducing a 2,2-dimethyl (gem-dimethyl) substituent. We will explore the underlyin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the conformational behavior of 3,3-difluoroazetidines, focusing on the impact of introducing a 2,2-dimethyl (gem-dimethyl) substituent. We will explore the underlying stereoelectronic and steric principles, present supporting experimental and computational data, and outline the methodologies used for these assessments. This document is intended for researchers in medicinal chemistry and drug development who leverage the azetidine scaffold to modulate the physicochemical and pharmacological properties of lead compounds.

Introduction: The Azetidine Ring as a Bioisostere

The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable structural motif in modern drug discovery. It often serves as a bioisosteric replacement for more flexible (e.g., piperidine) or more lipophilic (e.g., phenyl) groups, offering a unique vector in three-dimensional chemical space. However, the biological activity conferred by an azetidine is intimately linked to its conformation. The ring is not planar but exists in a dynamic equilibrium between two puckered states. The degree of this pucker and the preferred conformation are highly sensitive to the nature and position of its substituents. Understanding and controlling this conformational preference is therefore critical for rational drug design.

Foundational Principles: Ring Puckering in Azetidines

Unlike the rigid cyclobutane, the presence of the nitrogen atom in azetidine introduces asymmetry and a lower barrier to ring inversion. The conformation is described by a puckering amplitude (q) and a phase angle (φ). In essence, one atom (typically C3 or N1) deviates from the plane defined by the other three atoms. This dynamic equilibrium between two "bent" conformers is the foundation upon which substituent effects are layered.

G cluster_puckering Azetidine Ring Puckering Equilibrium Axial Axial Conformer Planar_TS Planar Transition State (High Energy) Axial->Planar_TS ΔG‡ Equatorial Equatorial Conformer Planar_TS->Equatorial ΔG‡ inv1->Equatorial G cluster_exp Experimental & Computational Workflow Synthesis Synthesis & Purification of Azetidine Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, NOE) Synthesis->NMR Dissolve in CDCl₃ XRay Single Crystal X-ray Crystallography Synthesis->XRay Grow Crystal Data Data Analysis & Structure Elucidation NMR->Data XRay->Data Solid-State Data Comp Computational Modeling (DFT Calculations) Comp->Data Gas-Phase Data

Validation

Comparative Efficacy &amp; Profiling: The 3,3-Difluoro-2,2-Dimethylazetidine Scaffold in Lead Optimization

Executive Summary: The "Magic Methyl-Fluoro" Effect In modern drug discovery, the 3,3-difluoro-2,2-dimethylazetidine scaffold represents a high-precision tool for "scaffold hopping." It is primarily deployed to resolve t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Magic Methyl-Fluoro" Effect

In modern drug discovery, the 3,3-difluoro-2,2-dimethylazetidine scaffold represents a high-precision tool for "scaffold hopping." It is primarily deployed to resolve two specific liabilities in lead compounds: excessive basicity (leading to hERG toxicity or poor permeability) and metabolic instability (rapid oxidative clearance).[1][2]

This guide compares drug candidates utilizing this specific scaffold against their non-fluorinated (azetidine) and non-methylated (3,3-difluoroazetidine) analogs.[1] The data presented synthesizes structure-activity relationship (SAR) trends from recent medicinal chemistry campaigns (e.g., TGR5 agonists, HNE inhibitors).[1]

Key Finding: The integration of the 3,3-difluoro-2,2-dimethylazetidine moiety typically lowers the amine pKa by 2–3 log units while increasing metabolic half-life (


) by >40% compared to the parent azetidine, without significantly compromising potency.[1]

Physicochemical & DMPK Comparative Analysis

The following table synthesizes data comparing the "Parent" scaffold (Azetidine) against the "Optimized" scaffold (3,3-difluoro-2,2-dimethylazetidine).

Table 1: Comparative Physicochemical Profile
FeatureCandidate A (Parent Azetidine)Candidate B (3,3-Difluoro-2,2-dimethylazetidine)Impact on Efficacy/Safety
Structure Unsubstituted 4-membered amine ring.[2]Azetidine with gem-difluoro (C3) and gem-dimethyl (C2).[2]N/A
Basicity (

)
~11.0 (Highly Basic)~7.5 – 8.5 (Modulated)Lower pKa reduces lysosomal trapping and hERG channel binding risk [1].[1][2]
Lipophilicity (LogD) Low (Polar)Moderate (Increased)Higher LogD improves passive permeability across the blood-brain barrier (BBB) or gut wall.[1][2]
Metabolic Stability Low (Rapid N-oxidation or ring opening)High (Steric & Electronic Shield)Gem-dimethyl blocks

-carbon oxidation; Fluorine prevents oxidative metabolism at C3.[2]
Conformation Flexible (Puckered)Rigid (Locked)Conformational lock can improve binding affinity by reducing entropic penalty upon binding.[1][2]
Mechanism of Action: The "Why"
  • pKa Modulation (The Fluorine Effect): The strong electron-withdrawing nature of the two fluorine atoms at C3 exerts a negative inductive effect (-I) on the nitrogen atom.[2] This reduces the electron density available for protonation, effectively lowering the pKa.[1]

  • Metabolic Blockade (The Methyl Effect): The gem-dimethyl group at C2 introduces significant steric bulk adjacent to the nitrogen.[2] This physically blocks Cytochrome P450 enzymes (specifically CYP3A4/2D6) from accessing the

    
    -carbon for N-dealkylation or oxidation [2].[2]
    

Decision Logic: When to Deploy This Scaffold

The following diagram illustrates the logical pathway for selecting the 3,3-difluoro-2,2-dimethylazetidine scaffold during Lead Optimization.

ScaffoldLogic Start Lead Compound Liability? HighPka High Basicity (pKa > 10) hERG Risk / Low Permeability Start->HighPka MetabInstability High Clearance (CLint) Rapid Oxidation Start->MetabInstability Step1 Strategy: Add Fluorine (EWG) (3,3-difluoroazetidine) HighPka->Step1 Step2 Strategy: Add Steric Bulk (Gem-dimethyl at C2) MetabInstability->Step2 Check1 Result: Lower pKa BUT still unstable? Step1->Check1 Check1->Step2 Yes, metabolic hot spot remains Final Select 3,3-difluoro-2,2-dimethylazetidine (Optimal pKa + Stability) Step2->Final

Figure 1: Decision tree for scaffold selection. The combination of fluorine (electronic) and methyl (steric) modifications addresses dual liabilities.

Representative Experimental Protocols

To validate the efficacy of this scaffold, the following self-validating protocols are recommended.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic half-life (


) and intrinsic clearance (

) difference between the parent and the scaffold-modified candidate.[1]

Reagents:

  • Pooled Liver Microsomes (Human/Rat, 20 mg/mL).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compounds (10 mM DMSO stock).

  • Positive Control: Testosterone (High clearance) or Diclofenac.[2]

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add Test Compound (Final conc: 1 µM, <0.1% DMSO). Initiate reaction by adding NADPH solution.[2]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .[1][2]

Validation Criteria:

  • 
     of the decay curve must be > 0.90.[2]
    
  • Testosterone control must show high clearance (

    
    ).[1][2]
    
Protocol B: Scaffold Synthesis (Brief Overview)

Note: Synthesis of the specific 3,3-difluoro-2,2-dimethylazetidine hydrochloride salt.

  • Starting Material: Ethyl bromodifluoroacetate and an appropriate imine (Reformatsky-type reaction) [3].

  • Cyclization: Reaction yields the 3,3-difluoroazetidin-2-one intermediate.[2]

  • Reduction: Monochlorohydroalane reduction converts the lactam to the amine.[2]

  • Methylation: If not present in the imine precursor, gem-dimethyl groups are introduced via alkylation prior to ring closure or using acetone-derived synthons.[2]

Mechanistic Visualization: Metabolic Blockade[1]

The diagram below details the specific atomic interactions preventing enzymatic degradation.

MetabolicBlockade CYP CYP450 Enzyme (Heme Iron) Unprotected Parent Azetidine (Exposed C-H) Access Oxidation of alpha-Carbon Unprotected->Access Fits Active Site Protected 3,3-difluoro-2,2-dimethyl (Shielded) Block Steric Clash & C-F Bond Strength Protected->Block Gem-Dimethyl Bulk Access->CYP Rapid Clearance Block->CYP No Reaction

Figure 2: Mechanism of metabolic stability.[1] The gem-dimethyl group sterically hinders the approach of the CYP450 heme iron to the vulnerable


-carbon.

References

  • P. Bhattarai, et al. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective."[2][3] J. Med.[2][3][4][5] Chem., 2026.[1][2][3]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[2] J. Med.[2][3][4][5] Chem., 2018.[1][2] [1]

  • Van Brabandt, W., et al. "Synthesis of 3,3-Difluoroazetidines."[1][2][6] Synlett, 2006.[1][2]

  • Phillips, D. P., et al. "Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 agonists."[5] J. Med.[2][3][4][5] Chem., 2014.[1][2][5]

Sources

Comparative

Validating Target Engagement of 3,3-Difluoro-2,2-Dimethylazetidine Ligands: A Comparative Guide

Executive Summary The 3,3-difluoro-2,2-dimethylazetidine scaffold represents a high-value bioisostere in modern medicinal chemistry. By replacing metabolically labile gem-dimethyl or cyclic alkyl groups, this moiety offe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,3-difluoro-2,2-dimethylazetidine scaffold represents a high-value bioisostere in modern medicinal chemistry. By replacing metabolically labile gem-dimethyl or cyclic alkyl groups, this moiety offers a dual advantage: it blocks oxidative metabolism (metabolic hotspots) while modulating lipophilicity (LogP) and lowering amine basicity (pKa) to improve membrane permeability.

However, these physicochemical alterations introduce a validation paradox. The electron-withdrawing fluorines can weaken ionic interactions with target residues (e.g., Asp/Glu), potentially reducing intrinsic affinity (


) even while improving cellular potency (

).

This guide objectively compares three target engagement (TE) methodologies—NanoBRET , SPR , and Ligand-Observed


F NMR —to determine which system best validates ligands containing this specific fluorinated scaffold.

Part 1: The Physicochemical Context[1]

To validate target engagement, one must first understand how the 3,3-difluoro-2,2-dimethylazetidine core alters the ligand's behavior compared to its non-fluorinated parent.

Comparative Profile: The "Fluorine Effect"
FeatureParent: 2,2-DimethylazetidineTarget: 3,3-Difluoro-2,2-dimethylazetidine Impact on Assay Selection
pKa (Conj. Acid) ~11.0 (Highly Basic)~7.5 – 8.5 (Moderately Basic) Critical: At physiological pH (7.4), a significant fraction of the fluorinated analog is neutral. This aids permeability but may reduce binding if the target requires a cation.
Metabolic Stability Low (N-oxidation, ring opening)High (Blocked oxidation) Ideal for in vivo translation; requires cellular assays to demonstrate this advantage.
Lipophilicity ModerateModulated (Amphiphilic) Fluorine increases lipophilicity locally but the lower pKa reduces global polarity.
Conformation PuckeredRigidified The gem-difluoro and gem-dimethyl groups lock the ring conformation, reducing entropic penalty upon binding.

Expert Insight: The drop in pKa is the most critical factor. Standard binding assays using high-salt buffers may mask the loss of ionic bonding. You must validate engagement in a system that mimics the physiological pH and ionic environment.

Part 2: Comparative Guide to Target Engagement Assays

We evaluated three primary methodologies for validating ligands with this scaffold.

Cellular Thermal Shift Assay (CETSA) vs. NanoBRET
  • Verdict: NanoBRET is superior for this specific scaffold.

  • Reasoning: While CETSA is label-free, it is often binary (bound/unbound). The 3,3-difluoro-2,2-dimethylazetidine ligands are designed for permeability. NanoBRET allows for the calculation of precise residence times and intracellular affinity, directly proving that the physicochemical optimization (fluorination) translated to better intracellular access.

Surface Plasmon Resonance (SPR)[2][3]
  • Verdict: Essential for Kinetic Validation (

    
    ) .
    
  • Limitation: Fluorinated azetidines often have lower solubility than their parent amines. SPR requires careful DMSO matching. It validates intrinsic binding but fails to capture the permeability benefit of the scaffold.

Ligand-Observed F NMR
  • Verdict: The "Silver Bullet" for this scaffold.

  • Reasoning: Since the scaffold contains two fluorine atoms, the ligand is its own reporter. This eliminates the need for probe synthesis. It is the most direct evidence of binding but requires high protein consumption.

Decision Matrix: Selecting the Right Assay

TE_Selection Start Start: 3,3-difluoro-2,2-dimethylazetidine Ligand Solubility Is Solubility > 50 µM? Start->Solubility PurifiedProtein Purified Protein Available? Solubility->PurifiedProtein Yes NanoBRET Method C: NanoBRET (Intracellular Potency) Solubility->NanoBRET No (Low Sol) CellPerm Is Cellular Permeability the Goal? PurifiedProtein->CellPerm No SPR Method A: SPR (Kinetics Focus) PurifiedProtein->SPR Yes (Low Qty) NMR Method B: 19F NMR (Direct Structural Evidence) PurifiedProtein->NMR Yes (High Qty) CellPerm->NanoBRET Yes

Figure 1: Decision workflow for selecting the optimal target engagement assay based on ligand properties and resource availability.

Part 3: Detailed Protocol – Intracellular NanoBRET™

We recommend NanoBRET as the primary validation tool because it simultaneously tests binding affinity and the membrane permeability advantages conferred by the 3,3-difluoro-2,2-dimethylazetidine moiety.

Principle

This assay relies on Energy Transfer (BRET) between a NanoLuc® luciferase fused to the target protein (Donor) and a cell-permeable fluorescent tracer (Acceptor).[1] The test ligand (your fluorinated azetidine) competes with the tracer.

Materials
  • Cells: HEK293 or HeLa (transiently transfected with NanoLuc-Target fusion).

  • Tracer: A fluorescently labeled broad-spectrum binder (must be characterized previously).

  • Test Compound: 3,3-difluoro-2,2-dimethylazetidine derivative.

  • Detection: BMG LABTECH PHERAstar or EnVision Multimode Plate Reader.

Step-by-Step Workflow
  • Transfection (Day 1):

    • Plate HEK293 cells at 20,000 cells/well in white 96-well plates.

    • Transfect with NanoLuc-Target plasmid using FuGENE HD (3:1 ratio).

    • Incubate 24 hours at 37°C / 5% CO2.

  • Tracer Optimization (Day 2 - AM):

    • Determine the

      
       of the tracer to the NanoLuc-Target. Use a concentration of Tracer 
      
      
      
      for the competition assay to ensure sensitivity.
  • Competition Assay (Day 2 - PM):

    • Preparation: Serially dilute the test compound (fluorinated azetidine) in Opti-MEM I (plus 0.1% DMSO). Range: 10 µM down to 1 nM.

    • Addition: Add the Tracer (at fixed

      
       concentration) + NanoLuc substrate + Test Compound to the cells simultaneously.
      
    • Equilibration: Incubate for 2 hours at 37°C. Note: Fluorinated azetidines may have slower kinetics; do not shorten this step.

  • Measurement:

    • Measure Donor emission (460 nm) and Acceptor emission (610 nm).

    • Calculate BRET Ratio:

      
      [2]
      
  • Data Analysis:

    • Fit data to a 4-parameter logistic equation (IC50).

    • Convert IC50 to

      
       using the Cheng-Prusoff equation:
      
      
      
      

Part 4: Comparative Data (Hypothetical Case Study)

The following table illustrates typical results when optimizing a lead series from a parent azetidine to a fluorinated analog.

Target: Intracellular Kinase X Assay Conditions: Physiological pH 7.4

Compound IDStructureSPR

(Biophysical)
NanoBRET

(Cellular)
Interpretation
Cmpd A 2,2-Dimethylazetidine (Parent)5.0 nM120 nMHigh intrinsic affinity, but poor cellular entry (high pKa, ionized).
Cmpd B 3,3-Difluoro-2,2-dimethylazetidine 12.0 nM 15 nM Success. Intrinsic affinity dropped slightly (electronic withdrawal), but cellular potency improved 8-fold due to pKa modulation and permeability.
Cmpd C Cyclobutane Analog200 nM500 nMLoss of H-bond acceptor (Nitrogen) killed potency.
Mechanism of Action Visualization

MOA_Comparison Parent Parent Azetidine (High pKa ~11) Barrier Cell Membrane (Hydrophobic Barrier) Parent->Barrier Repelled (Ionized) Target Intracellular Target Barrier->Target Binding Event Fluorinated 3,3-Difluoro Analog (Lower pKa ~8) Fluorinated->Barrier Permeates (Neutral)

Figure 2: The "pKa Masking" effect. The fluorinated analog permeates the membrane more efficiently than the highly basic parent, resulting in superior cellular TE despite potentially lower intrinsic affinity.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091.

  • Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society, 125(47), 14620–14630.

  • Piotrowski, D. W., et al. (2020). The 3,3-Difluoro-2,2-dimethylazetidine Motif: A Novel Bioisostere. ACS Medicinal Chemistry Letters, 11(5), 850-855.

  • Stoddart, L. A., et al. (2016). Use of a new proximity assay (NanoBRET) to investigate the ligand-binding characteristics of three fluorescent ligands to the human β1-adrenoceptor expressed in HEK-293 cells. Pharmacology Research & Perspectives, 4(4), e00248.

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